5-Bromo-2-(ethylsulfonyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-ethylsulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-2-12(10,11)7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEVUUWBNIEEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-2-(ethylsulfonyl)pyridine (CAS: 223556-06-7): A Comprehensive Technical Guide for Drug Discovery & Chemical Synthesis
Executive Summary & Core Identity
As of early 2026, the demand for highly functionalized heterocyclic building blocks remains a cornerstone of small-molecule drug discovery. 5-Bromo-2-(ethylsulfonyl)pyridine (CAS:) is a bifunctional pyridine derivative that offers exceptional synthetic versatility. Featuring an electron-withdrawing ethylsulfonyl group at the C2 position and a cross-coupling-ready bromide at the C5 position, this molecule is engineered for orthogonal reactivity. It serves as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics, most notably Histamine H3 receptor antagonists[1].
Physicochemical Properties & Structural Analysis
Understanding the physicochemical baseline of 5-bromo-2-(ethylsulfonyl)pyridine is essential for optimizing reaction conditions and predicting its behavior in biological systems. The strong electron-withdrawing nature of the sulfonyl group significantly decreases the electron density of the pyridine ring, rendering it highly resistant to electrophilic aromatic substitution but highly primed for nucleophilic attack.
Table 1: Physicochemical Data Summary
| Property | Value |
| CAS Number | 223556-06-7 |
| Molecular Formula | C7H8BrNO2S |
| Molecular Weight | 250.12 g/mol |
| Boiling Point (Predicted) | 373.1 ± 42.0 °C[2] |
| Density (Predicted) | 1.591 ± 0.06 g/cm³[2] |
| pKa (Predicted) | -4.73 ± 0.29[2] |
Mechanistic Synthesis Pathways
From an application scientist's perspective, the synthesis of this compound must be robust, scalable, and analytically verifiable at every step. The most reliable route utilizes 5-bromo-2-fluoropyridine as the starting material, leveraging the high reactivity of the C2-fluorine toward Nucleophilic Aromatic Substitution (SNAr).
Synthetic Workflow Diagram
Caption: Synthetic workflow for 5-Bromo-2-(ethylsulfonyl)pyridine via SNAr and oxidation.
Step-by-Step Protocol: A Self-Validating System
Step 1: Thioether Formation (SNAr)
-
Causality: The fluorine atom at the C2 position is highly activated by the adjacent electronegative pyridine nitrogen. Sodium ethanethiolate (NaSEt) acts as a potent "soft" nucleophile, ensuring rapid and regioselective displacement of the fluorine without affecting the C5-bromide.
-
Procedure: Dissolve 5-bromo-2-fluoropyridine (1.0 eq) in anhydrous DMF at 0 °C. Slowly add NaSEt (1.1 eq). Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with water and extract with EtOAc.
-
Self-Validating Check: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (higher Rf) will disappear, replaced by a lower Rf spot. LC-MS will confirm the mass shift from the fluorinated starting material to the thioether intermediate.
Step 2: Oxidation to Sulfone
-
Causality: The thioether must be oxidized to the sulfone. Using meta-chloroperoxybenzoic acid (mCPBA) or Oxone® provides the necessary electrophilic oxygen. Strict temperature control (0 °C to RT) is critical; excessive heat drives unwanted N-oxidation of the pyridine nitrogen, drastically reducing yield and complicating purification.
-
Procedure: Dissolve the thioether intermediate in dichloromethane (DCM). Cool to 0 °C. Add mCPBA (2.2 eq) in portions. Stir for 4 hours. Quench with saturated aqueous Na2S2O3 to destroy excess oxidant, followed by saturated NaHCO3 to neutralize the benzoic acid byproduct.
-
Self-Validating Check: 1H NMR (CDCl3) is mandatory here. The successful formation of the sulfone is validated by a distinct downfield chemical shift of the ethyl CH2 protons (moving from ~3.1 ppm in the thioether to ~3.4 ppm in the sulfone) due to the intense electron-withdrawing effect of the newly formed SO2 group.
Applications in Drug Development: Histamine H3 Receptor Antagonists
In pharmaceutical development, 5-bromo-2-(ethylsulfonyl)pyridine is highly prized as a precursor for neuroactive compounds. A prominent example is its use in the synthesis of Histamine H3 receptor agents, as detailed in[1].
Mechanism of Action
H3 receptors are presynaptic autoreceptors that negatively regulate the release of histamine and other neurotransmitters in the brain. Antagonists or inverse agonists derived from CAS 223556-06-7 block this negative feedback loop, thereby increasing histamine levels[1]. This mechanism is clinically targeted for the treatment of obesity, cognitive deficiencies, and narcolepsy[1].
Caption: Mechanism of action for H3 receptor antagonists in cognitive enhancement.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To utilize the C5-bromide for structural elaboration, a palladium-catalyzed Suzuki-Miyaura cross-coupling is typically employed.
Causality in Reagent Selection: The electron-deficient nature of the sulfonyl-substituted pyridine ring makes the oxidative addition of palladium to the C-Br bond highly favorable. However, it also makes the intermediate prone to protodeboronation if the reaction is too slow. Therefore, Pd(dppf)Cl2 is selected; its large bite angle accelerates the rate-limiting reductive elimination step, ensuring high yields.
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask, combine 5-bromo-2-(ethylsulfonyl)pyridine (1.0 eq), an aryl boronic acid (1.2 eq), and K2CO3 (2.5 eq).
-
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1). Degas the mixture by sparging with argon for 15 minutes. Oxygen must be rigorously excluded to prevent catalyst deactivation.
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under an argon stream.
-
Heating: Heat the reaction mixture to 90 °C for 6–8 hours.
-
Self-Validating Check: Analyze an aliquot via LC-MS. The disappearance of the isotopic bromine doublet (m/z ~250/252) and the appearance of the coupled product mass validates the completion of the catalytic cycle.
Analytical Validation & Storage Standards
To maintain scientific integrity, batches of 5-bromo-2-(ethylsulfonyl)pyridine must be rigorously validated before use in library synthesis:
-
LC-MS Purity: Must exceed 95% (UV 254 nm).
-
Storage: The compound is stable under standard conditions but should be stored in a cool, dry environment (2–8 °C) under an inert atmosphere to prevent slow hydrolysis of the sulfonyl group over extended periods.
References
-
Title: WO/2005/097740 HISTAMINE H3 RECEPTOR AGENTS, PREPARATION AND THERAPEUTIC USES Source: WIPO Patentscope URL: [Link]
Sources
Orthogonal Functionalization of 5-Bromo-2-(ethylsulfonyl)pyridine: A Technical Guide for Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid generation of structural diversity relies heavily on bifunctional building blocks. 5-Bromo-2-(ethylsulfonyl)pyridine (CAS: 223556-06-7) represents a highly versatile heterocyclic scaffold that offers orthogonal reactivity[1]. By intelligently leveraging the distinct electronic environments of the C2 and C5 positions, researchers can execute sequential, site-selective modifications. This whitepaper details the mechanistic causality, physicochemical properties, and self-validating experimental protocols required to harness this building block effectively in drug development workflows.
Physicochemical Profiling
Understanding the baseline properties of 5-Bromo-2-(ethylsulfonyl)pyridine is critical for predicting its behavior in both catalytic cycles and purification workflows. The strongly electron-withdrawing ethylsulfonyl group significantly influences the electronic topology of the pyridine ring, driving its unique reactivity profile.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Implication for Synthesis |
| CAS Number | 223556-06-7[1] | Standard identifier for procurement and database querying. |
| Molecular Formula | C7H8BrNO2S[1] | Defines the exact mass for LC-MS monitoring (M = 249.0 / 251.0). |
| Boiling Point | 373.1±42.0 °C (Predicted)[2] | High boiling point indicates low volatility; safe for high-temp reactions. |
| Density | 1.591±0.06 g/cm³ (Predicted)[2] | Dense solid/oil; requires adequate solvation in cross-coupling. |
| pKa | -4.73±0.29 (Predicted)[2] | Highly electron-deficient nitrogen; will not readily protonate under mildly acidic conditions. |
Mechanistic Reactivity & Orthogonal Functionalization
As an Application Scientist, I approach this scaffold not as a static molecule, but as a dynamic system with two distinct, addressable electrophilic sites.
Pathway A: Nucleophilic Aromatic Substitution (SNAr) at C2
The C2 position is highly polarized by the adjacent pyridine nitrogen and the strongly electron-withdrawing ethylsulfonyl group. The sulfonyl moiety lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making it highly susceptible to nucleophilic attack[3]. Furthermore, the ethylsulfinate anion is an exceptional leaving group—often superior to halides—because the expelled negative charge is highly stabilized by resonance across the oxygen atoms[3]. This allows for rapid SNAr reactions with amines, thiols, and alkoxides under relatively mild conditions.
Pathway B: Palladium-Catalyzed Cross-Coupling at C5
The C5 position bears a bromine atom, serving as a classic handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the electron-deficient nature of the sulfonyl-substituted pyridine ring makes the oxidative addition of the C-Br bond to Pd(0) slightly more challenging than in electron-rich arenes[4]. To overcome this, electron-rich, sterically demanding ligands (such as XPhos or dppf) must be employed to increase the nucleophilicity of the palladium center and facilitate the oxidative addition step[4][5]. Conversely, this same electron deficiency accelerates the reductive elimination step, driving the catalytic cycle forward[5].
Table 2: Chemoselectivity Matrix
| Reaction Type | Target Site | Catalyst/Reagent | Temperature | Primary Leaving Group |
| SNAr | C2 | Nucleophile, DIPEA, DMF | 80–100 °C | Ethylsulfinate anion |
| Suzuki Coupling | C5 | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 90 °C | Bromide anion |
| Buchwald-Hartwig | C5 | XPhos Pd G3, t-BuONa, Toluene | 100 °C | Bromide anion |
Pathway Visualization
Fig 1. Orthogonal reactivity pathways of 5-Bromo-2-(ethylsulfonyl)pyridine at C2 and C5 positions.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every mechanistic choice is explained, and analytical checkpoints are embedded to confirm success without ambiguity.
Protocol 1: C5 Suzuki-Miyaura Cross-Coupling (Preserving the C2 Sulfonyl)
Objective: Selectively arylate the C5 position while leaving the highly reactive C2 ethylsulfonyl group intact.
-
Reagent Assembly: In a Schlenk flask, combine 5-Bromo-2-(ethylsulfonyl)pyridine (1.0 equiv), an aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Causality: Pd(dppf)Cl₂ is selected because its large bite angle (99.07°) prevents catalyst deactivation and facilitates rapid reductive elimination, which is crucial for electron-deficient substrates[5].
-
-
Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v), followed by K₂CO₃ (2.0 equiv).
-
Causality: K₂CO₃ is a mild base. It is strong enough to form the reactive boronate complex required for transmetalation, but mild enough to prevent premature hydrolysis of the C2 sulfonyl group. The biphasic solvent ensures solvation of both the organic scaffold and the inorganic base.
-
-
Reaction Execution: Heat the mixture to 90 °C under an argon atmosphere for 4–6 hours.
-
Self-Validation Checkpoint (LC-MS): Sample the organic layer. The reaction is successful when the characteristic 1:1 isotopic doublet of the starting material's bromine atom (M and M+2 peaks at m/z 249/251) completely disappears, replaced by the mass of the cross-coupled product.
Protocol 2: C2 SNAr Amination (Preserving the C5 Bromo)
Objective: Selectively displace the C2 ethylsulfonyl group with a primary or secondary amine, leaving the C5 bromine available for downstream cross-coupling.
-
Reagent Assembly: Dissolve 5-Bromo-2-(ethylsulfonyl)pyridine (1.0 equiv) in anhydrous DMF (0.2 M).
-
Causality: A polar aprotic solvent like DMF is mandatory. It solvates the starting material but leaves the nucleophile poorly solvated (naked), drastically increasing its reactivity toward the C2 position[6].
-
-
Nucleophile & Base Addition: Add the amine nucleophile (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Causality: As the SNAr proceeds, ethylsulfinic acid is expelled. DIPEA acts as a non-nucleophilic proton scavenger to neutralize this acid, preventing the protonation (and subsequent deactivation) of the incoming amine nucleophile.
-
-
Reaction Execution: Stir the mixture at 80–100 °C for 12 hours.
-
Self-Validation Checkpoint (NMR): Following aqueous workup and column chromatography, analyze the product via ¹H NMR. The displacement is definitively confirmed by the complete absence of the ethyl group signals (a triplet at ~1.2 ppm and a quartet at ~3.3 ppm). The preservation of the C5 bromine is confirmed by the retention of the highly deshielded pyridine proton signals.
Applications in Target-Based Drug Design
The orthogonal nature of 5-Bromo-2-(ethylsulfonyl)pyridine makes it an exceptional starting point for library generation. Furthermore, if the ethylsulfonyl group is retained in the final molecule, it can act as a tunable, cysteine-reactive electrophile. Recent studies have demonstrated that 2-sulfonyl pyridines can serve as selective covalent modifiers for enzymes by targeting reactive cysteines via SNAr within the biological binding pocket[3]. This dual utility—both as a synthetic stepping stone and a functional pharmacophore—cements its value in modern drug discovery.
References
1.[1] Calpaclab. "5-Bromo-2-(Ethylsulfonyl)pyridine, 95% Purity". URL: 2.[2] ChemicalBook. "5-bromo-2-(ethylsulfonyl)pyridine | 223556-06-7". URL: 3.[3] NIH PMC. "2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles". URL: 4.[5] NIH PMC. "Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners". URL: 5.[4] Smolecule. "Comprehensive Application Notes and Protocols: XPhos Pd G3 in C-N Cross-Coupling for Drug Discovery and Development". URL: 6.[6] ACS Publications. "Nucleophilic aromatic substitution reaction of some 3-nitroimidazo[1,2-a]pyridines with thioglycolate anion in DMF". URL:
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An In-depth Technical Guide to 5-Bromo-2-(ethylsulfonyl)pyridine: A Key Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Among these, pyridine scaffolds are particularly prominent, found in a significant percentage of drugs approved by the U.S. Food and Drug Administration (FDA).[1][2] Their prevalence stems from their unique electronic properties, ability to engage in hydrogen bonding, and synthetically versatile nature. This guide focuses on a specific, highly functionalized pyridine derivative: 5-Bromo-2-(ethylsulfonyl)pyridine .
This compound is a valuable building block for drug discovery, primarily due to the orthogonal reactivity of its two key functional groups. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. Concurrently, the potent electron-withdrawing ethylsulfonyl group at the 2-position activates the pyridine ring for nucleophilic aromatic substitution and influences the overall electronic and pharmacological properties of derivative molecules. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, designed to empower researchers in their pursuit of novel therapeutics.
Core Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the starting point for its effective utilization in synthesis and research. The key identifiers and properties of 5-Bromo-2-(ethylsulfonyl)pyridine are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrNO₂S | [3][4] |
| Molecular Weight | 250.11 g/mol | [3][4] |
| CAS Number | 223556-06-7 | [3][4] |
| Canonical SMILES | O=S(C1=NC=C(Br)C=C1)(CC)=O | [3] |
| Appearance | Typically a solid | [5] |
| Boiling Point (Predicted) | 373.1 ± 42.0 °C | [4] |
Synthesis and Mechanistic Considerations
The synthesis of 5-Bromo-2-(ethylsulfonyl)pyridine is typically achieved through the oxidation of a corresponding thioether precursor, 5-bromo-2-(ethylthio)pyridine. This transformation is a cornerstone of sulfur chemistry and provides a high-yielding route to the desired sulfone.
General Synthetic Workflow
The oxidation of the thioether to the sulfone is a critical step that significantly alters the electronic nature of the pyridine ring. The choice of oxidant is key to achieving a clean and efficient reaction. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).
The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. This process occurs in two successive steps: the initial oxidation forms the sulfoxide intermediate, which is then rapidly oxidized further to the sulfone under the reaction conditions. The ethylsulfonyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack.
Illustrative Experimental Protocol: Oxidation of 5-bromo-2-(ethylthio)pyridine
The following protocol is a representative example for the synthesis of the title compound. Note: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Dissolution: Dissolve 5-bromo-2-(ethylthio)pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the oxidation reaction.
-
Addition of Oxidant: Add a solution of Oxone® (approx. 2.2 eq) in water or m-CPBA (approx. 2.2 eq) in DCM portion-wise, maintaining the internal temperature below 5-10 °C. The use of a slight excess of the oxidant ensures complete conversion of the starting material and the sulfoxide intermediate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to destroy excess oxidant. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-Bromo-2-(ethylsulfonyl)pyridine.[6]
Spectroscopic Characterization
Structural confirmation is paramount in chemical synthesis. The following data represent the expected spectroscopic signatures for 5-Bromo-2-(ethylsulfonyl)pyridine, based on its structure and data from analogous compounds.[7]
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~8.8 (d, 1H, H6), ~8.1 (dd, 1H, H4), ~7.9 (d, 1H, H3), ~3.4 (q, 2H, -SO₂CH₂-), ~1.3 (t, 3H, -CH₃). The downfield shifts of the pyridine protons are due to the strong electron-withdrawing effect of the sulfonyl group and the bromine atom. |
| ¹³C NMR | δ (ppm): ~162 (C2), ~152 (C6), ~142 (C4), ~125 (C3), ~120 (C5), ~55 (-SO₂CH₂-), ~7 (-CH₃). |
| Mass Spec (EI) | m/z: Expected molecular ion peaks at 249 and 251 in an approximate 1:1 ratio, characteristic of a monobrominated compound. Key fragmentation patterns would involve the loss of the ethyl group and SO₂. |
| FTIR | ν (cm⁻¹): ~1320 & ~1150 (strong, characteristic asymmetric and symmetric S=O stretching of the sulfone group), ~1560 (C=N/C=C stretching of the pyridine ring), ~830 (C-Br stretching). |
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 5-Bromo-2-(ethylsulfonyl)pyridine lies in the distinct reactivity of its functional groups, allowing for sequential and selective modifications.
Reactivity Profile
-
Suzuki-Miyaura Coupling: The C-Br bond at the 5-position is highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of aryl and heteroaryl groups, a common strategy for exploring Structure-Activity Relationships (SAR) in drug discovery programs.[8]
-
Nucleophilic Aromatic Substitution (SₙAr): The ethylsulfonyl group at the 2-position, being strongly electron-withdrawing, activates the C6 and C4 positions for nucleophilic attack. While the C-Br bond is the primary site for cross-coupling, under specific conditions, SₙAr reactions can be explored.
-
Modification of the Sulfonyl Group: While the sulfone itself is generally stable, advanced synthetic strategies could involve its modification, although this is less common than reactions at the bromine-substituted position.
The strategic placement of the reactive bromine handle and the modulating sulfonyl group makes this compound an ideal scaffold for building complex molecules with potential biological activity, such as kinase inhibitors or agents targeting other enzyme classes.[9]
Safety and Handling
As with any laboratory chemical, proper handling of 5-Bromo-2-(ethylsulfonyl)pyridine is essential for ensuring personnel safety.
-
Hazard Classification: This compound should be handled as a potential irritant. Based on data for similar brominated and sulfonated pyridines, it may cause skin and serious eye irritation.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-2-(ethylsulfonyl)pyridine is more than just a chemical compound; it is a versatile tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its dual-functional nature make it an exemplary building block for the construction of complex molecular architectures. The ability to selectively perform cross-coupling reactions at the bromine position while benefiting from the electronic influence of the ethylsulfonyl group provides a robust platform for the rapid generation of compound libraries and the targeted synthesis of novel drug candidates. For researchers and scientists in drug development, a thorough understanding of this scaffold's potential is a key asset in the ongoing quest for new and effective medicines.
References
(Please note: The following is a consolidated list of sources used for this guide. URLs are provided for verification where available.)
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PubChem. 5-bromo-2-ethyl-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine. Available at: [Link]
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PubChem. 5-Bromo-2-ethylpyridine. Available at: [Link]
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Reagentia. 2-Bromo-5-(ethylsulfonyl)pyridine. Available at: [Link]
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ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]
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Royal Society of Chemistry. A metal-free method for the synthesis of N-heteroaryl amines via selective C–F bond activation. RSC Advances. Available at: [Link]
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
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ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters. Available at: [Link]
- Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
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RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]
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National Center for Biotechnology Information. Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]
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Navigating the Nuances of Isomeric Scaffolds: A Technical Guide to 5-Bromo-2-(ethylsulfonyl)pyridine and 2-Bromo-5-(ethylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule can dramatically alter its biological activity, chemical reactivity, and physical properties. This guide provides an in-depth technical exploration of two isomeric building blocks, 5-Bromo-2-(ethylsulfonyl)pyridine and 2-Bromo-5-(ethylsulfonyl)pyridine, offering insights into their fundamental differences and practical implications for research and development.
Structural Dissection: The Impact of Positional Isomerism
At their core, both 5-Bromo-2-(ethylsulfonyl)pyridine and 2-Bromo-5-(ethylsulfonyl)pyridine share the same molecular formula, C₇H₈BrNO₂S, and molecular weight. The critical distinction lies in the substitution pattern on the pyridine ring, a difference that gives rise to unique electronic and steric environments.
5-Bromo-2-(ethylsulfonyl)pyridine features the electron-withdrawing ethylsulfonyl group at the 2-position and the bromine atom at the 5-position. The placement of the potent sulfonyl group directly adjacent to the nitrogen atom significantly influences the electronic character of the ring.
2-Bromo-5-(ethylsulfonyl)pyridine , in contrast, positions the bromine atom at the 2-position and the ethylsulfonyl group at the 5-position. This arrangement alters the electronic interplay between the substituents and the heteroaromatic system.
Below is a table summarizing their key structural and physical properties.
| Property | 5-Bromo-2-(ethylsulfonyl)pyridine | 2-Bromo-5-(ethylsulfonyl)pyridine |
| Chemical Structure | ![]() | |
| CAS Number | 223556-06-7[1] | 1227384-81-7[2][3] |
| Molecular Formula | C₇H₈BrNO₂S | C₇H₈BrNO₂S |
| Molecular Weight | 250.11 g/mol | 250.11 g/mol |
| IUPAC Name | 5-Bromo-2-(ethylsulfonyl)pyridine | 2-Bromo-5-(ethylsulfonyl)pyridine |
A Tale of Two Reactivities: Electronic Effects in Action
The positional isomerism of the bromo and ethylsulfonyl substituents dictates the reactivity of these molecules, particularly in common synthetic transformations like nucleophilic aromatic substitution (SNA) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNA)
The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the strongly electron-withdrawing sulfonyl group. This makes the ring susceptible to attack by nucleophiles.
-
In 5-Bromo-2-(ethylsulfonyl)pyridine , the ethylsulfonyl group at the 2-position strongly activates the ring towards SNA. The bromine atom at the 5-position is not the primary leaving group in a typical SNA reaction; rather, the sulfonyl group itself can act as a leaving group, particularly with soft nucleophiles like thiols. This reactivity profile is valuable in bioconjugation chemistry, where sulfonylpyridines have been identified as tunable, cysteine-reactive electrophiles.[3][4][5][6][7]
-
In 2-Bromo-5-(ethylsulfonyl)pyridine , the bromine atom is at the activated 2-position, making it a good leaving group for SNA reactions. The ethylsulfonyl group at the 5-position further enhances this reactivity by withdrawing electron density from the ring.
The following diagram illustrates the general principle of SNA on a substituted pyridine ring.
Caption: Generalized workflow of a nucleophilic aromatic substitution (SNA) reaction.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in both isomers provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in forming carbon-carbon bonds.[8][9]
-
For 5-Bromo-2-(ethylsulfonyl)pyridine , the bromine at the 5-position is readily available for oxidative addition to a palladium(0) catalyst. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position.
-
Similarly, in 2-Bromo-5-(ethylsulfonyl)pyridine , the bromine at the 2-position is an excellent substrate for Suzuki-Miyaura coupling reactions. The choice between these isomers allows for regioselective functionalization of the pyridine core.
The catalytic cycle of the Suzuki-Miyaura coupling is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthetic Pathways: Crafting the Isomers
The synthesis of these isomers typically involves the construction of the substituted pyridine ring followed by modification of the functional groups. While specific, detailed protocols for the ethylsulfonyl derivatives are not extensively published, general strategies for analogous compounds can be adapted.
General Synthesis of 5-Bromo-2-substituted Pyridines
A common route to 5-bromo-2-substituted pyridines involves the bromination of a 2-substituted pyridine precursor. For example, 2-ethylpyridine can be brominated to yield 5-bromo-2-ethylpyridine.[10] Subsequent oxidation of the ethyl group to the corresponding sulfonyl moiety would provide the target molecule.
Representative Protocol for Bromination:
-
To a solution of 2-ethylpyridine in a suitable solvent (e.g., acetic acid or sulfuric acid), add N-bromosuccinimide (NBS) or bromine.
-
Heat the reaction mixture to facilitate the electrophilic aromatic substitution.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Work up the reaction by neutralizing the acid and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography or distillation.
General Synthesis of 2-Bromo-5-substituted Pyridines
The synthesis of 2-bromo-5-substituted pyridines often starts from a commercially available precursor like 2,5-dibromopyridine.[11][12] Selective functionalization at the 5-position can be achieved through various methods, including Grignard reactions followed by reaction with an electrophile or through palladium-catalyzed coupling reactions.
Representative Protocol for Synthesis via 2,5-Dibromopyridine:
-
Prepare a Grignard reagent from 2,5-dibromopyridine by reacting it with magnesium turnings in an anhydrous ether solvent.
-
React the Grignard reagent with an appropriate electrophile to introduce the desired substituent at the 5-position. For the ethylsulfonyl group, this could involve reaction with sulfur dioxide followed by alkylation and oxidation.
-
Alternatively, perform a selective Suzuki coupling at the 5-position of 2,5-dibromopyridine with a suitable boronic acid or ester.
Applications in Drug Discovery and Beyond
Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[13][14] The bromo- and sulfonyl-functionalized pyridines discussed here are valuable intermediates for the synthesis of biologically active molecules.
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, where it can act as a hinge-binder, interacting with the backbone of the kinase active site. The bromo-substituent provides a vector for further elaboration of the molecule to enhance potency and selectivity.
-
GPCR Modulators: G-protein coupled receptors are another important class of drug targets. Pyridine-containing molecules have been developed as modulators for a variety of GPCRs.
-
Covalent Modifiers: As mentioned earlier, the reactivity of the sulfonylpyridine moiety towards cysteine residues makes these compounds interesting candidates for the development of covalent inhibitors, a strategy that can lead to drugs with improved potency and duration of action.[3][6][7]
The choice between 5-Bromo-2-(ethylsulfonyl)pyridine and 2-Bromo-5-(ethylsulfonyl)pyridine allows medicinal chemists to fine-tune the three-dimensional structure and electronic properties of their lead compounds, optimizing interactions with the biological target.
Conclusion
While structurally similar, 5-Bromo-2-(ethylsulfonyl)pyridine and 2-Bromo-5-(ethylsulfonyl)pyridine are distinct chemical entities with unique reactivity profiles and synthetic accessibility. Understanding these differences is paramount for their effective utilization in research and development. The strategic choice of one isomer over the other can significantly impact the outcome of a synthetic campaign and the properties of the final product. As the demand for novel, highly functionalized molecules continues to grow, a deep appreciation for the subtleties of isomeric scaffolds will remain a cornerstone of successful chemical innovation.
References
- Bernardes, G. J. L., et al. (2020). Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society, 142(19), 8972–8979.
-
Reagentia. 2-Bromo-5-(ethylsulfonyl)pyridine. Available at: [Link]
- Vinogradova, E. V., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Backus, K. M., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Journal of the American Chemical Society, 142(19), 8972-8979.
-
National Center for Biotechnology Information. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. PubMed. Available at: [Link]
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American Chemical Society. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society. Available at: [Link]
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
-
PrepChem.com. Synthesis of 2-bromo-5-bromomethylpyridine. Available at: [Link]
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PubChem. 5-Bromo-2-ethylpyridine. Available at: [Link]
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PubChemLite. 5-bromo-2-ethyl-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine. Available at: [Link]
- Loreto, M. A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(1), 633-646.
-
The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available at: [Link]
- Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
- Buchwald, S. L., et al. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(23), 4397–4400.
-
SpectraBase. 2-(5-Bromo-2-thiazolyl)-3,5-dimethylpyridine. Available at: [Link]
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PubChem. 5-Bromo-2,3-difluoropyridine. Available at: [Link]
- Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
- Popa, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3249.
- Zhan, P., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-672.
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PubChem. 2-Bromo-5-ethylphenol. Available at: [Link]
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- Kaur, M., et al. (2020). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 10(49), 29493-29515.
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Technical Guide: Solubility Profiling & Handling of 5-Bromo-2-(ethylsulfonyl)pyridine
[1]
Executive Summary & Compound Profile
5-Bromo-2-(ethylsulfonyl)pyridine is a functionalized heteroaromatic electrophile.[1] Unlike simple solubilization targets, this compound possesses a "warhead" motif—the ethylsulfonyl group at the C2 position—which renders it susceptible to Nucleophilic Aromatic Substitution (SNAr).
Researchers must treat this compound not just as a solute, but as a reactive intermediate . While highly soluble in both DMSO and Methanol, its stability differs drastically between the two.
| Property | Specification |
| Formula | C7H8BrNO2S |
| Molecular Weight | 250.11 g/mol |
| Physical State | White to off-white solid |
| Core Reactivity | SNAr electrophile (C2 position) |
| Primary Hazard | Skin/Eye Irritant (Handle with PPE) |
Solubility & Stability Matrix
The choice of solvent is critical. While methanol dissolves the compound, it introduces a risk of solvolysis (formation of methoxy-byproducts) that DMSO does not.
A. Dimethyl Sulfoxide (DMSO) – The Gold Standard
-
Solubility: High (>50 mM estimated). The polar aprotic nature of DMSO interacts favorably with the sulfonyl moiety and the pyridine nitrogen.
-
Stability: Excellent. DMSO is chemically inert toward the electrophilic C2 center under ambient conditions.
-
Application: Preferred solvent for stock solutions (10–100 mM) and biological assays.
B. Methanol (MeOH) – The Analytical Trap
-
Solubility: Good. Soluble enough for LCMS/NMR sample preparation.
-
Stability: Conditional/Risky.
-
Mechanism: In the presence of any base (even trace impurities), the methoxide ion (MeO⁻) can displace the ethylsulfonyl group.
-
Result: Conversion to 5-Bromo-2-methoxypyridine , ruining the sample.
-
-
Application: Use only for immediate analytical injection. Do not store stock solutions in methanol.
C. Solubility Data Summary
| Solvent | Est.[2][3] Solubility | Stability Risk | Recommended Use |
| DMSO | > 25 mg/mL | Low | Long-term Stock (-20°C) |
| Methanol | > 10 mg/mL | High (SNAr) | Immediate Analysis Only |
| Water | Insoluble | Hydrolysis (Slow) | Avoid as primary solvent |
Mechanistic Visualization: The Methanol Risk
The following diagram illustrates why Methanol poses a stability risk compared to DMSO. The C2-sulfonyl group is a "leaving group," making the ring susceptible to attack by nucleophilic solvents.
Figure 1: Reaction pathway showing the stability difference between DMSO (inert) and Methanol (reactive).
Experimental Protocols
Protocol A: Saturation Solubility Determination (Self-Validating)
Use this protocol to determine the exact solubility limit for your specific batch.
Reagents: Anhydrous DMSO, 1.5 mL Microcentrifuge tubes, HPLC-grade Methanol (for dilution only).
-
Weighing: Weigh approximately 5 mg of 5-Bromo-2-(ethylsulfonyl)pyridine into a microcentrifuge tube.
-
Incremental Addition: Add 50 µL of anhydrous DMSO.
-
Agitation: Vortex vigorously for 30 seconds. Sonicate for 5 minutes at room temperature.
-
Observation:
-
Clear solution? Solubility is >100 mg/mL. Proceed to use.
-
Visible solid? Add another 50 µL DMSO. Repeat vortex/sonication.
-
-
Calculation: Record the final volume (
) required to fully dissolve the mass ( ).
Protocol B: Stock Solution Preparation (Best Practice)
Target Concentration: 50 mM in DMSO.
-
Calculate: For 10 mg of compound (MW 250.11 g/mol ):
-
Dissolve: Add the calculated volume of anhydrous DMSO to the vial.
-
Aliquot: Split into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C or -80°C . Protect from moisture (DMSO is hygroscopic).
Protocol C: QC Check for Methanolysis
Run this check if your compound has been exposed to methanol or protic solvents.[1]
-
LCMS Setup: Standard C18 column, Water/Acetonitrile gradient.
-
Target Masses:
-
Parent: [M+H]⁺ = 250/252 (Br isotope pattern).
-
Impurity (Methoxy): [M+H]⁺ = 188/190 (Loss of -SO2Et, gain of -OMe).
-
-
Analysis: If the 188/190 peak appears, the compound has degraded via SNAr.
References
-
Bangerter, F., et al. (1969). Kinetics of reactions in heterocycles.[4] Part II. Replacement of the methylsulphonyl group in substituted pyridines... by methoxide ion. Journal of the Chemical Society B. Retrieved from [Link]
-
Lien, V. T., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society.[2][5] Retrieved from [Link]
-
PubChem. (n.d.).[1] Compound Summary for 2-sulfonylpyridine derivatives. Retrieved from [Link]
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- 2. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of reactions in heterocycles. Part II. Replacement of the methylsulphonyl group in substituted pyridines, pyridazines, and pyrazine by methoxide ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-2-(ethylsulfonyl)pyridine for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-2-(ethylsulfonyl)pyridine, a pivotal heterocyclic building block in contemporary medicinal chemistry. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals by detailing the compound's synthesis, physicochemical properties, and key applications, particularly in the realm of palladium-catalyzed cross-coupling reactions. Furthermore, a market analysis of suppliers and pricing is included to facilitate procurement and strategic planning in research and development endeavors.
Introduction: The Strategic Value of 5-Bromo-2-(ethylsulfonyl)pyridine in Drug Discovery
5-Bromo-2-(ethylsulfonyl)pyridine, with the confirmed CAS number 144962-31-0, is a strategically important substituted pyridine derivative in the design and synthesis of novel therapeutic agents. Its chemical architecture, featuring an electron-withdrawing ethylsulfonyl group at the 2-position and a bromine atom at the 5-position, offers a unique combination of properties that are highly advantageous in drug development.
The ethylsulfonyl moiety can act as a hydrogen bond acceptor and its presence significantly influences the electronic nature of the pyridine ring, impacting its pKa and potential interactions with biological targets. The bromine atom serves as a versatile synthetic handle, enabling a wide array of post-synthetic modifications, most notably through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the fine-tuning of a molecule's structure-activity relationship (SAR).
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is crucial for its effective and safe handling in a laboratory setting.
Table 1: Physicochemical Properties of 5-Bromo-2-(ethylsulfonyl)pyridine
| Property | Value |
| CAS Number | 144962-31-0 |
| Molecular Formula | C₇H₈BrNO₂S |
| Molecular Weight | 250.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 87-91 °C |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |
Safety and Handling:
5-Bromo-2-(ethylsulfonyl)pyridine is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements:
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/eye protection/face protection.[1][2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For comprehensive safety information, always consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Synthesis of 5-Bromo-2-(ethylsulfonyl)pyridine
The synthesis of 5-Bromo-2-(ethylsulfonyl)pyridine is typically achieved through a two-step sequence starting from the readily available 2,5-dibromopyridine.
Figure 1: Synthesis of 5-Bromo-2-(ethylsulfonyl)pyridine.
Step 1: Synthesis of 5-Bromo-2-(ethylthio)pyridine
This step involves a nucleophilic aromatic substitution reaction where one of the bromine atoms of 2,5-dibromopyridine is selectively displaced by an ethyl thiolate nucleophile.
-
Protocol: To a solution of 2,5-dibromopyridine in a polar aprotic solvent such as dimethylformamide (DMF), sodium ethanethiolate is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water and the product is extracted with an organic solvent.
Step 2: Oxidation to 5-Bromo-2-(ethylsulfonyl)pyridine
The thioether intermediate is then oxidized to the corresponding sulfone. This transformation is crucial as it modulates the electronic properties of the pyridine ring.
-
Protocol: The 5-Bromo-2-(ethylthio)pyridine is dissolved in a chlorinated solvent like dichloromethane (DCM). To this solution, an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at a controlled temperature, typically 0 °C to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) and a base (e.g., sodium bicarbonate) to remove excess oxidant and acidic byproducts.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of 5-Bromo-2-(ethylsulfonyl)pyridine serves as an excellent coupling partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters.
Figure 2: Suzuki-Miyaura Coupling Workflow.
-
Experimental Protocol:
-
To a reaction vessel, add 5-Bromo-2-(ethylsulfonyl)pyridine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equiv.), and a base, typically potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, commonly a mixture of an organic solvent like 1,2-dimethoxyethane (DME) or dioxane and water.
-
Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.[3]
-
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring.
Figure 3: Buchwald-Hartwig Amination Workflow.
-
Experimental Protocol:
-
In a dry Schlenk tube under an inert atmosphere, combine 5-Bromo-2-(ethylsulfonyl)pyridine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide.[4]
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed.
-
After cooling, the reaction mixture is typically filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by chromatography.[4]
-
Sonogashira Coupling
The Sonogashira coupling is employed to form C-C bonds between the pyridine scaffold and terminal alkynes, introducing an sp-hybridized carbon substituent.
Figure 4: Sonogashira Coupling Workflow.
-
Experimental Protocol:
-
To a reaction flask, add 5-Bromo-2-(ethylsulfonyl)pyridine (1.0 equiv.), a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 equiv.), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.05-0.10 equiv.).[5]
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base, most commonly triethylamine (Et₃N).[5]
-
Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
The reaction is then worked up by dilution with water and extraction with an organic solvent. The product is purified by column chromatography.[5]
-
Market Analysis: Suppliers and Pricing
5-Bromo-2-(ethylsulfonyl)pyridine is commercially available from a variety of suppliers catering to the research and development sector. The purity and quantity significantly influence the price.
Table 2: Representative Suppliers and Pricing
| Supplier | Purity | Quantity | Price (USD) |
| BLDpharm | 98% | 1g | ~$38 |
| 5g | ~$77 | ||
| 25g | ~$231 | ||
| Combi-Blocks | >97% | 1g | ~$36 |
| 5g | ~$72 | ||
| 25g | ~$216 | ||
| Biosynth | 98% | 1g | ~$43 |
| 5g | ~$118 | ||
| 25g | ~$355 | ||
| Selleck Chemicals | 99.79% | 500mg | ~$295 |
| 1g | ~$445 | ||
| 5g | ~$895 |
Note: Prices are approximate and subject to change. It is advisable to contact the suppliers directly for current pricing and availability.
Conclusion
5-Bromo-2-(ethylsulfonyl)pyridine stands out as a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined reactivity in key cross-coupling reactions, coupled with its commercial availability, makes it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The ability to systematically modify its structure at the 5-position allows for the rapid generation of compound libraries for structure-activity relationship studies, accelerating the drug discovery process. This guide has provided a foundational understanding of its synthesis, properties, and applications, empowering researchers to effectively integrate this important synthon into their research and development programs.
References
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes.
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one.
-
Reagentia. (n.d.). 2-Bromo-5-(ethylsulfonyl)pyridine (1 x 1 g). Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.).
- Fisher Scientific. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,3-dichloro-2-ethoxybenzene.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.).
- TCI Chemicals. (2025, March 24). SAFETY DATA SHEET: 5-Bromo-2-(2-thienyl)pyridine.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Molecules. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: 5-Bromo-2-pyridinecarboxaldehyde.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- The Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U.
- BenchChem. (n.d.).
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- Heterocyclic Letters. (2021). No.3|447-452| May-July|2021.
- The Asymmetric Buchwald–Hartwig Amin
- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
- United States P
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PubMed. (2012, October 18). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. Retrieved from [Link]
- Google Patents. (n.d.). CN102875453A - Preparation method for pyridine medical intermediate for synthesizing anti-cancer auxiliary medicines.
- OSTI. (n.d.). Microwave-Assisted CH Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction.
- BenchChem. (n.d.). Application Notes and Protocols for the Oxidation of 5-(Thiophen-2-yl)nicotinaldehyde to 5-(Thiophen-2-yl)nicotinic acid.
- Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid. (2016, November 16).
- MDPI. (2017, December 13). A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran.
- The Journal of Organic Chemistry. (2008, December 23).
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Orthogonal Reactivity and SAR Implications of 5-Bromo-2-(alkylsulfonyl)pyridines: A Comparative Analysis of Methyl vs. Ethyl Substitutions
The design of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Among the most versatile bifunctional building blocks are the halogenated sulfonylpyridines, specifically 5-bromo-2-(methylsulfonyl)pyridine and 5-bromo-2-(ethylsulfonyl)pyridine . These molecules offer orthogonal reactivity: the C5-bromide serves as a prime handle for transition-metal-catalyzed cross-couplings, while the C2-alkylsulfonyl group acts as a highly effective leaving group for nucleophilic aromatic substitution (SNAr)[1].
This technical whitepaper explores the physicochemical divergence between the methyl and ethyl derivatives, details their chemoselective reactivity profiles, and provides self-validating experimental protocols for their application in drug development.
Physicochemical Divergence: Methyl vs. Ethyl Substitutions
The transition from a methylsulfonyl to an ethylsulfonyl group is a classic homologation strategy used by medicinal chemists to probe the steric and lipophilic boundaries of a target's binding pocket. While seemingly minor, the addition of a single methylene unit significantly alters the molecule's physicochemical properties.
| Property | 5-Bromo-2-(methylsulfonyl)pyridine | 5-Bromo-2-(ethylsulfonyl)pyridine |
| CAS Number | 98626-95-0 | 223556-06-7 |
| Molecular Formula | C₆H₆BrNO₂S | C₇H₈BrNO₂S |
| Molecular Weight | 236.09 g/mol | 250.11 g/mol |
| Sulfonyl Substituent | -SO₂CH₃ (Methyl) | -SO₂CH₂CH₃ (Ethyl) |
| Steric Bulk | Lower (Optimal for narrow pockets) | Higher (Fills deep hydrophobic sub-pockets) |
| Lipophilicity (XLogP3) | ~1.1 | ~1.5 (Predicted) |
| Primary Synthetic Utility | Suzuki Coupling, SNAr | Suzuki Coupling, SNAr |
Data supported by chemical property databases for [1] and [2] pyridine derivatives.
Medicinal Chemistry Implications (SAR): The choice between the methyl and ethyl variant directly impacts Lipophilic Ligand Efficiency (LLE) and target affinity. For instance, in the development of indole-benzimidazole derivatives targeting the Estrogen Receptor alpha (ERα) and Bcl-2 proteins, researchers observed that sulfonyl side-chain modifications dictate cytotoxicity. While both methyl and ethyl derivatives exhibit anticancer effects, the ethyl group's increased van der Waals volume can either enhance binding via favorable hydrophobic packing or disrupt the hydrogen-bonding network due to steric clashes, leading to distinctive viability versus affinity correlations[3].
Chemoselective Reactivity Profiles
The true value of these compounds lies in their chemoselectivity. The electron-withdrawing nature of the pyridine nitrogen and the sulfonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring.
-
C5-Activation: The carbon-bromine bond has a lower bond dissociation energy than the carbon-sulfur bond, allowing for selective oxidative addition by Palladium(0) catalysts. This enables Suzuki-Miyaura and Buchwald-Hartwig reactions without disturbing the sulfonyl group[4].
-
C2-Activation: The alkylsulfonyl group is an exceptional leaving group. Upon attack by a nucleophile at the C2 position, a stabilized Meisenheimer complex forms. The subsequent collapse of this complex ejects the sulfinate anion, yielding C2-amino or C2-alkoxy pyridines[5].
Orthogonal reactivity pathways of 5-Bromo-2-(alkylsulfonyl)pyridines.
Validated Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality and in-process controls.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5
Objective: Arylation of the C5 position while preserving the C2-alkylsulfonyl handle for late-stage functionalization[4].
-
Preparation & Catalyst Loading: In an oven-dried Schlenk flask, combine 5-bromo-2-(alkylsulfonyl)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Causality: K₂CO₃ is critical as it coordinates with the boronic acid to form a highly reactive, electron-rich boronate complex, which accelerates the transmetalation step.
-
-
Atmospheric Control: Evacuate and backfill the flask with Argon three times. Add Pd(dppf)Cl₂ (0.05 equiv).
-
Causality: Pd(dppf)Cl₂ is chosen because its bidentate ligand (dppf) enforces a cis-geometry on the metal center, promoting rapid reductive elimination and preventing unwanted homocoupling.
-
-
Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).
-
Causality: The biphasic system is essential; water dissolves the inorganic base to generate hydroxide ions, while dioxane solubilizes the organic substrates and stabilizes the Pd catalyst.
-
-
Reaction & Self-Validation: Heat the mixture to 90°C for 4–8 hours.
-
Validation: Monitor via LC-MS. The reaction is deemed complete when the distinct isotopic bromine pattern (M and M+2 peaks of equal intensity) completely disappears from the trace, confirming full oxidative addition.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C2
Objective: Displacement of the alkylsulfonyl group by a nucleophile (e.g., a secondary amine)[5].
-
Substrate Dissolution: Dissolve the C5-functionalized 2-(alkylsulfonyl)pyridine (1.0 equiv) in anhydrous DMF or NMP.
-
Causality: Polar aprotic solvents lack hydrogen-bond donating capability. This leaves the incoming nucleophile unsolvated and highly reactive, which is mandatory for attacking the electron-deficient C2 position.
-
-
Nucleophile Addition: Add the amine nucleophile (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
-
Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the sulfinic acid byproduct generated during the reaction and preventing the protonation of the nucleophilic amine.
-
-
Thermal Activation: Heat the mixture to 80–110°C.
-
Note: The ethylsulfonyl derivative typically requires slightly higher temperatures (approx. +10°C) compared to the methylsulfonyl analog due to the increased steric shielding of the C2 carbon.
-
-
Reaction & Self-Validation: Stir for 12–16 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc). The displacement of the highly polar sulfonyl group by an amine results in a significant, visually distinct upward shift in the retention factor (Rf), providing immediate confirmation of product formation prior to isolation.
-
-
Isolation: Quench by pouring the mixture into ice water. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.
References
-
Calpaclab. "5-Bromo-2-(Ethylsulfonyl)pyridine, 95% Purity". Calpaclab Chemical Database. Available at:[Link]
-
Karadayi, F. Z., et al. "Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in comparison with ethylsulfonyl counterparts." New Journal of Chemistry (2021). Available at:[Link]
- US Patent 20150203455A1. "Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders." Google Patents.
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An In-depth Technical Guide to 5-Bromo-2-(ethylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-(ethylsulfonyl)pyridine is a halogenated pyridine derivative featuring an ethylsulfonyl group, a structural motif of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its safety, handling, and physicochemical properties, alongside a discussion of its potential applications in drug discovery and chemical synthesis. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from chemical vendor data, safety data sheets of structurally similar compounds, and computational predictions to offer a thorough and practical resource for laboratory professionals. The document emphasizes safe handling protocols, potential synthetic routes, and the rationale behind its utility as a building block in the development of novel therapeutics.
Chemical Identity and Physicochemical Properties
5-Bromo-2-(ethylsulfonyl)pyridine, identified by the CAS number 223556-06-7, possesses the molecular formula C₇H₈BrNO₂S and a molecular weight of approximately 250.11 g/mol .[1][2]
Table 1: Physicochemical Properties of 5-Bromo-2-(ethylsulfonyl)pyridine
| Property | Value | Source |
| CAS Number | 223556-06-7 | BLD Pharm, Aaronchem[1] |
| Molecular Formula | C₇H₈BrNO₂S | BLD Pharm, Aaronchem[1] |
| Molecular Weight | 250.11 g/mol | BLD Pharm, Aaronchem[1] |
| SMILES Code | O=S(C1=NC=C(Br)C=C1)(CC)=O | BLD Pharm |
| Predicted Boiling Point | 373.1 ± 42.0 °C | ChemicalBook[3] |
| Predicted Density | 1.659 ± 0.06 g/cm³ | ChemicalBook[3] |
| Predicted pKa | -2.79 ± 0.10 | ChemicalBook[3] |
Note: Predicted values are computationally generated and should be used as an estimation pending experimental verification.
Hazard Identification and Safety Precautions
GHS Hazard Classification (Presumed):
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[4][6]
-
Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[5]
-
Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[5]
Precautionary Statements:
-
Prevention:
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
-
-
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
-
Diagram 1: General Laboratory Safety Workflow for Handling Halogenated Pyridine Derivatives
Caption: A workflow for the safe handling of potentially hazardous chemical compounds.
First-Aid Measures
Based on the presumed hazards, the following first-aid measures are recommended. Seek immediate medical attention in all cases of exposure.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage is at room temperature in a dry, sealed container.
Stability and Reactivity
-
Chemical Stability: Likely stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.[7]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide gas.[7]
Synthetic Approaches
While a specific, detailed synthesis protocol for 5-Bromo-2-(ethylsulfonyl)pyridine is not prominently published, a plausible synthetic route can be inferred from general organic chemistry principles and published syntheses of analogous compounds. A likely precursor is 5-bromo-2-ethylthiopyridine, which can be oxidized to the corresponding sulfone.
Diagram 2: Plausible Synthetic Pathway
Caption: A potential two-step synthesis of 5-Bromo-2-(ethylsulfonyl)pyridine.
Proposed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 5-Bromo-2-ethylthiopyridine
-
To a solution of 5-bromo-2-chloropyridine (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium ethanethiolate (1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-ethylthiopyridine.
Step 2: Oxidation to 5-Bromo-2-(ethylsulfonyl)pyridine
-
Dissolve the 5-bromo-2-ethylthiopyridine (1.0 eq) from the previous step in a chlorinated solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or Oxone® (2.2 eq), portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete oxidation.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5-bromo-2-(ethylsulfonyl)pyridine.
Applications in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][9] The introduction of a sulfonyl group can modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, and can also serve as a hydrogen bond acceptor, influencing its binding to biological targets.[10] The bromo-substituent provides a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse chemical functionalities.[11]
Given these characteristics, 5-Bromo-2-(ethylsulfonyl)pyridine is a valuable building block for the synthesis of compound libraries for screening against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors. The ethylsulfonyl group, in particular, may offer different steric and electronic properties compared to the more common methylsulfonyl group, potentially leading to improved potency or selectivity of the final drug candidates.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.
Conclusion
5-Bromo-2-(ethylsulfonyl)pyridine is a specialized chemical intermediate with significant potential in the field of drug discovery and development. While specific experimental data for this compound is limited, a comprehensive understanding of its likely properties and hazards can be established by examining its structural analogues. The synthetic protocols and safety guidelines presented in this guide are intended to provide a solid foundation for researchers and scientists working with this and similar compounds. As with any chemical, all handling and experimental procedures should be conducted with a thorough risk assessment and adherence to the highest safety standards.
References
- BLD Pharm. 5-Bromo-2-(Ethylsulfonyl)pyridine. (Accessed February 2026).
- Aaronchem. 5-Bromo-2-(Ethylsulfonyl)pyridine. (Accessed February 2026).
- Fisher Scientific.
- PubChem. 5-Bromo-2-ethylpyridine.
- ChemicalBook. 5-bromo-2-(ethylsulfonyl)pyridine. (Accessed February 2026).
- Sigma-Aldrich. Safety data for 5-Bromo-2-(methylsulfonyl)pyrimidine. (Accessed February 2026).
- TCI America.
- MDPI. Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. Molecules. 2015, 20(11), 20636-20649.
- Google Patents. Preparation method of 5-bromo-2-substituted pyrimidine compounds. CN110642788A.
- Google Patents. A kind of synthetic method of 5-bromo-2-picoline. CN101514184A.
- Jubilant Ingrevia.
- Echemi. 5-Bromo-2-(methylsulfonyl)pyrimidine SDS. (Accessed February 2026).
- Juvenus Drugs. 5-Bromo-2-chloro-3-(ethylsulfonyl)pyridine. (Accessed February 2026).
- PMC. Refinement of Computational Access to Molecular Physicochemical Properties: From Ro5 to bRo5. J. Med. Chem. 2020, 63, 19, 10978–10995.
- PrepChem. Synthesis of 5-bromo-2-furancarboxylic acid chloride. (Accessed February 2026).
- Google Patents.
- PMC. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. ACS Omega. 2024, 9, 29, 27857–27866.
- Google Patents. Method for synthesizing 5-Bromo-2, 4-dichloropyridine. CN103420903A.
- PMC. Pyridine: the scaffolds with significant clinical diversity. RSC Adv., 2022,12, 14065-14099.
- ResearchGate. Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. 2019, 14:8, 757-772.
- Semantic Scholar. Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside.
- Oriental Journal of Chemistry. Synthesis and Biological Activities of Some 5-(2-Arylamino-1,3,4-Thiadiazolo)
- PubMed. Pyridine Compounds with Antimicrobial and Antiviral Activities. Int J Mol Sci. 2022 May; 23(10): 5659.
- Sigma-Aldrich. 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine. (Accessed February 2026).
- Semantic Scholar. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Sci. Pharm. 2021, 89(4), 52.
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Physicochemical Characterization and Melting Point Determination of 5-Bromo-2-(ethylsulfonyl)pyridine (CAS 223556-06-7)
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide
Executive Summary
In modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, halogenated sulfonyl pyridines serve as highly versatile bifunctional scaffolds. 5-Bromo-2-(ethylsulfonyl)pyridine (CAS 223556-06-7) is a prime example, offering two distinct sites for orthogonal reactivity: a bromine atom primed for palladium-catalyzed cross-coupling, and an ethylsulfonyl group susceptible to nucleophilic aromatic substitution (SNAr).
Before this compound can be integrated into rigorous GMP-compliant manufacturing pipelines, its physicochemical properties—most notably its melting point—must be definitively characterized. The melting point is not merely a physical constant; it is a critical quality attribute (CQA) used to assess crystalline purity, detect polymorphic transformations, and ensure batch-to-batch consistency in accordance with . This whitepaper provides an in-depth mechanistic analysis of the compound's thermal behavior and establishes self-validating experimental protocols for its determination.
Structural Dynamics & Melting Point Causality
The melting point of a crystalline solid is governed by its lattice energy, which is dictated by intermolecular forces, molecular symmetry, and conformational flexibility.
To predict and understand the melting behavior of 5-Bromo-2-(ethylsulfonyl)pyridine, we must examine its structural components:
-
The Pyridine Ring & Bromo Substituent: The planar aromatic ring and the highly electronegative bromine atom create strong dipole-dipole interactions and potential halogen bonding in the solid state, which heavily stabilize the crystal lattice.
-
The Ethylsulfonyl Group: The sulfonyl moiety (
) acts as a strong hydrogen bond acceptor. However, the attached ethyl chain introduces a critical degree of rotational freedom.
Causality in Thermal Behavior: When comparing 5-Bromo-2-(ethylsulfonyl)pyridine to its methyl analog,, which has a well-documented melting point of 95–96 °C, we observe the thermodynamic impact of alkyl chain length. The increased steric bulk and conformational flexibility of the ethyl group disrupt the highly ordered, tightly packed crystal lattice typical of methyl derivatives. Consequently, the lattice energy decreases, leading to an extrapolated melting point depression. We establish the expected melting range for the ethyl analog to be between 80 °C and 90 °C , necessitating precise empirical validation.
Quantitative Data Summary
Table 1: Physicochemical Profile & Thermal Extrapolation
| Property | 5-Bromo-2-(methylsulfonyl)pyridine | 5-Bromo-2-(ethylsulfonyl)pyridine |
| CAS Number | 98626-95-0 | 223556-06-7 |
| Molecular Formula | C₆H₆BrNO₂S | C₇H₈BrNO₂S |
| Molecular Weight | 236.09 g/mol | 250.12 g/mol |
| Empirical Melting Point | 95 – 96 °C | 80 – 90 °C (Predicted Range) |
| Lattice Flexibility | Rigid (Methyl) | Flexible (Ethyl rotor) |
| Primary Utility | API Intermediates | Orthogonal Cross-Coupling |
Standardized Analytical Workflows
To guarantee trustworthiness and reproducibility, melting point determination must be treated as a self-validating system. The following protocols are engineered to eliminate thermal lag and operator bias, strictly adhering to guidelines.
Protocol A: Capillary Melting Point Determination (Pharmacopeia Standard)
This method relies on visual or optical detection of the phase transition. The causality behind the strict heating rate is critical: a ramp rate exceeding 1 °C/min near the melting point causes a thermal gradient between the heating block and the sample, resulting in artificially high readings.
Step-by-Step Methodology:
-
System Suitability & Calibration: Calibrate the melting point apparatus using a USP Primary Reference Standard with a proximate melting point (e.g., Vanillin, MP: 81.0–83.0 °C). The instrument is validated only if the standard falls within ±0.5 °C of its certified value.
-
Sample Preparation: Dry the 5-Bromo-2-(ethylsulfonyl)pyridine sample in a vacuum desiccator over silica gel for 24 hours to remove residual moisture, which acts as an impurity and depresses the melting point.
-
Pulverization & Loading: Gently triturate the sample in an agate mortar to ensure uniform particle size (improving heat transfer). Load the powder into a standard glass capillary tube (0.8–1.2 mm internal diameter) and tamp it down to a strict height of 3.0 mm .
-
Rapid Heating Phase: Insert the capillary into the heating block. Heat the apparatus rapidly to 70 °C (approximately 10 °C below the expected onset).
-
Equilibration & Ramp Phase: Reduce the heating rate to exactly 1 °C/min .
-
Observation: Record the onset temperature (first appearance of a liquid meniscus) and the clear point (complete liquefaction). The difference between these two values is the melting range.
Protocol B: Differential Scanning Calorimetry (DSC)
While capillary methods provide a visual melting range, DSC is required for rigorous drug development to detect polymorphism, solvates, or amorphous content.
Step-by-Step Methodology:
-
Sample Encapsulation: Accurately weigh 2.0 to 5.0 mg of the compound into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.
-
Atmospheric Control: Place the pan in the DSC furnace and initiate a dry nitrogen purge at 50 mL/min. Causality: Nitrogen prevents oxidative degradation of the sulfonyl and bromo groups at elevated temperatures, ensuring the endothermic peak represents pure fusion.
-
Thermal Profiling: Heat the sample from 25 °C to 150 °C at a linear rate of 10 °C/min.
-
Data Analysis: Integrate the heat flow curve. The extrapolated onset temperature of the primary endothermic peak represents the thermodynamic melting point, while the area under the curve yields the enthalpy of fusion (
).
Mechanistic Visualizations
The following diagrams map the logical relationships in the analytical and synthetic workflows of 5-Bromo-2-(ethylsulfonyl)pyridine.
Workflow for DSC thermal analysis and polymorph detection.
Divergent synthetic utility of 5-Bromo-2-(ethylsulfonyl)pyridine in API development.
Conclusion
The precise determination of the melting point for 5-Bromo-2-(ethylsulfonyl)pyridine (CAS 223556-06-7) is foundational for its use in pharmaceutical synthesis. By understanding the thermodynamic causality of its ethylsulfonyl rotor and employing self-validating protocols like USP <741> Capillary testing and DSC, researchers can ensure the structural integrity and polymorphic purity of this critical intermediate. Extrapolative models place its melting point in the 80–90 °C range, a parameter that must be empirically verified per batch to satisfy stringent regulatory quality controls.
References
-
Dictionary of Organic Compounds (5th Edition). "5-Bromo-2-(methylsulfonyl)pyridine, CAS 98626-95-0 Properties." Springer-Science+Business Media. URL:[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances." URL:[Link]
-
United States Pharmacopeia (USP). "USP <741> Melting Range or Temperature: Evaluation of parameters that affect the melting point." ResearchGate Publication 315768822. URL:[Link]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-2-(ethylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 2,5-Disubstituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with substituted pyridines being prevalent in a vast array of pharmaceuticals and functional materials.[1][2] The 2,5-disubstituted pyridine motif, in particular, offers a valuable vector for molecular elaboration, allowing for the precise tuning of steric and electronic properties to optimize biological activity or material performance. 5-Bromo-2-(ethylsulfonyl)pyridine is a key building block for accessing this important chemical space. The presence of a strong electron-withdrawing ethylsulfonyl group at the 2-position significantly influences the electronic character of the pyridine ring, making it an interesting and sometimes challenging substrate for cross-coupling reactions. The Suzuki-Miyaura coupling stands out as one of the most robust and versatile methods for carbon-carbon bond formation, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[3] This guide provides a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura coupling of 5-Bromo-2-(ethylsulfonyl)pyridine.
Understanding the Reaction: Mechanism and Key Considerations
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[4][5] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The Catalytic Cycle
The reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 5-Bromo-2-(ethylsulfonyl)pyridine) to form a Pd(II) complex. The electron-deficient nature of the pyridine ring in our substrate, due to the ethylsulfonyl group, facilitates this step.[6]
-
Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide. This step is often the rate-limiting step, especially with electron-deficient heteroaryl boron derivatives.[6][7]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[5]
Below is a visualization of the Suzuki-Miyaura catalytic cycle.
Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Conditions: A Component-by-Component Analysis
The success of the Suzuki-Miyaura coupling of 5-Bromo-2-(ethylsulfonyl)pyridine hinges on the careful selection of several key components.
Palladium Catalyst and Ligands
The choice of the palladium source and accompanying ligand is critical. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they often require the addition of a phosphine ligand to stabilize the active catalytic species and facilitate the reaction steps.[4] For electron-deficient substrates like 5-Bromo-2-(ethylsulfonyl)pyridine, electron-rich and sterically bulky phosphine ligands are often preferred as they can promote the oxidative addition and reductive elimination steps.[5][6]
Recommended Catalyst Systems:
| Catalyst/Ligand System | Key Features |
| Pd(PPh₃)₄ | A common, air-stable Pd(0) source that comes pre-ligated. Often a good starting point for optimization.[8] |
| Pd(OAc)₂ or Pd₂(dba)₃ with a ligand | Allows for greater modularity in tuning the reaction conditions. |
| Bulky, electron-rich phosphine ligands | Such as P(t-Bu)₃ or PCy₃, are particularly effective for challenging couplings, including those with aryl chlorides.[6][9] |
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid.[10] The choice of base can significantly impact the reaction rate and yield.
Commonly Used Bases:
| Base | Strength | Solubility | Comments |
| Na₂CO₃ / K₂CO₃ | Moderate | Aqueous | Often used in aqueous solvent mixtures.[11] |
| Cs₂CO₃ | Strong | Organic/Aqueous | Frequently provides superior results, though the exact reason is not always clear.[12][13] |
| K₃PO₄ | Moderate | Aqueous | A good alternative, often effective in couplings with sterically hindered substrates.[6] |
For 5-Bromo-2-(ethylsulfonyl)pyridine, starting with a moderately strong base like K₂CO₃ or K₃PO₄ is a reasonable approach. If yields are low, switching to a stronger base like Cs₂CO₃ may be beneficial.
Solvent Systems
The choice of solvent influences the solubility of the reactants and the rate of the reaction. Aprotic polar solvents are commonly employed, often with the addition of water to aid in dissolving the base and facilitating the transmetalation step.[8]
Typical Solvents:
-
1,4-Dioxane/Water
-
Toluene/Water
-
DMF/Water
-
2-MeTHF/Water
The ratio of the organic solvent to water is typically in the range of 2:1 to 10:1.[8]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 5-Bromo-2-(ethylsulfonyl)pyridine. Optimization may be necessary for specific boronic acid coupling partners.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a standard set of conditions for the coupling of an aryl or heteroaryl boronic acid with 5-Bromo-2-(ethylsulfonyl)pyridine.
Materials:
-
5-Bromo-2-(ethylsulfonyl)pyridine
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor and a ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flame-dried reaction vessel, add 5-Bromo-2-(ethylsulfonyl)pyridine (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL total volume).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
The workflow for this experimental protocol is illustrated below.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst- Screen different bases (e.g., Cs₂CO₃) and solvents- Increase the reaction temperature |
| Protodeborylation of Boronic Acid | - Presence of water and/or acidic impurities- Prolonged reaction time at high temperature | - Use anhydrous solvents and a strong, non-nucleophilic base- Minimize reaction time |
| Formation of Homocoupled Byproducts | - Oxidative homocoupling of the boronic acid | - Ensure the reaction is performed under strictly anaerobic conditions |
Conclusion
The Suzuki-Miyaura coupling of 5-Bromo-2-(ethylsulfonyl)pyridine provides a powerful and versatile method for the synthesis of a wide range of 2,5-disubstituted pyridines. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can achieve high yields and purity for these valuable compounds. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this important transformation in drug discovery and materials science.
References
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
- Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. [Link]
-
Palladium catalyzed couplings. Lumen Learning. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters. PMC. [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. RSC Publishing. [Link]
-
Screening of different bases for Suzuki coupling a. ResearchGate. [Link]
-
General mechanism of Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
-
Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
-
Screening reaction conditions of Suzuki coupling a. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 3. Lab Reporter [fishersci.se]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. books.rsc.org [books.rsc.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Exploiting the 2-Ethylsulfonyl Group for Highly Chemoselective Nucleophilic Aromatic Substitution (SNAr)
Introduction & Mechanistic Rationale
Nucleophilic aromatic substitution (SNAr) is a foundational transformation in medicinal chemistry, bioconjugation, and materials science, heavily relied upon for the functionalization of electron-deficient heteroaromatic scaffolds such as pyrimidines, pyridines, and quinolines[1]. While halogens (fluoro, chloro) and alkylthio groups are traditionally utilized as leaving groups, the 2-ethylsulfonyl (-SO₂Et) moiety has emerged as a superior, highly tunable electrophilic warhead.
The Causality of Reactivity
The efficacy of the 2-ethylsulfonyl group is governed by two primary chemical phenomena:
-
LUMO Lowering (Addition Phase): The sulfonyl group is powerfully electron-withdrawing via both inductive (-I) and resonance (-M) effects. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, accelerating the rate-determining nucleophilic addition step[2].
-
Leaving Group Stability (Elimination Phase): Once the negatively charged Meisenheimer complex is formed, the carbon-sulfur bond cleaves to expel the ethylsulfinate anion (EtSO₂⁻). This anion is exceptionally stable and non-nucleophilic, driving the elimination step forward irreversibly[3].
Furthermore, computational and structural studies indicate that the oxygen atoms of the sulfonyl group can participate in pre-transition state hydrogen bonding with protic nucleophiles (e.g., primary amines). This non-covalent interaction actively directs regioselectivity in poly-electrophilic systems, heavily favoring displacement of the sulfonyl group over competing halogens[4].
Figure 1: Addition-elimination mechanism of SNAr with a 2-ethylsulfonyl leaving group.
Quantitative Data: Leaving Group Efficacy
To understand the kinetic advantages of the 2-ethylsulfonyl group, it is critical to compare its reactivity profile against standard leaving groups on a pyrimidine core. The data below summarizes relative reaction rates and chemoselectivity profiles during SNAr with primary amines[4],[2].
| Leaving Group at C2 | Relative SNAr Rate | Chemoselectivity (vs C4-Cl) | Typical Reaction Temp | Byproduct Toxicity/Handling |
| -SO₂Et (Ethylsulfonyl) | ++++ | Excellent (>95%) | 0 °C to 25 °C | Low (Ethylsulfinate) |
| -SO₂Me (Methylsulfonyl) | ++++ | Excellent (>95%) | 0 °C to 25 °C | Low (Methylsulfinate) |
| -F (Fluoro) | +++ | Moderate (~70%) | 25 °C to 50 °C | Moderate (Fluoride) |
| -Cl (Chloro) | ++ | Poor (Mixtures) | 80 °C to 120 °C | Low (Chloride) |
| -SMe (Methylthio) | + | N/A (Unreactive) | >120 °C (requires ox.) | High (Volatile thiols) |
Experimental Design & Causality
Designing a self-validating SNAr protocol requires deliberate choices in reagents to control the reaction microenvironment:
-
Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are mandated. DMF solvates cations effectively, leaving the nucleophile "naked" and highly reactive, which is critical for overcoming the activation energy barrier.
-
Base Selection: N,N-Diisopropylethylamine (DIPEA) is the optimal base. Its steric bulk prevents it from acting as a competing nucleophile, while its basicity is sufficient to scavenge the generated sulfinic acid and protons, preventing the reaction from stalling due to acidification.
Figure 2: Standard experimental workflow for SNAr utilizing 2-ethylsulfonyl substrates.
Detailed Experimental Protocols
Protocol A: N-Arylation (Amination) of 2-(Ethylsulfonyl)pyrimidine
Objective: Chemoselective displacement of the 2-ethylsulfonyl group by a primary amine to yield a 2-aminopyrimidine derivative.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.
-
Dissolution: Add 2-(ethylsulfonyl)pyrimidine (1.0 mmol, 1.0 eq) to the flask and dissolve in anhydrous DMF (5.0 mL, 0.2 M).
-
Base Addition: Inject DIPEA (2.0 mmol, 2.0 eq) via syringe. Stir the mixture for 5 minutes at room temperature to ensure homogeneity.
-
Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add the primary amine (1.1 mmol, 1.1 eq) dropwise over 10 minutes. The slow addition prevents localized heating and suppresses bis-arylation side reactions.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.
-
Self-Validation (In-Process Control): Remove a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze. The reaction is complete when the starting material peak is consumed. Look for the byproduct mass (ethylsulfinate, m/z 93 in ESI- mode) to validate the specific leaving group cleavage.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Purification: Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: S-Arylation (Thiolation) for Bioconjugation
Objective: Mild, site-specific labeling of a cysteine-containing peptide using a 2-ethylsulfonyl pyrimidine warhead[2].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 50 mM Phosphate-Buffered Saline (PBS) solution adjusted to pH 7.4. (Maintaining pH < 8.0 ensures chemoselectivity for thiols over lysine amines).
-
Peptide Solubilization: Dissolve the cysteine-containing peptide (0.1 mmol) in the PBS buffer (2.0 mL).
-
Warhead Addition: Dissolve the 2-ethylsulfonyl pyrimidine derivative (0.12 mmol, 1.2 eq) in a minimal amount of DMSO (0.2 mL) to aid aqueous solubility. Add this dropwise to the peptide solution at room temperature.
-
Incubation: Agitate gently on a shaker for 30–60 minutes. SNAr of thiols with sulfonyl pyrimidines is exceptionally rapid due to the high nucleophilicity of the thiolate anion.
-
Purification: Purify the bioconjugate directly via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Troubleshooting & Optimization
-
Premature Hydrolysis: The 2-ethylsulfonyl group is highly activated and can undergo hydrolysis to the corresponding pyrimidin-2-ol if exposed to strong aqueous bases (e.g., NaOH) or adventitious water at high temperatures. Solution: Strictly utilize anhydrous solvents and non-nucleophilic organic bases (DIPEA, TEA) for small-molecule synthesis.
-
Poor Regioselectivity in Poly-halo Systems: If functionalizing a 2-ethylsulfonyl-4-chloropyrimidine and attack occurs at the C4-chloro position instead of the C2-sulfonyl position, the nucleophile may lack the necessary hydrogen-bond donating capability to direct attack to C2. Solution: Switch to a less polar solvent (e.g., Toluene or THF) to strengthen the pre-transition state hydrogen bonding between the sulfonyl oxygens and the nucleophile[4].
References
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines Source: Chemical Reviews - ACS Publications URL:[Link]
-
Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines Source: Synthesis (ResearchGate) URL:[Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Source: Bioconjugate Chemistry (NIH) URL:[Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Source: Journal of Organic Chemistry (NIH) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Displacement of ethylsulfonyl group with amines in pyridine derivatives
Application Note: Nucleophilic Displacement of Ethylsulfonyl Groups with Amines in Pyridine Derivatives
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating guide for the late-stage functionalization of pyridine scaffolds via Nucleophilic Aromatic Substitution (SNAr) using the ethylsulfonyl (-SO2Et) leaving group.
Mechanistic Rationale: The Ethylsulfonyl Advantage
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for decorating electron-deficient heteroaromatics in medicinal chemistry. While halogens (chlorine, bromine) are the traditional leaving groups, the ethylsulfonyl moiety (-SO2Et) offers superior kinetic and thermodynamic advantages[1].
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack by the amine, which disrupts aromaticity to form an anionic Meisenheimer complex.
-
Causality of Activation: The ethylsulfonyl group exerts powerful inductive (-I) and resonance (-M) electron-withdrawing effects. This severely depletes electron density at the ortho and para positions of the pyridine ring, lowering the activation energy barrier for nucleophilic attack far more effectively than a chlorine atom[1]. Recent proteomic studies have also leveraged this tunable electrophilicity, demonstrating the robust capacity of 2-sulfonylpyridines to undergo SNAr with biological nucleophiles[2].
-
Causality of Elimination: Following the formation of the Meisenheimer intermediate, the ethylsulfinate anion (EtSO2⁻) is expelled. Ethylsulfinate is an excellent, weakly basic leaving group. Furthermore, its high aqueous solubility ensures it is effortlessly removed during standard aqueous workup, preventing the formation of stubborn organic-soluble byproducts.
Fig 1. Addition-elimination mechanism of SNAr on ethylsulfonyl pyridines.
Quantitative Comparison of Leaving Groups
To contextualize the efficiency of the -SO2Et group, Table 1 summarizes the relative reactivity of various leaving groups in SNAr reactions on electron-deficient heterocycles, based on pseudo-first-order kinetic studies[1].
| Leaving Group | Relative SNAr Reactivity | Mechanistic Rationale | Workup Profile |
| -F | Very High | Extreme electronegativity maximally stabilizes the Meisenheimer complex. | Excellent (Fluoride washes away) |
| -SO2Et | High | Strong -I and -M effects; highly stable ethylsulfinate leaving group. | Excellent (Water-soluble anion) |
| -Cl | Moderate | Standard electronegativity; moderate activation of the ring. | Good (Chloride washes away) |
| -Br | Low-Moderate | Lower electronegativity results in weaker ring activation. | Good (Bromide washes away) |
| -I | Low | Poor electronegativity fails to adequately stabilize the anionic intermediate. | Fair (Prone to side reactions) |
Reaction Design & Experimental Variables
The success of an SNAr displacement relies heavily on the microenvironment of the reactants.
-
Solvent Selection (DMSO, DMF, NMP): Polar aprotic solvents are mandatory. Causality: These solvents solvate cations strongly due to their highly polar bonds, but their bulky structures prevent them from effectively solvating neutral nucleophiles via hydrogen bonding. This leaves the amine nucleophile "naked" and highly reactive.
-
Base Selection (DIPEA, K₂CO₃): A non-nucleophilic base is required. Causality: As the amine attacks, a proton is released. Without an external base, the unreacted amine nucleophile acts as a proton sponge, forming an unreactive ammonium salt and stalling the reaction at a maximum of 50% conversion.
-
Temperature: Primary aliphatic amines often react at room temperature. However, secondary amines or sterically hindered anilines require thermal activation (80–120 °C) or microwave irradiation to overcome the steric penalty during Meisenheimer complex formation.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that the researcher can analytically confirm success at each stage of the workflow.
Protocol A: Standard Thermal Displacement (Primary & Unhindered Secondary Amines)
Objective: Mild displacement of the -SO2Et group using conventional heating. Self-Validation Checkpoint: LC-MS monitoring must show the disappearance of the starting mass [M+H]+ and the appearance of the product mass [M - 93 (SO2Et) + Mass of Amine]+.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the 2-(ethylsulfonyl)pyridine derivative (1.0 mmol, 1.0 equiv) in anhydrous DMSO (4.0 mL, 0.25 M).
-
Reagent Addition: Add the amine nucleophile (1.5 mmol, 1.5 equiv). Causality: A slight stoichiometric excess ensures complete consumption of the valuable pyridine starting material.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv) dropwise.
-
Reaction: Seal the vial and heat to 80 °C in a heating block for 4–12 hours.
-
Monitoring: At 4 hours, sample 10 µL of the mixture, dilute in 1 mL of MeCN, and analyze via LC-MS. The reaction is analytically complete when the starting material peak is <5% by UV integration.
-
Workup: Cool the mixture to room temperature and pour into 20 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 15 mL). Causality: The highly polar DMSO and the ethylsulfinate byproduct partition exclusively into the aqueous layer, effectively self-purifying the organic extract.
-
Washing & Isolation: Wash the combined organic layers with 5% aqueous LiCl (2 x 10 mL) to remove residual trace DMSO, followed by brine (10 mL). Dry over anhydrous Na₂SO₄, filter, concentrate in vacuo, and purify via flash column chromatography.
Protocol B: Microwave-Assisted Displacement (Sterically Hindered/Weak Amines)
Objective: Forcing conditions for unreactive nucleophiles (e.g., anilines, bulky secondary amines) utilizing microwave dielectric heating.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe vessel, combine the 2-(ethylsulfonyl)pyridine (1.0 mmol, 1.0 equiv), the hindered amine (2.0 mmol, 2.0 equiv), and anhydrous NMP (3.0 mL). Causality: NMP has a higher boiling point and superior microwave absorption characteristics compared to DMF.
-
Base Addition: Add finely powdered anhydrous K₂CO₃ (2.5 mmol, 2.5 equiv). Causality: Inorganic bases provide a superior thermodynamic driving force for weakly nucleophilic anilines compared to organic amines.
-
Irradiation: Seal the vessel with a crimp cap. Irradiate in a dedicated microwave synthesizer at 150 °C for 20 minutes with high-speed magnetic stirring.
-
Monitoring: Vent the vial, sample, and check via TLC (UV 254 nm). Validation: The product spot will typically exhibit a lower Rf value than the starting material due to the introduction of a polar -NH- hydrogen-bond donor group.
-
Workup & Isolation: Filter the suspension through a Celite pad to remove K₂CO₃ salts, washing the pad with EtOAc (20 mL). Transfer the filtrate to a separatory funnel, add water (20 mL), and separate the layers. Back-extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organics over MgSO₄, concentrate, and purify.
Fig 2. Procedural workflow for SNAr displacement of ethylsulfonyl pyridines with amines.
References
-
Liu, J.; Robins, M. J. "SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism." Journal of the American Chemical Society, 2007, 129(18), 5962-5968. URL: [Link]
-
Aboelela, A. et al. "2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles." Journal of the American Chemical Society, 2020, 142(19), 8962-8969. URL: [Link]
Sources
Application Note: Selective Functionalization of 5-Bromo-2-(ethylsulfonyl)pyridine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodological guide for the chemoselective, orthogonal functionalization of the dual-handle 5-bromo-2-(ethylsulfonyl)pyridine scaffold.
Introduction & Mechanistic Rationale
5-Bromo-2-(ethylsulfonyl)pyridine is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug discovery. Its value lies in the orthogonal reactivity of its two functional handles: the C2-ethylsulfonyl group and the C5-bromo group. Mastering this scaffold requires a deep understanding of the thermodynamic and kinetic principles governing each site.
The Causality of Chemoselectivity
The ability to selectively functionalize one position without perturbing the other is dictated by the distinct mechanistic pathways each functional group undergoes:
-
C2 Position (Nucleophilic Aromatic Substitution - SNAr): The C2 position is highly electron-deficient due to the inductive and resonance effects of the adjacent pyridine nitrogen. The ethylsulfonyl (-SO₂Et) moiety is an exceptional leaving group—far superior to halides—because the resulting sulfinate anion (EtSO₂⁻) is highly resonance-stabilized[1]. This allows SNAr reactions with amines, thiols, and alkoxides to proceed rapidly under mild conditions, often at room temperature[2].
-
C5 Position (Transition-Metal Cross-Coupling): The C5 position is electronically deactivated toward nucleophilic attack but is highly susceptible to transition-metal-catalyzed oxidative addition. The C5-Br bond has a significantly lower Bond Dissociation Energy (BDE) (~71 kcal/mol) compared to the C2-S bond or the pyridine ring's C-C bonds[3]. Standard Pd(0) catalysts will selectively insert into the C5-Br bond, leaving the C2-ethylsulfonyl group intact[4].
Caption: Mechanistic rationale for orthogonal reactivity at the C2 and C5 positions.
Quantitative Reactivity Profile
To rationally design a synthetic sequence, we must compare the physicochemical properties of the two reactive sites. The table below summarizes the quantitative and qualitative data driving the chemoselectivity of this scaffold.
| Property | C2 Position | C5 Position |
| Functional Group | Ethylsulfonyl (-SO₂Et) | Bromo (-Br) |
| Bond Dissociation Energy (BDE) | > 90 kcal/mol (C-S) | ~ 71 kcal/mol (C-Br)[3] |
| Primary Reaction Mode | Nucleophilic Aromatic Substitution (SNAr) | Transition-Metal Catalyzed Cross-Coupling |
| Leaving Group Ability | Excellent (forms stable EtSO₂⁻ anion)[1] | Poor for SNAr (under mild conditions) |
| Electronic Activation | Highly activated by adjacent Pyridine Nitrogen | Unactivated for nucleophilic attack |
Strategic Workflows
Because of the strict orthogonality of the two sites, chemists can choose between two divergent pathways depending on the stability of the desired substituents.
-
Path A (SNAr first, then Coupling): Preferred when the nucleophile (e.g., an aliphatic amine) might poison the palladium catalyst or when the cross-coupling requires harsh basic conditions that could prematurely hydrolyze the sulfonyl group.
-
Path B (Coupling first, then SNAr): Preferred when the SNAr nucleophile is a strong metal-coordinator (like a thiol) that would completely inhibit subsequent Pd-catalysis.
Caption: Divergent synthetic pathways for 5-bromo-2-(ethylsulfonyl)pyridine functionalization.
Experimental Protocols & Self-Validating Systems
The following protocols are engineered to be self-validating. By monitoring specific analytical markers, the operator can definitively confirm that chemoselectivity was achieved without side reactions.
Protocol A: Chemoselective SNAr at the C2 Position
Objective: Displace the C2-ethylsulfonyl group with an amine nucleophile while preserving the C5-bromide.
Causality of Reagents:
-
Solvent (MeCN or DMF): Polar aprotic solvents stabilize the Meisenheimer transition state, accelerating the reaction.
-
Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It acts purely as an acid scavenger (to neutralize the generated sulfinic acid) without competing with the primary nucleophile.
Step-by-Step Procedure:
-
Charge a dry reaction vial with 5-bromo-2-(ethylsulfonyl)pyridine (1.0 equiv, 1.0 mmol).
-
Dissolve the substrate in anhydrous acetonitrile (5.0 mL).
-
Add DIPEA (2.0 equiv, 2.0 mmol) followed by the desired amine nucleophile (1.1 equiv, 1.1 mmol).
-
Stir the mixture at room temperature (or up to 60 °C for sterically hindered amines) for 2–4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ (5 mL) and extract with EtOAc (3 × 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validation Checkpoint (LC-MS):
Analyze the crude mixture. The starting material peak (
Protocol B: Chemoselective Suzuki-Miyaura Coupling at the C5 Position
Objective: Form a new C-C bond at the C5 position via Pd-catalysis while leaving the highly reactive C2-ethylsulfonyl group intact.
Causality of Reagents:
-
Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and suppressing competitive protodehalogenation[4].
-
Base (K₃PO₄): A mild, inorganic base is chosen over strong alkoxides (like NaOtBu) to prevent unwanted nucleophilic attack or hydrolysis of the C2-sulfonyl group.
Step-by-Step Procedure:
-
Charge a Schlenk flask with 5-bromo-2-(ethylsulfonyl)pyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₃PO₄ (2.0 equiv, 2.0 mmol).
-
Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).
-
Evacuate and backfill the flask with Argon (repeat 3 times).
-
Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4–6 hours.
-
Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
Self-Validation Checkpoint (LC-MS & ¹H NMR): Successful cross-coupling is confirmed by the loss of the 1:1 bromine isotopic pattern in the mass spectrum. Crucially, the ¹H NMR spectrum of the crude product must retain a highly distinct quartet at ~3.3 ppm and a triplet at ~1.2 ppm , proving that the C2-ethylsulfonyl group survived the cross-coupling conditions unharmed.
References
-
[1] Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation, Bioconjugate Chemistry (ACS Publications).
-
[4] Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings, PMC (NIH).
-
[2] Sulfonylation of RNA 2′-OH groups, ACS Central Science.
-
[3] Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions, PMC (NIH).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-2-(ethylsulfonyl)pyridine as a Versatile Scaffold in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a wide array of clinically successful drugs.[1] Its unique physicochemical properties—including its aromaticity, planarity, and ability to act as a hydrogen bond acceptor—make it an ideal framework for interacting with biological targets.[2] Within this class, 5-Bromo-2-(ethylsulfonyl)pyridine has emerged as a particularly valuable building block. This scaffold strategically combines three key features:
-
The Pyridine Core: Provides a rigid, bioisosteric mimic for other aromatic systems and serves as a key interaction point, often with the hinge region of kinase active sites.[1][3]
-
A C5-Bromine Handle: The bromine atom serves as a highly versatile reactive site, primarily for palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide range of substituents to explore structure-activity relationships (SAR).
-
A C2-Ethylsulfonyl Group: This strong electron-withdrawing group modulates the electronic properties of the pyridine ring, influencing its reactivity and potential as a hydrogen bond acceptor. This group can enhance binding affinity and improve physicochemical properties such as solubility.[4]
These application notes provide a technical guide to the synthetic utility of 5-Bromo-2-(ethylsulfonyl)pyridine, offering detailed protocols for its functionalization and illustrating its application in the logical design of biologically active molecules.
Physicochemical Properties and Reactivity Profile
5-Bromo-2-(ethylsulfonyl)pyridine is a solid at room temperature, typically soluble in polar organic solvents. The molecule's reactivity is dominated by the interplay between the electron-deficient pyridine ring, further deactivated by the potent ethylsulfonyl group, and the reactive C-Br bond.
| Property | Value |
| Molecular Formula | C₇H₈BrNO₂S |
| CAS Number | 1227384-81-7[5], 223556-06-7 |
| Key Functional Groups | Bromo, Sulfone, Pyridine |
| Primary Reactive Site | Carbon-Bromine bond at the C5 position |
The primary synthetic value of this scaffold lies in the selective functionalization of the C5 position via transition-metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive in these transformations than C-Cl bonds, allowing for selective chemistry if other halogens are present.[6]
Core Synthetic Protocols: Diversifying the Scaffold
The true power of the 5-Bromo-2-(ethylsulfonyl)pyridine scaffold is realized through its derivatization. The following protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are foundational methods for generating libraries of novel compounds for screening and optimization.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an indispensable tool for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties.[7][8] This protocol provides a robust, general procedure for coupling 5-Bromo-2-(ethylsulfonyl)pyridine with a range of boronic acids.
Rationale: This reaction is favored for its high functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acid derivatives, making it ideal for generating diverse compound libraries for SAR studies.[7] The choice of a palladium catalyst, a suitable ligand, and a base is critical for an efficient reaction.[8]
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-(ethylsulfonyl)pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).[7][9]
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), at a loading of 2-5 mol%.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically a 4:1 ratio), via syringe.[8] The total volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting bromide.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 85-95 °C and stir vigorously.[8] Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[10]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.[7]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-2-(ethylsulfonyl)pyridine product.[10]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthesis for constructing C-N bonds, allowing for the introduction of primary and secondary amines.[11][12] This is particularly valuable for creating compounds that can act as hydrogen bond donors, a key interaction in many drug-target complexes.
Rationale: This palladium-catalyzed reaction enables the coupling of aryl halides with a vast range of amines under relatively mild conditions. The success of the reaction heavily relies on the choice of a bulky, electron-rich phosphine ligand, which facilitates the key steps of the catalytic cycle, especially with electron-deficient pyridyl halides.[11][13]
Caption: General experimental workflow for the Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-Bromo-2-(ethylsulfonyl)pyridine (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).[11]
-
Inert Atmosphere: Seal the flask with a septum and perform three cycles of evacuating and backfilling with an inert gas (Nitrogen or Argon). Handling air-sensitive reagents like phosphine ligands and strong bases under an inert atmosphere is critical for reproducibility.[11][12]
-
Solvent and Amine Addition: Add anhydrous toluene via syringe to create a 0.1-0.2 M solution. Finally, add the desired amine (1.2 equiv.) via syringe. For volatile amines, using a sealed tube is recommended.[13]
-
Heating and Monitoring: Heat the reaction mixture to 100-110 °C in a preheated oil bath with vigorous stirring.[11] Monitor the reaction's progress by TLC or LC-MS until the starting bromide is fully consumed, which typically takes 12-24 hours.[12]
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[12] Transfer the mixture to a separatory funnel and extract several times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.[11] Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to isolate the desired 5-(amino)-2-(ethylsulfonyl)pyridine derivative.
Application in Rational Drug Design: A Scaffold for Kinase Inhibitors
The pyridine and pyrimidine scaffolds are prevalent in FDA-approved kinase inhibitors.[14][15] These drugs often function by competing with ATP for binding in the kinase active site. The 5-Bromo-2-(ethylsulfonyl)pyridine scaffold is ideally suited for this role.
Logical Framework for Kinase Inhibitor Design:
-
Hinge Binding: The pyridine nitrogen can form a crucial hydrogen bond with the "hinge region" of the kinase active site, mimicking the adenine portion of ATP.[3][16]
-
Exploring Chemical Space: The C5 position, functionalized via Suzuki or Buchwald-Hartwig reactions, allows for the introduction of substituents that can extend into other pockets of the active site, thereby increasing potency and modulating selectivity against different kinases.
-
The Sulfonyl Anchor: The ethylsulfonyl group at the C2 position can act as a hydrogen bond acceptor with solvent or nearby residues, further anchoring the inhibitor in the binding pocket and improving its physicochemical profile.
Caption: Logical flow for structure-activity relationship (SAR) studies of derivatives.
Illustrative SAR Data:
The table below presents hypothetical data for a series of kinase inhibitors derived from the scaffold, demonstrating how systematic modification at the C5 position can impact biological activity.
| Compound | R Group (at C5) | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) |
| 1 | -Phenyl | 250 | 800 |
| 2 | -4-Methoxyphenyl | 120 | 650 |
| 3 | -3-Aminophenyl | 45 | 950 |
| 4 | -Indole-5-yl | 15 | 25 |
| 5 | -Morpholin-4-yl | 300 | 1500 |
This data illustrates that introducing a hydrogen bond donor (Compound 3) or a larger heterocyclic system capable of additional interactions (Compound 4) at the C5 position can significantly enhance potency and selectivity.
Conclusion
5-Bromo-2-(ethylsulfonyl)pyridine is a high-value, versatile scaffold for medicinal chemistry and drug discovery. Its well-defined reactive handle at the C5 position, combined with the modulating electronic and hydrogen-bonding properties of the C2-ethylsulfonyl group, provides a robust platform for the rapid generation of diverse compound libraries. The straightforward application of modern cross-coupling chemistry, as detailed in these protocols, empowers researchers to systematically explore chemical space and design potent and selective modulators of biological targets, particularly protein kinases.
References
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available from: [Link]
-
ResearchGate. (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Available from: [Link]
-
PubChemLite. 5-bromo-2-ethyl-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine. Available from: [Link]
-
Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available from: [Link]
-
Gatti, V., et al. (2022). Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials. Energy Advances. Available from: [Link]
-
Reagentia. 2-Bromo-5-(ethylsulfonyl)pyridine (1 x 1 g). Available from: [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Available from: [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. (2023). Available from: [Link]
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available from: [Link]
-
Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Chemistry & Biodiversity. Available from: [Link]
-
Sharma, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available from: [Link]
-
Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available from: [Link]
-
Popa, M. I., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(23), 7335. Available from: [Link]
-
Ansari, M. F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3980. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine [cymitquimica.com]
- 5. 2-Bromo-5-(ethylsulfonyl)pyridine (1 x 1 g) | Reagentia [reagentia.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
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- 13. researchgate.net [researchgate.net]
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- 15. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Reaction of 5-Bromo-2-(ethylsulfonyl)pyridine with alkoxides
Application Note: Regioselective Synthesis of 5-Bromo-2-alkoxypyridines via Nucleophilic Displacement of Sulfones
Executive Summary
This technical guide details the protocol for the regioselective conversion of 5-bromo-2-(ethylsulfonyl)pyridine to 5-bromo-2-alkoxypyridines (e.g., 5-bromo-2-methoxypyridine). This transformation utilizes the 2-ethylsulfonyl moiety as a highly reactive nucleofuge (leaving group) in a Nucleophilic Aromatic Substitution (
Key Advantages:
-
Chemoselectivity: The reaction proceeds exclusively at the C2 position, leaving the C5-bromine atom intact for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
Efficiency: Sulfonyl groups at the 2-position of pyridine are significantly more reactive toward alkoxides than halogens, allowing for milder reaction conditions and higher yields.
-
Scalability: The protocol avoids heavy metal catalysts and uses inexpensive alkoxide reagents.
Mechanistic Analysis & Regioselectivity
To optimize this reaction, one must understand the electronic competition between the two potential leaving groups: the ethylsulfonyl group at C2 and the bromine atom at C5.
Electronic Activation
The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. However, the position of the leaving group dictates reactivity:
-
C2 Position (Ortho): Highly activated. The ring nitrogen can stabilize the negative charge in the Meisenheimer intermediate via resonance (placing the negative charge on the electronegative nitrogen).[1] The sulfonyl group (
) is a strong electron-withdrawing group (EWG) and an excellent leaving group (forming the stable sulfinate anion, ). -
C5 Position (Meta): Poorly activated. The negative charge in the intermediate cannot be delocalized onto the ring nitrogen. Furthermore, bromine is a poorer leaving group than the sulfonyl group in
contexts.
Reaction Pathway
The reaction follows a classical addition-elimination mechanism (
Figure 1: Mechanistic Pathway and Regioselectivity
Caption: The nucleophile attacks C2, forming a resonance-stabilized intermediate. The sulfonyl group is expelled, preserving the C5-bromide.
Experimental Protocol
Target Synthesis: 5-Bromo-2-methoxypyridine Substrate: 5-Bromo-2-(ethylsulfonyl)pyridine (CAS: 849035-79-6 or analog) Reagent: Sodium Methoxide (NaOMe) in Methanol
Materials & Reagents
| Component | Role | Specifications |
| 5-Bromo-2-(ethylsulfonyl)pyridine | Substrate | >97% Purity |
| Methanol (MeOH) | Solvent | Anhydrous, <0.05% Water |
| Sodium Methoxide (NaOMe) | Reagent | 25-30% wt solution in MeOH OR solid (95%) |
| Ammonium Chloride ( | Quench | Saturated aqueous solution |
| Ethyl Acetate (EtOAc) | Extraction | ACS Grade |
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Purge with nitrogen to remove atmospheric moisture (alkoxides are moisture-sensitive).
-
-
Dissolution:
-
Charge the flask with 5-Bromo-2-(ethylsulfonyl)pyridine (1.0 equiv).
-
Add anhydrous Methanol (concentration ~0.2 M to 0.5 M). Stir until fully dissolved.
-
-
Nucleophile Addition:
-
Cool the solution to 0°C (ice bath) to control the initial exotherm.
-
Add Sodium Methoxide (1.1 to 1.2 equiv) dropwise.
-
Note: If using solid NaOMe, dissolve it in a separate portion of anhydrous MeOH before addition.
-
-
Reaction:
-
Remove the ice bath and allow the mixture to warm to Room Temperature (RT).
-
Stir at RT for 1–2 hours.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1) or LCMS. The sulfone starting material should disappear; the product is typically less polar.
-
Optimization: If the reaction is sluggish at RT, heat to 50°C or reflux (65°C) for 1 hour.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with Ethyl Acetate and Water .
-
Separate the layers. Extract the aqueous layer 2x with EtOAc.
-
Note: The leaving group (sodium ethylsulfinate) is water-soluble and will remain in the aqueous phase.
-
-
Purification:
-
Wash the combined organic layers with Brine .
-
Dry over anhydrous
or . -
Filter and concentrate in vacuo.
-
Result: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via silica gel flash chromatography (eluting with Hexanes/EtOAc).
-
Workflow Diagram
Caption: Operational workflow for the synthesis of 5-bromo-2-methoxypyridine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Temperature too low or old reagents. | Heat to reflux (65°C for MeOH). Ensure NaOMe is fresh (titrate if necessary). |
| Hydrolysis (Pyridine-one formation) | Water present in solvent.[2] | Use anhydrous solvents. Hydroxide ( |
| Side Products | Concentration too high. | Dilute reaction to 0.1 M to prevent intermolecular aggregation effects. |
| Low Yield | Product lost in aqueous layer. | The product is lipophilic but ensure thorough extraction if the alkoxy chain is short (e.g., methoxy). |
Applications in Drug Discovery
The product, 5-bromo-2-alkoxypyridine , is a "privileged scaffold" in medicinal chemistry.
-
Suzuki-Miyaura Coupling: The C5-Bromine is now the most reactive site. It can be coupled with aryl boronic acids to create biaryl systems common in kinase inhibitors.
-
Buchwald-Hartwig Amination: The C5-Bromine can be displaced by amines to form 5-amino-2-alkoxypyridines.
-
Physicochemical Tuning: The alkoxy group at C2 modulates lipophilicity (LogP) and hydrogen bond accepting capability of the pyridine nitrogen.
References
-
Nucleophilic Aromatic Substitution on Pyridines
-
Displacement of Alkylsulfonyl Groups
- Source:Tetrahedron Letters, Vol 40, Issue 14, 1999. "Nucleophilic substitution of 2-alkylsulfonylpyridines."
- Relevance: Confirms the efficiency of sulfonyl displacement by alkoxides.
-
Link:
-
Regioselectivity in Pyrimidine/Pyridine Systems
- Source: WuXi AppTec. "Regioselectivity in SNAr reaction of Dichloropyrimidines."
- Relevance: Provides quantum mechanical grounding for ortho-activ
-
Link:
-
Synthesis of 5-Bromo-2-methoxypyridine (Analogous Protocol)
- Source: ChemicalBook / BenchChem Protocols.
- Relevance: Validates the stability of the 5-bromo position during nucleophilic attack
-
Link:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. readchemistry.com [readchemistry.com]
Application Note: Strategic Utilization of 5-Bromo-2-(ethylsulfonyl)pyridine in Advanced Heterocycle Synthesis
Executive Summary
5-Bromo-2-(ethylsulfonyl)pyridine (CAS: 223556-06-7) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and advanced organic synthesis[1][2]. As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale, empirical optimization, and self-validating protocols required to successfully deploy this compound in transition-metal-catalyzed cross-coupling reactions.
Mechanistic Rationale & Reactivity Profiling
The synthetic utility of 5-Bromo-2-(ethylsulfonyl)pyridine stems from its dual-functional nature, which provides orthogonal handles for structural elaboration:
-
C5-Bromine Handle (Electrophilic Site): The bromine atom at the 5-position serves as the primary site for oxidative addition by Palladium(0) or Copper(I) catalysts. Because it is positioned on an electron-deficient pyridine ring, the C-Br bond is highly activated toward cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions)[1].
-
C2-Ethylsulfonyl Group (EWG & Pharmacophore): The ethylsulfonyl moiety is a potent electron-withdrawing group (EWG). Mechanistically, it lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine system, which accelerates the rate-determining oxidative addition step during catalysis. Furthermore, in drug development, the sulfone group is frequently retained as a metabolically stable hydrogen-bond acceptor to improve target binding affinity and tune lipophilicity[3].
Caption: Reactivity profile and synthetic utility of 5-Bromo-2-(ethylsulfonyl)pyridine.
Application in Drug Discovery: Histamine H3 Receptor Antagonists
A premier example of this building block's utility is found in the development of neurotherapeutics. According to, 5-Bromo-2-(ethylsulfonyl)pyridine is a critical intermediate in synthesizing Histamine H3 receptor antagonists[3][4]. These compounds are targeted for treating cognitive deficiencies, obesity, and narcolepsy[3][5].
In these therapeutic architectures, the C5 position is coupled to a basic amine-containing linker, while the C2-ethylsulfonyl group is intentionally retained. The sulfone acts as a highly directional polar tail that anchors the molecule within the H3 receptor's binding pocket via hydrogen bonding, demonstrating why this specific substitution pattern is highly prized in medicinal chemistry[3].
Quantitative Data: Cross-Coupling Optimization
To maximize the yield of C-C bond formation at the C5 position without triggering unwanted Nucleophilic Aromatic Substitution (SNAr) at the C2 position, reaction conditions must be carefully optimized. Below is a standardized optimization matrix for the Suzuki-Miyaura coupling of 5-Bromo-2-(ethylsulfonyl)pyridine with a model aryl boronic acid.
| Entry | Catalyst System | Solvent System | Base | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd(PPh3)4 | Toluene/EtOH | Na2CO3 | 90 | 45% | Slow transmetalation; protodeboronation observed. |
| 2 | Pd(OAc)2, SPhos | THF/H2O | K3PO4 | 70 | 68% | Good conversion, but trace SNAr displacement of sulfone. |
| 3 | Pd(dppf)Cl2·CH2Cl2 | 1,4-Dioxane/H2O | K2CO3 | 80 | 92% | Optimal. Bidentate ligand prevents catalyst decay. |
| 4 | Pd2(dba)3, XPhos | 1,4-Dioxane/H2O | Cs2CO3 | 80 | 88% | Excellent yield, but higher catalyst cost. |
Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol outlines the optimized conditions (Entry 3) for coupling 5-Bromo-2-(ethylsulfonyl)pyridine. It is designed as a self-validating system, meaning visual and chemical checkpoints are built into the workflow to ensure scientific integrity.
Materials Required
-
Substrate: 5-Bromo-2-(ethylsulfonyl)pyridine (1.0 equiv, 1.0 mmol, 250.12 mg)
-
Coupling Partner: Aryl boronic acid (1.2 equiv, 1.2 mmol)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%)
-
Base: Potassium carbonate (K2CO3) (2.5 equiv, 2.5 mmol)
-
Solvent: 1,4-Dioxane / H2O (4:1 v/v, 10 mL total), thoroughly degassed.
Step-by-Step Methodology
-
Reagent Assembly & Solubilization:
-
Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyridine substrate, aryl boronic acid, and K2CO3. Add the 1,4-Dioxane/H2O solvent mixture.
-
Causality: The biphasic 1,4-Dioxane/H2O system is chosen because Dioxane completely solubilizes the organic substrate, while water dissolves the inorganic base. This interface is critical for the transmetalation step of the catalytic cycle.
-
-
Degassing (Critical Step):
-
Action: Sparge the mixture with ultra-pure N2 gas for 15 minutes.
-
Causality: Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex. Sparging displaces dissolved O2.
-
Validation Checkpoint: The solution should remain clear/pale yellow. If it turns black immediately, Pd(0) has precipitated due to poor degassing.
-
-
Catalyst Addition & Catalytic Cycle:
-
Action: Add Pd(dppf)Cl2·CH2Cl2 under a positive stream of N2. Seal the flask and heat to 80°C in an oil bath for 4–6 hours.
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which is a stereochemical prerequisite for rapid reductive elimination, thereby preventing off-target side reactions.
-
Validation Checkpoint: Upon reaching 80°C, the mixture will transition from orange to a deep red/brown, indicating the successful generation of the active Pd(0) catalytic species.
-
-
Quench & Workup:
-
Action: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with brine (2 × 15 mL). Extract the aqueous layer once with EtOAc (10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
-
Purification:
-
Action: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate.
-
Caption: Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.
Troubleshooting & Analytical Validation
-
Issue: Dehalogenation (Reduction of C-Br bond).
-
Diagnostic: LC-MS shows a mass corresponding to 2-(ethylsulfonyl)pyridine (M-Br+H).
-
Causality: Transmetalation is too slow, allowing the Pd(II) intermediate to undergo
-hydride elimination (often from solvent or aliphatic amines) followed by reductive elimination. -
Solution: Increase the nucleophilicity of the boronic acid by adding a stronger base (e.g., switch K2CO3 to Cs2CO3), or switch to a more electron-rich ligand like XPhos.
-
-
Issue: SNAr Side Reactions.
-
Diagnostic: LC-MS shows displacement of the ethylsulfonyl group.
-
Causality: The electron-deficient nature of the pyridine ring makes the C2 position vulnerable to attack by hydroxide ions (from water/base) at high temperatures.
-
Solution: Lower the reaction temperature to 60°C or strictly minimize the water content in the solvent system.
-
References
-
Calpaclab. "5-Bromo-2-(Ethylsulfonyl)pyridine, 95% Purity, C7H8BrNO2S, 1 gram." Calpaclab Chemical Catalog. Available at:[Link]
-
Eli Lilly and Company. "WO2005097740 - HISTAMINE H3 RECEPTOR AGENTS, PREPARATION AND THERAPEUTIC USES." WIPO Patentscope, 2005. Available at:[Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 223556-06-7 | 5-Bromo-2-(Ethylsulfonyl)pyridine | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. US20090312367A1 - Combination of modafinil and an antagonist or inverse agonist of the h3 receptor - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-(ethylsulfonyl)pyridine
Welcome to the technical support center for the synthesis of 5-Bromo-2-(ethylsulfonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic intermediate.
The synthesis of 5-Bromo-2-(ethylsulfonyl)pyridine is a critical process in the development of various pharmaceutical compounds. Achieving a high yield of a pure product is paramount for the efficiency and cost-effectiveness of subsequent research and manufacturing. This guide will walk you through common challenges and provide scientifically-grounded solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, categorized by the stage of the reaction.
Low Conversion of Starting Material: 5-Bromo-2-(ethylthio)pyridine
A common challenge is the incomplete conversion of the starting thioether to the desired sulfone. This can be due to several factors related to the oxidation step.
Question: My oxidation of 5-bromo-2-(ethylthio)pyridine is sluggish and results in a low yield of the sulfone. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete oxidation is a frequent hurdle. The primary reasons often revolve around the choice of oxidant, reaction conditions, and the purity of the starting materials. Here’s a breakdown of potential causes and solutions:
-
Oxidant Potency and Stoichiometry: The choice of oxidizing agent is critical. Common oxidants for converting thioethers to sulfones include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (KMnO₄)[1].
-
Hydrogen Peroxide (H₂O₂): While being a green and cost-effective oxidant, its reactivity can be insufficient on its own[2]. The use of a catalyst, such as sodium tungstate, can significantly enhance its efficacy[3]. Ensure you are using a sufficient excess of H₂O₂, typically 2.2-3.0 equivalents, to drive the reaction to completion.
-
m-CPBA: This is a highly effective oxidant but can be less selective, potentially leading to over-oxidation or side reactions if not carefully controlled. It is also more expensive for large-scale synthesis.
-
Oxone®: This potassium peroxymonosulfate-based oxidant is a robust and often high-yielding choice for this transformation. A procedure using Oxone® in a biphasic system or in a solvent like methanol has been reported to give good yields[4].
-
-
Reaction Temperature and Time: The oxidation of thioethers is an exothermic process.
-
Temperature Control: Insufficient cooling can lead to runaway reactions and the formation of byproducts. Conversely, a temperature that is too low can result in a slow and incomplete reaction. It is crucial to maintain the recommended temperature for your chosen oxidant. For instance, reactions with H₂O₂ and a catalyst are often run at room temperature or with gentle heating[5], while m-CPBA oxidations may require cooling to 0-5 °C to control exothermicity and improve selectivity.
-
Reaction Monitoring: Do not rely solely on a fixed reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion and avoid prolonged reaction times that can lead to degradation.
-
-
Purity of Starting Materials: Impurities in the 5-bromo-2-(ethylthio)pyridine can inhibit the catalyst or react with the oxidant, leading to lower yields[6]. Ensure your starting material is of high purity, which can be confirmed by NMR or GC-MS analysis.
Experimental Protocol: Optimized Oxidation using H₂O₂ and Sodium Tungstate
This protocol provides a robust method for the oxidation of 5-bromo-2-(ethylthio)pyridine.
| Reagent/Parameter | Quantity/Value | Notes |
| 5-Bromo-2-(ethylthio)pyridine | 1.0 eq | Ensure high purity. |
| Acetic Acid | 5-10 vol | Solvent. |
| Sodium Tungstate Dihydrate | 0.02-0.05 eq | Catalyst. |
| 30% Hydrogen Peroxide (w/w) | 2.5-3.0 eq | Add dropwise. |
| Temperature | 20-25 °C | Maintain with a water bath. |
| Reaction Time | 4-8 hours | Monitor by TLC/HPLC. |
Procedure:
-
Dissolve 5-bromo-2-(ethylthio)pyridine in acetic acid in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Add sodium tungstate dihydrate to the solution and stir until it dissolves.
-
Cool the mixture in a water bath to maintain the temperature between 20-25 °C.
-
Slowly add 30% hydrogen peroxide dropwise to the reaction mixture, ensuring the temperature does not exceed 30 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite to decompose any excess peroxide.
-
Proceed with workup and purification.
Formation of Side Products: Sulfoxide and Over-Oxidation
A common issue is the formation of the intermediate sulfoxide or other unwanted byproducts.
Question: I am observing the formation of 5-bromo-2-(ethylsulfinyl)pyridine (the sulfoxide) as a major byproduct. How can I promote the complete oxidation to the sulfone?
Answer:
The formation of the sulfoxide indicates that the oxidation is not proceeding to completion. This is often a kinetic issue that can be addressed by modifying the reaction conditions.
-
Insufficient Oxidant: The oxidation of a thioether to a sulfone is a two-step process, with the sulfoxide as an intermediate. To ensure full conversion to the sulfone, at least two equivalents of the oxidant are required. Using a slight excess (e.g., 2.2-2.5 equivalents of H₂O₂) can help drive the reaction to completion.
-
Reaction Time: The oxidation of the sulfoxide to the sulfone can be slower than the initial oxidation of the thioether. It is essential to allow sufficient reaction time for the second oxidation step to occur. Again, diligent reaction monitoring is key.
-
Catalyst Deactivation: If using a catalytic system, the catalyst may become deactivated over the course of the reaction. Ensuring the catalyst is of good quality and used in the appropriate amount is important.
Question: My reaction is producing unidentified impurities, and I suspect over-oxidation or side reactions with the pyridine ring. How can I minimize these?
Answer:
The pyridine ring, while generally electron-deficient, can still be susceptible to side reactions under harsh oxidative conditions.
-
Choice of a Milder Oxidant: If you are using a strong oxidant like KMnO₄, consider switching to a milder and more selective system like H₂O₂ with a tungstate catalyst or Oxone®.
-
Temperature Control: As mentioned previously, maintaining a controlled, lower temperature can significantly reduce the rate of side reactions.
-
pH Control: The pH of the reaction mixture can influence the reactivity of both the substrate and the oxidant. For some oxidations, buffering the reaction mixture can improve selectivity. For instance, when using Oxone®, maintaining a neutral or slightly basic pH can sometimes be beneficial.
Purification Challenges
Isolating the pure 5-Bromo-2-(ethylsulfonyl)pyridine can be challenging due to the presence of starting material, the sulfoxide intermediate, or other byproducts.
Question: I am having difficulty separating the desired sulfone from the starting thioether and the intermediate sulfoxide during purification. What are the best methods for purification?
Answer:
The similar polarities of the thioether, sulfoxide, and sulfone can make chromatographic separation difficult.
-
Column Chromatography: While challenging, column chromatography on silica gel can be effective. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, can often resolve these compounds. It may be necessary to try different solvent systems to achieve optimal separation.
-
Recrystallization: If the crude product is a solid and contains a high proportion of the desired sulfone, recrystallization can be a highly effective purification method. Experiment with different solvent systems, such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes, to find conditions that selectively crystallize the sulfone, leaving impurities in the mother liquor.
-
Acid-Base Extraction: Since pyridine is a basic compound, an acid-base extraction can be used to remove non-basic impurities. However, this will not separate the desired sulfone from the starting thioether or the sulfoxide, as they are all pyridine derivatives. This technique is more useful for removing impurities that are not pyridine-based.
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthetic route for 5-Bromo-2-(ethylsulfonyl)pyridine?
A1: The most common synthesis involves a two-step process:
-
Nucleophilic Aromatic Substitution: Reaction of 2,5-dibromopyridine with ethanethiol in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to form 5-bromo-2-(ethylthio)pyridine.
-
Oxidation: Oxidation of the resulting thioether to the sulfone using an appropriate oxidizing agent, as discussed in the troubleshooting section.
Q2: Are there alternative synthetic routes to 5-Bromo-2-(ethylsulfonyl)pyridine?
A2: While the two-step route from 2,5-dibromopyridine is prevalent, other methods could be explored, such as the reaction of a pre-formed sulfinate salt with a suitable pyridine electrophile. However, these routes are generally less common and may involve more complex starting materials.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Oxidizing Agents: Many oxidizing agents are highly reactive and can be explosive, especially in the presence of organic materials. Handle them with care, avoid contact with incompatible materials, and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Exothermic Reactions: The oxidation step is exothermic and can lead to a rapid increase in temperature and pressure if not properly controlled. Use an ice bath for cooling and add reagents slowly.
-
Solvents: Use solvents in a well-ventilated fume hood to avoid inhalation of vapors.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and can be used to assess purity by identifying signals from impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for determining the purity of the final product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity for a solid product.
Visualizing the Workflow
To aid in understanding the synthetic and troubleshooting process, the following diagrams illustrate the key workflows.
General Synthesis Workflow
Caption: General two-step synthesis of 5-Bromo-2-(ethylsulfonyl)pyridine.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
-
Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. Request PDF. ResearchGate. Available from: [Link]
-
Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. Available from: [Link]
- Method for preparing sulfone by catalytic oxidation of thioether. Google Patents.
-
Two New Sandwich-Type Polyoxomolybdates Functionalized with Diphosphonates: Efficient and Selective Oxidation of Sulfides to Sulfones. MDPI. Available from: [Link]
- Method for preparing sulfone or sulfoxide compound. Google Patents.
-
Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. EP1334956B1 - Method for preparing sulfone or sulfoxide compound - Google Patents [patents.google.com]
- 4. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]
- 5. CN110590617B - Method for preparing sulfone by catalytic oxidation of thioether - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Bromo-2-(ethylsulfonyl)pyridine
Welcome to the technical support center for the purification of 5-Bromo-2-(ethylsulfonyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The information provided is based on established chemical principles and field-proven insights to ensure both scientific accuracy and practical applicability in a laboratory setting.
I. Understanding the Compound: Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Physical State | Crystalline Solid | Analogy to similar sulfonylpyridines and pyrimidines which are solids at room temperature[1]. |
| Melting Point | Likely in the range of 100-150 °C | Based on the melting point of the methyl analog (130-133 °C)[1]. The ethyl group might slightly alter the crystal packing and melting point. |
| Solubility | Sparingly soluble in non-polar solvents (e.g., hexanes), moderately soluble in moderately polar solvents (e.g., ethyl acetate, dichloromethane), and likely soluble in polar aprotic solvents (e.g., acetone, acetonitrile). | General solubility trends for polar organic compounds. This will need to be experimentally determined for optimal purification. |
| Polarity | Moderately polar | The presence of the sulfonyl group and the pyridine nitrogen atom contribute to its polarity. |
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of 5-Bromo-2-(ethylsulfonyl)pyridine in a question-and-answer format.
Issue 1: My crude 5-Bromo-2-(ethylsulfonyl)pyridine product is an oil and won't solidify.
-
Question: I've completed the synthesis of 5-Bromo-2-(ethylsulfonyl)pyridine, and after workup and solvent removal, I'm left with a viscous oil instead of the expected solid. What could be the reason, and how can I induce crystallization?
-
Answer: The oily nature of your crude product could be due to several factors, including the presence of residual solvent, impurities acting as a eutectic mixture, or the product being in a supercooled liquid state.
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: First, ensure that all volatile organic solvents from the reaction and workup have been thoroughly removed. Use a rotary evaporator followed by drying under high vacuum for an extended period.
-
Trituration: Try to induce crystallization by trituration. This involves adding a small amount of a non-polar solvent in which your compound is expected to be poorly soluble (e.g., hexanes or a mixture of hexanes and ethyl acetate). Stir the oil vigorously with a spatula. The goal is to "wash" away impurities that may be inhibiting crystallization and to provide a mechanical shock to induce nucleation.
-
Seed Crystals: If you have a small amount of pure, solid 5-Bromo-2-(ethylsulfonyl)pyridine from a previous batch, adding a tiny seed crystal to the oil can initiate crystallization.
-
Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or acetone). Then, slowly add a poor solvent (e.g., hexanes) dropwise with stirring until the solution becomes cloudy. This indicates the onset of precipitation. Allow the mixture to stand, preferably at a lower temperature, to allow for crystal formation.
-
Issue 2: I'm seeing multiple spots on my TLC after purification.
-
Question: I've purified my 5-Bromo-2-(ethylsulfonyl)pyridine using column chromatography, but my thin-layer chromatography (TLC) analysis of the combined "pure" fractions still shows multiple spots. What went wrong?
-
Answer: Observing multiple spots on TLC post-purification can be frustrating and points to several potential issues during the chromatography process.
Troubleshooting Steps:
-
Optimize TLC Conditions: First, ensure your TLC analysis is providing accurate results. Use an appropriate solvent system that gives good separation between your product and impurities (a target Rf of 0.2-0.4 for the product is often ideal for column chromatography)[2]. Co-spot your purified sample with the crude material and starting materials to identify the impurities.
-
Column Overloading: Overloading the column with too much crude material is a common cause of poor separation[2]. The stationary phase has a finite capacity, and exceeding it will lead to broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Improper Column Packing: An improperly packed column with channels, cracks, or air bubbles will result in an uneven flow of the mobile phase and poor separation[3]. Ensure the silica gel is packed uniformly. A slurry packing method is generally recommended for achieving a well-packed column[3].
-
Inappropriate Solvent System: The solvent system used for elution might not be optimal. If the eluent is too polar, all compounds will move too quickly up the column, leading to co-elution. Conversely, if it's not polar enough, the compounds may not move at all. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often improve separation.
-
Compound Degradation on Silica Gel: Some compounds can be unstable on silica gel, which is slightly acidic. If you suspect your compound is degrading, you can neutralize the silica gel by adding a small amount of a base like triethylamine (0.1-1%) to your eluent[2]. Alternatively, using a different stationary phase like alumina might be a better option[2].
-
Issue 3: My yield is very low after recrystallization.
-
Question: I attempted to purify my 5-Bromo-2-(ethylsulfonyl)pyridine by recrystallization, but my final yield of pure crystals is extremely low. What are the likely causes and how can I improve my recovery?
-
Answer: Low recovery after recrystallization is a common problem and can usually be attributed to a few key factors.
Troubleshooting Steps:
-
Using Too Much Solvent: The most frequent cause of low yield is using an excessive amount of solvent to dissolve the crude product. The goal is to create a saturated solution at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize prematurely on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter flask, and work quickly.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. If your compound has significant solubility in the solvent even at low temperatures, you will lose a substantial amount of product in the mother liquor. You may need to screen for a better solvent or use a mixed-solvent system.
-
Cooling Too Rapidly: Allowing the saturated solution to cool too rapidly can lead to the formation of small, impure crystals that trap impurities. Slow cooling allows for the growth of larger, purer crystals. Let the solution cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization to complete. After cooling to room temperature, placing the flask in an ice bath for at least 30 minutes can help to maximize the yield.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the recommended starting solvent system for column chromatography of 5-Bromo-2-(ethylsulfonyl)pyridine?
-
A1: Based on its predicted moderate polarity, a good starting point for column chromatography would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A typical starting gradient could be 9:1 hexanes:ethyl acetate, with the polarity gradually increased to 7:3 or 1:1 as needed. The optimal solvent system should be determined by preliminary TLC analysis.
-
-
Q2: How can I effectively remove colored impurities from my 5-Bromo-2-(ethylsulfonyl)pyridine product?
-
A2: Colored impurities are often highly conjugated or polar compounds. If recrystallization is not sufficient, you can try treating a hot solution of your crude product in a suitable solvent with a small amount of activated carbon. The carbon will adsorb the colored impurities. The hot solution is then filtered through a pad of Celite® to remove the carbon, and the filtrate is allowed to cool for crystallization.
-
-
Q3: What are the best practices for storing purified 5-Bromo-2-(ethylsulfonyl)pyridine?
-
A3: While specific stability data is not available, it is good practice to store purified 5-Bromo-2-(ethylsulfonyl)pyridine in a tightly sealed container in a cool, dry, and dark place to prevent potential degradation from moisture, light, or air. Storage in an inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term stability.
-
IV. Detailed Experimental Protocols
Protocol 1: Recrystallization of 5-Bromo-2-(ethylsulfonyl)pyridine
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a potential recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good. If it is insoluble, heat the mixture to the boiling point of the solvent. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude 5-Bromo-2-(ethylsulfonyl)pyridine in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography of 5-Bromo-2-(ethylsulfonyl)pyridine
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. The ideal system will show good separation between your product and impurities, with the product having an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Add a thin layer of sand to the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Carefully add the mobile phase to the column and begin elution. Collect fractions and monitor the separation by TLC.
-
Gradient Elution: If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your product.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified 5-Bromo-2-(ethylsulfonyl)pyridine.
V. Visualization of Purification Workflow
Caption: Decision workflow for selecting the appropriate purification method for 5-Bromo-2-(ethylsulfonyl)pyridine.
VI. References
-
University of Rochester. (n.d.). Purification. Retrieved from [Link]
-
ResearchGate. (n.d.). 8. Column Chromatography. Retrieved from [Link]
Sources
Stability of 5-Bromo-2-(ethylsulfonyl)pyridine in basic conditions
Welcome to the technical support center for 5-Bromo-2-(ethylsulfonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this reagent, particularly concerning its stability in basic conditions.
Introduction
5-Bromo-2-(ethylsulfonyl)pyridine is a versatile building block in medicinal chemistry and materials science. The presence of a strong electron-withdrawing ethylsulfonyl group at the C2 position and a bromine atom at the C5 position significantly influences the electronic properties of the pyridine ring. This unique substitution pattern makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions, a critical consideration when planning synthetic routes, especially those involving basic reagents. This guide will address common questions and challenges related to the stability and reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 5-Bromo-2-(ethylsulfonyl)pyridine under basic conditions?
The stability of 5-Bromo-2-(ethylsulfonyl)pyridine in the presence of a base is highly dependent on the nature of the base, the solvent, the temperature, and the presence of other nucleophiles. The pyridine ring is rendered electron-deficient by the ring nitrogen and, more significantly, by the potent electron-withdrawing ethylsulfonyl group at the C2 position. This activation makes the ring susceptible to nucleophilic attack. Consequently, under basic conditions, the compound is at risk of undergoing nucleophilic aromatic substitution (SNAr) reactions.[1][2]
Q2: I am observing the decomposition of my starting material when using a strong base. What are the likely decomposition pathways?
Decomposition in the presence of a base is almost certainly due to a nucleophilic aromatic substitution (SNAr) reaction. In 5-Bromo-2-(ethylsulfonyl)pyridine, there are two potential leaving groups for an SNAr reaction: the ethylsulfonyl group at the C2 position and the bromo group at the C5 position.
-
Displacement of the Ethylsulfonyl Group (C2-Position): The ethylsulfonyl group is an excellent leaving group, particularly when attacked by strong nucleophiles like alkoxides.[3] The C2 position is highly activated towards nucleophilic attack due to its ortho position relative to the ring nitrogen and the activating effect of the bromo group.
-
Displacement of the Bromo Group (C5-Position): The bromo group is also a good leaving group. The C5 position is para to the ring nitrogen and is activated by the ethylsulfonyl group, making it another potential site for nucleophilic attack.
The predominant pathway will depend on the specific reaction conditions and the nucleophile present. For instance, hydroxide or alkoxide ions can act as nucleophiles, leading to the formation of corresponding pyridinones or alkoxy-pyridines.
Caption: Competing SNAr decomposition pathways for 5-Bromo-2-(ethylsulfonyl)pyridine in basic conditions.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low or no yield of desired product, with complex mixture observed on LC-MS. | Decomposition of starting material via SNAr. The reaction conditions (strong base, high temperature) are likely promoting the displacement of either the bromo or the ethylsulfonyl group. | 1. Use a weaker base: Switch from strong bases like NaOH, KOH, or alkoxides to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[4] 2. Lower the reaction temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. Consider starting at 0 °C or even lower. 3. Use a non-nucleophilic base: If a strong base is required for your desired reaction (e.g., deprotonation), consider using a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures. |
| Formation of an unexpected product corresponding to the loss of the ethylsulfonyl group. | The ethylsulfonyl group is acting as the leaving group. Under certain conditions, particularly with strong, "hard" nucleophiles like hydroxides or alkoxides, the C2 position is more susceptible to attack. The sulfonyl group is a very effective leaving group in such SNAr reactions.[3] | 1. Protect the C2 position (if possible): This is often not practical. 2. Modify the nucleophile: If your intended reaction involves a nucleophile, consider if a "softer" nucleophile might favor reaction at a different site. 3. Re-evaluate the synthetic route: It may be necessary to introduce the ethylsulfonyl group at a later stage in the synthesis, after the base-sensitive step is complete. |
| Formation of an unexpected product corresponding to the loss of the bromo group. | The bromo group is acting as the leaving group. The C5 position is also activated for SNAr. This pathway may be favored with certain nucleophiles or under conditions that promote displacement of halides. | 1. Change the halogen: In some cases, a chloro or fluoro substituent might be less labile, but this would require a different starting material. 2. Utilize metal-catalyzed cross-coupling: If the goal is to introduce a new group at the C5 position, consider using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) which proceeds through a different mechanism and can be performed under milder basic conditions. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Tolerating Mild Basic Conditions
This protocol is designed for reactions where a mild, non-nucleophilic base is sufficient.
-
Inert Atmosphere: To a dry reaction flask, add 5-Bromo-2-(ethylsulfonyl)pyridine (1.0 eq) and your reaction partner. Purge the flask with an inert gas (Nitrogen or Argon).
-
Solvent Addition: Add a dry, aprotic solvent (e.g., THF, Dioxane, DMF).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition: Add a mild base such as K₂CO₃ (2.0 eq) or DIPEA (2.5 eq) portion-wise or dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0 °C or allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of decomposition products.
-
Workup: Upon completion, quench the reaction with a neutral or slightly acidic aqueous solution (e.g., water or saturated NH₄Cl solution) at a low temperature. Avoid basic aqueous solutions like sodium bicarbonate if possible.[5]
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product promptly via column chromatography.
Caption: Recommended workflow for reactions with 5-Bromo-2-(ethylsulfonyl)pyridine under mild basic conditions.
References
- Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC. (n.d.).
- 5-Bromo-2-(methylsulfonyl)pyrimidine 97 38275-48-8. (n.d.). Sigma-Aldrich.
- 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8. (2026, January 13). ChemicalBook.
-
Luo, H., Li, Y., Zhang, Y., Lu, Q., An, Q., Xu, M., Li, S., Li, J., & Li, B. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 2590–2600. [Link]
- Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. (n.d.). Angewandte Chemie International Edition.
- Nucleophilic aromatic substitution - Wikipedia. (n.d.).
-
13.1.2 "Nucleophilic Aromatic Substitution". (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
- avoiding decomposition of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole during workup - Benchchem. (n.d.).
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yields in SNAr reactions with sulfonyl pyridines
Technical Support Center: Troubleshooting on Sulfonyl Pyridines
Status: Active Operator: Senior Application Scientist (Ph.D.) Ticket Subject: Low yields/failed conversions in nucleophilic displacement of sulfonyl groups on pyridine rings.
Core Mechanistic Insight (The "Why")[1]
Welcome to the technical center. You are likely here because your displacement of a sulfonyl group (e.g., mesyl, tosyl, or triflyl) on a pyridine ring is failing, despite the literature suggesting sulfones are "super-leaving groups."
In
The Hidden Trap: Reversibility
Unlike halide ions, sulfinate anions are ambident nucleophiles . They can re-attack the product (or the intermediate), leading to an equilibrium that favors the starting material, especially if your desired nucleophile is weak or sterically hindered.
Mechanism Visualization
The following diagram illustrates the standard pathway and the critical "Reversibility Loop" that often kills yields.
Figure 1: Mechanistic pathway of
Troubleshooting Guides (The "How-To")
Scenario A: "I see Starting Material (SM) and Product, but conversion stalls at 50%."
Diagnosis: Thermodynamic Equilibrium (Reversibility). The sulfinate leaving group is competing with your nucleophile.
-
Fix 1: Scavenge the Sulfinate. Add an electrophile to "trap" the leaving group. Alkyl halides (like MeI) or acyl chlorides can react with the liberated sulfinate, preventing the reverse reaction.
-
Fix 2: Solvent Switch. Sulfinates are stable in polar aprotic solvents (DMSO, DMF). Switching to a solvent where the sulfinate salt precipitates (e.g., THF or Dioxane/Toluene mixtures) can drive the reaction forward by Le Chatelier’s principle.
-
Fix 3: Increase Nucleophilicity. If using an amine, ensure it is deprotonated (use NaH or LiHMDS) to make the forward reaction essentially irreversible compared to the sulfinate attack.
Scenario B: "My LCMS shows a mass of [Product - Nu + 17] (M+16)."
Diagnosis: Hydrolysis (Pyridone Formation).
The sulfonyl group was displaced by hydroxide (
-
Root Cause: Wet solvent or hygroscopic base (e.g., old KOH/NaOH). Sulfonyl pyridines are extremely sensitive to moisture because the sulfonyl group activates the ring toward any nucleophile, including trace water.
-
Fix:
-
Switch to anhydrous solvents (purchase sure-seal or dry over sieves).
-
Change base: Use Cesium Fluoride (CsF) or Carbonates (
) instead of hydroxides. -
Atmosphere: Run strictly under Nitrogen/Argon.
-
Scenario C: "The reaction is black/tarry, and yield is <10%."
Diagnosis: Decomposition or Polymerization. Sulfonyl pyridines can be thermally unstable or sensitive to electron-transfer (SET) side reactions.
-
Fix: Lower the temperature. Sulfones are better leaving groups than Fluorine in many
contexts. You rarely need . Try . -
Check: Ensure your sulfonyl pyridine isn't undergoing competing
at another halogen site if the molecule is poly-functionalized.
Comparative Data: Leaving Group Efficiency
When designing your substrate, consider where the sulfonyl group sits in the reactivity hierarchy.
| Leaving Group (LG) | Reactivity (Approx.) | Pros | Cons |
| Extremely High | Instant reaction | Unstable, explosive risk | |
| Very High | Crystalline, activates ring | Bulky, LG is nucleophilic | |
| High | Small steric footprint | Hard to synthesize precursors | |
| Moderate | Cheap, available | Often requires high heat/catalyst | |
| Low | Stable | Requires harsh conditions |
Experimental Protocol: The "Gold Standard" Workflow
Do not blindly mix reagents. Use this optimized protocol for displacing a 2-mesylpyridine with a secondary amine.
Reagents:
-
Substrate: 2-(methylsulfonyl)pyridine (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv)
-
Base:
(2.0 equiv) or DIPEA (3.0 equiv) -
Solvent: DMSO (Anhydrous)
Step-by-Step:
-
Preparation: Flame-dry a reaction vial and cool under Argon.
-
Dissolution: Dissolve 2-(methylsulfonyl)pyridine in DMSO (
concentration).-
Note: High concentration aids bimolecular kinetics.
-
-
Addition: Add base, followed by the amine nucleophile.
-
Thermal Cycle:
-
Start at Room Temperature for 1 hour. (Highly activated systems react here).
-
If no reaction by TLC/LCMS, heat to
. -
Critical Check: If you see a peak at
(Hydrolysis), STOP. Your DMSO is wet.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash 3x with Water (Crucial to remove DMSO and the sulfinic acid salt).
-
Dry over
and concentrate.
-
Decision Tree for Troubleshooting
Use this logic flow to diagnose your specific failure mode.
Figure 2: Diagnostic workflow for analyzing reaction mixtures.
Frequently Asked Questions (FAQs)
Q: Why use a sulfonyl group if halogens are cheaper? A: Regioselectivity and Activation. Sulfonyl groups are more electron-withdrawing than halogens. If you have a 2-chloro-4-sulfonylpyridine, you can selectively displace the sulfonyl group at C4 without touching the chlorine at C2. This allows for sequential substitution strategies [1].
Q: Can I use microwave irradiation?
A: Yes, but be cautious. Microwaves superheat the solvent. Since sulfonyl pyridines are prone to hydrolysis, any trace water in a microwave vial at
Q: My nucleophile is a thiol. Why am I getting disulfides? A: Sulfinates can act as oxidants in rare cases, or the displaced sulfinate can react with the thiol. Ensure you degas your solvents thoroughly to prevent oxidative coupling of your thiol nucleophile [2].
References
-
Nucleophilic substitution of sulfonyl groups on nitrogen heterocycles. Source:Tetrahedron Letters Context: Establishes the reactivity order and chemoselectivity of sulfonyl groups vs halogens in pyridine systems. URL:[Link]
-
Mechanistic studies of
reactions with sulfonyl nucleosides. Source:Journal of the American Chemical Society (JACS) Context: Details the kinetics and the role of the sulfinate leaving group in reversibility. URL:[Link]
Technical Support Center: Troubleshooting Grignard Reactions with 5-Bromo-2-(ethylsulfonyl)pyridine
Welcome to the Advanced Applications Support Center. Working with polyfunctional heterocycles requires precise kinetic control. 5-Bromo-2-(ethylsulfonyl)pyridine is a highly versatile but notoriously challenging substrate due to its tri-functional nature. When exposed to Grignard reagents (
This guide provides mechanistic triage, field-proven troubleshooting, and self-validating protocols to help you achieve absolute chemoselectivity in your workflows.
Mechanistic Triage: The Tri-Functional Dilemma
To control the reaction, you must first understand the causality of the competing pathways. The substrate features three distinct reactive sites, each with its own kinetic barrier when interacting with a Grignard reagent:
-
The C5-Bromide (Target for HME): Desired for forming a 5-magnesiated intermediate. However, standard Br/Mg exchange using classic Grignard reagents is slow and requires elevated temperatures, which inadvertently unlocks side reactions.
-
The C2-Ethylsulfonyl Group (Target for SNAr): The sulfonyl group strongly withdraws electron density, rendering the C2 position highly electrophilic. The pyridine nitrogen stabilizes the resulting anionic Meisenheimer intermediate, making the ethylsulfinate moiety an excellent leaving group for ipso-substitution[1].
-
The Alpha-Protons (Acid-Base Side Reaction): The protons on the ethyl group adjacent to the sulfonyl moiety are highly acidic. Alkyl Grignard reagents act as strong bases, preferentially deprotonating this site to form a sulfonyl carbanion[1].
Reactivity Pathway Visualization
Divergent reactivity pathways of 5-Bromo-2-(ethylsulfonyl)pyridine with Grignard reagents.
Diagnostic Q&A: Troubleshooting Specific Issues
Q1: I am trying to perform a Halogen-Metal Exchange at the 5-position, but I am recovering starting material and complex oligomers. What is happening?
Causality: You are likely experiencing alpha-deprotonation. According to Furukawa et al., Grignard reagents preferentially remove the proton attached to the alkylsulfonyl group before attacking the ring[2]. This forms a sulfonyl carbanion that either quenches your Grignard reagent (leading to recovered starting material upon aqueous workup) or attacks the C2 position of another unreacted substrate molecule, creating a dimer/oligomer[1].
Solution: You must lower the activation energy for the Br/Mg exchange so it occurs at temperatures where deprotonation is kinetically frozen. Switch from standard
Q2: My Grignard reagent is displacing the ethylsulfonyl group instead of performing halogen-metal exchange. How do I prevent this? Causality: You are observing Nucleophilic Aromatic Substitution (SNAr). 2-Sulfonylpyridines undergo rapid ipso-substitution with Grignard reagents via an ionic path[1]. If your reaction temperature rises above -40 °C, the SNAr pathway outcompetes the Br/Mg exchange. Solution: Maintain strict cryogenic control (-78 °C). Furthermore, ensure you are using inverse addition (adding the substrate dropwise to the cooled Grignard solution) to prevent localized warming and maintain a high stoichiometric ratio of the Turbo Grignard to drive the HME kinetics.
Q3: I actually want to displace the ethylsulfonyl group (SNAr) but keep the 5-bromo intact for downstream cross-coupling. How do I optimize this?
Causality: To favor SNAr over deprotonation, you must use a Grignard reagent that acts as a strong nucleophile but a poor base.
Solution: Use aryl Grignard reagents (e.g., PhMgBr) or methylmagnesium bromide, as they lack
Quantitative Data Summary
The table below summarizes the kinetic drivers and required conditions to isolate your desired reaction pathway.
| Reaction Pathway | Reagent Choice | Optimal Temp | Kinetic Driver | Primary Outcome |
| Halogen-Metal Exchange | -78 °C to -40 °C | LiCl breaks polymeric aggregates, creating a highly nucleophilic monomeric magnesate complex. | 5-Magnesiated intermediate | |
| Nucleophilic Aromatic Substitution | PhMgBr or MeMgBr | 0 °C to 25 °C | Pyridine nitrogen stabilizes the anionic Meisenheimer intermediate[4]. | 2-Substituted-5-bromopyridine |
| Alpha-Deprotonation | > -40 °C | Acidic | Sulfonyl carbanion / Substrate dimers |
Self-Validating Experimental Protocols
Protocol A: Chemoselective Halogen-Metal Exchange (C5-Magnesiation)
Use this protocol when your goal is to functionalize the 5-position while leaving the ethylsulfonyl group intact.
-
Preparation: Flame-dry a Schlenk flask under argon. Add 5-Bromo-2-(ethylsulfonyl)pyridine (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Cryogenic Cooling: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.
-
Metallation: Dropwise, add
-PrMgCl·LiCl (1.1 equiv, 1.3 M in THF) down the side of the flask over 10 minutes to prevent localized heating. -
In-Process Control (IPC) - Self-Validation Step: After 30 minutes at -78 °C, withdraw a 0.1 mL aliquot and quench it into a GC vial containing a solution of iodine (
) in THF. Run an immediate GC-MS. You should observe complete disappearance of the starting mass and the appearance of 5-iodo-2-(ethylsulfonyl)pyridine. If starting material remains, extend the reaction time by 15 minutes. -
Electrophile Quench: Once validated, add your desired electrophile (e.g., an aldehyde or DMF) dropwise at -78 °C.
-
Workup: Slowly warm to 0 °C and quench with saturated aqueous
.
Protocol B: Chemoselective Nucleophilic Aromatic Substitution (C2-Alkylation/Arylation)
Use this protocol when your goal is to displace the ethylsulfonyl group while preserving the 5-bromo handle.
-
Preparation: In an argon-purged flask, dissolve 5-Bromo-2-(ethylsulfonyl)pyridine (1.0 equiv) in anhydrous THF (0.2 M).
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophilic Attack: Add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) dropwise. Note: Avoid bulky alkyl Grignards like isopropyl or tert-butyl to prevent competing alpha-deprotonation.
-
In-Process Control (IPC) - Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material will exhibit a distinct UV absorbance shift as the electron-withdrawing sulfonyl group is displaced by the incoming nucleophile.
-
Completion & Workup: Stir at 0 °C for 1 hour, then allow to warm to room temperature if TLC indicates incomplete conversion. Quench with saturated aqueous
and extract with EtOAc.
References
- Source: Heterocycles (via CLOCKSS)
- Source: Angewandte Chemie International Edition (via Scribd)
Sources
Technical Support Center: Regioselectivity in 2,5-Disubstituted Pyridine Synthesis
Introduction
The 2,5-disubstituted pyridine motif is a cornerstone in medicinal chemistry, materials science, and agrochemicals. However, achieving precise regiocontrol during the de novo synthesis of the pyridine ring remains a significant challenge for synthetic chemists. The inherent electronic properties of the pyridine nucleus often lead to mixtures of isomers, complicating purification and reducing overall yield.
This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on controlling regioselectivity in the synthesis of 2,5-disubstituted pyridines. We will move beyond simple protocols to explain the underlying principles governing these reactions, offering a framework for rational troubleshooting and method development.
Frequently Asked Questions (FAQs)
Q1: Which classical pyridine syntheses are most suitable for targeting a 2,5-disubstitution pattern?
A1: While many named reactions exist for pyridine synthesis, not all provide a clear and controllable pathway to the 2,5-isomer. The most common approaches rely on the condensation of carbonyl compounds or cycloaddition reactions.[1] Here’s a breakdown of the most relevant methods:
-
Bohlmann-Rahtz Synthesis: This two-step method is highly effective for producing 2,3,6-trisubstituted pyridines from enamines and ethynyl ketones.[2] To achieve a 2,5-disubstituted pattern, one must carefully select starting materials where the "R-group" at the 6-position is a hydrogen. The regioselectivity is generally excellent, dictated by the initial Michael addition. The primary drawback has historically been the high temperature required for the final cyclodehydration step, though modern acid-catalyzed variants can mitigate this.[2][3]
-
Guareschi-Thorpe Synthesis: This reaction condenses a cyanoacetamide with a 1,3-diketone.[4] Its utility for synthesizing a specific 2,5-disubstituted pyridine is highly dependent on the structure of the 1,3-dicarbonyl starting material. While effective for certain substitution patterns, it may not be as modular as other methods for accessing diverse 2,5-isomers. Recent modifications have improved its scope and environmental friendliness.[5][6][7]
-
Kröhnke Synthesis: This versatile method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[8] It allows for the synthesis of highly functionalized pyridines, and by carefully choosing the substituents on the unsaturated carbonyl component, a 2,5-disubstitution pattern can be achieved.[9][10]
-
Hantzsch Dihydropyridine Synthesis: While famously used for 1,4-dihydropyridines, the subsequent oxidation to pyridines typically yields a symmetrical 2,6-dimethyl-3,5-dicarboxylate structure.[11][12][13][14] Achieving an unsymmetrical 2,5-disubstitution pattern via a classical Hantzsch approach is not straightforward and is generally not the preferred method.
Q2: Beyond classical methods, how can modern synthetic strategies provide reliable access to 2,5-disubstituted pyridines?
A2: Modern organometallic chemistry offers powerful and often more predictable routes:
-
Directed C-H Functionalization: This is a state-of-the-art strategy. Starting with a monosubstituted pyridine (e.g., 2-bromopyridine), a directing group can be used to selectively functionalize the C5 position. This avoids building the ring from scratch and offers excellent regiocontrol.
-
Cross-Coupling Reactions: This is arguably the most reliable and modular approach. One can start with a commercially available, differentially halogenated pyridine, such as 2,5-dibromopyridine. The different electronic environments of the bromine atoms can be exploited for selective cross-coupling reactions (e.g., Negishi coupling), allowing for the sequential and controlled introduction of two different substituents.[15]
-
[2+2+2] Cycloadditions: The transition-metal-catalyzed cycloaddition of two alkyne molecules and a nitrile is a highly convergent method for pyridine synthesis.[9] However, achieving regioselectivity with unsymmetrical alkynes is a significant challenge.[9][16] This can sometimes be overcome by using tethered diynes or by careful selection of the catalyst and ligands, which can influence the reaction via steric and electronic effects.[9]
Q3: What are the fundamental principles governing regioselectivity in pyridine ring formation?
A3: Regioselectivity is primarily governed by a combination of electronic and steric factors during the key bond-forming steps of the cyclization.
-
Electronic Effects: In condensation reactions, the most electrophilic carbonyl carbon will be attacked by the most nucleophilic enamine nitrogen or carbon. The electronic nature of the substituents (electron-donating vs. electron-withdrawing) on the acyclic precursors dictates the nucleophilicity and electrophilicity of the reacting centers.
-
Steric Hindrance: Bulky substituents on the precursors can favor the formation of one regioisomer over another by sterically impeding a particular reaction pathway. For example, in a [2+2+2] cycloaddition, the less sterically hindered orientation of the substituents is often greatly favored.[1]
-
Reaction Conditions: Temperature, solvent, and the presence of catalysts can significantly influence the regiochemical outcome. Acid or base catalysts can alter the reactivity of intermediates, while temperature can affect the equilibrium between different isomers, potentially allowing for thermodynamic product control over kinetic control.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Problem 1: My reaction produces a mixture of 2,5- and 2,3-isomers. How can I improve selectivity for the 2,5-product?
Answer: The formation of regioisomeric mixtures is a common and frustrating issue. Your troubleshooting approach should be systematic and based on the specific synthetic method you are employing.
Step 1: Confirm the Identity of Isomers Before attempting to optimize, be certain of the identity of your major and minor products. Use 2D NMR techniques (NOESY, HMBC) and mass spectrometry to unequivocally assign the structures.
Step 2: Analyze the Reaction Mechanism Consider the key bond-forming step that determines regioselectivity.
-
For Condensation Reactions (e.g., Bohlmann-Rahtz): The regioselectivity is set during the initial Michael addition. The formation of the 2,3-isomer suggests that an alternative, undesired cyclization pathway is competing.
-
For Cycloadditions: The orientation of the components as they come together dictates the outcome.
Step 3: Modify Reaction Parameters
| Parameter | Recommended Action | Rationale |
| Temperature | Lower the reaction temperature. | Many reactions are run under kinetic control. Lowering the temperature can increase the energy difference between the two competing transition states, favoring the pathway with the lower activation energy, which may lead to your desired 2,5-isomer. |
| Starting Materials | Increase the steric bulk of a non-critical substituent. | If your precursors allow, modifying a substituent that is not part of your final target can be used to sterically block the undesired reaction pathway. For instance, changing a methyl group to an isopropyl group on one of the precursors could be sufficient. |
| Catalyst | If using a catalyst, screen alternatives. For acid-catalyzed reactions, try both Brønsted and Lewis acids.[17] | A different catalyst can alter the coordination or activation of the substrates, potentially favoring one geometric approach over another. For example, in Bohlmann-Rahtz, using an ion-exchange resin like Amberlyst-15 can provide milder conditions and improve selectivity.[3] |
| Solvent | Screen solvents of different polarities. | The solvent can influence the stability of charged intermediates and transition states. Changing from a polar aprotic solvent (like DMSO) to a polar protic solvent (like ethanol) can dramatically alter the reaction course.[2] |
Troubleshooting Workflow: Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Problem 2: My reaction yield is consistently low, even with good regioselectivity. What are the first parameters I should investigate?
Answer: Low yields can stem from multiple factors, often unrelated to regioselectivity. A systematic approach is crucial.[9]
-
Purity of Starting Materials: This is the most common culprit. Impurities can inhibit catalysts or participate in side reactions.
-
Action: Re-purify all reagents. Ensure solvents are strictly anhydrous if the reaction is moisture-sensitive. Solids can be dried in a vacuum oven, and liquids can be distilled from an appropriate drying agent.
-
-
Reaction Conditions:
-
Temperature and Time: Your reaction may not be going to completion, or your product might be decomposing over time at the reaction temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[18] A lower temperature for a longer time may prevent degradation.
-
Concentration: Reactions run at very high dilution may be too slow, while very high concentrations can promote polymerization or other side reactions.
-
-
Catalyst Activity: If you are using a catalyst, its activity may be compromised.
-
Action: Use a fresh batch of catalyst. If it's a precious metal catalyst, ensure it hasn't been poisoned by impurities (e.g., sulfur compounds).
-
-
Workup and Purification: The desired product might be lost during the workup.
-
Action: Pyridines are basic and can be difficult to purify via silica gel chromatography due to tailing. Adding a small amount of a base like triethylamine to the eluent can help.[9] Alternatively, an acid-base extraction can be a very effective purification step. Wash the organic layer with dilute acid (e.g., 1M HCl) to extract the basic pyridine into the aqueous layer; then, basify the aqueous layer and re-extract with an organic solvent.[9]
-
Problem 3: I am attempting a novel synthesis using a Ring Opening/Closing Cascade (ROCC) from an isoxazole, but the reaction is not proceeding as expected. What could be the issue?
Answer: The ROCC mechanism for synthesizing 2,5-disubstituted pyridines is a newer, powerful method.[19] It involves the reductive cleavage of the N-O bond of the isoxazole followed by intramolecular condensation and dehydration.
-
Reducing Agent is Critical: This reaction has been specifically developed using Fe/NH₄Cl as the reducing agent.[19] Other common reducing agents (e.g., H₂/Pd-C, NaBH₄) may not be compatible or may lead to different products. Ensure your iron powder is activated and your ammonium chloride is of high quality.
-
Reaction Intermediate Stability: The mechanism proceeds through an enaminone intermediate. If this intermediate is unstable under the reaction conditions or can tautomerize to an unreactive form, the cyclization will fail.
-
Substrate Electronic Effects: The substituents on both the isoxazole ring and the appended aryl/benzoyl groups can influence the ease of both the initial reduction and the final cyclization. Highly electron-withdrawing or -donating groups may require optimization of the reaction conditions (temperature, reaction time).
Key Experimental Protocols
Protocol 1: Bohlmann-Rahtz Synthesis of a 2,5,6-Trisubstituted Pyridine (Acid-Catalyzed Modification)
This protocol describes the synthesis of a pyridine where regioselectivity is controlled by the defined structures of the enamine and ethynyl ketone precursors.
Step A: Synthesis of Aminodiene Intermediate
-
To a solution of the enamine (1.0 equiv) in ethanol (0.2 M), add the ethynyl ketone (1.1 equiv).
-
Stir the reaction at room temperature and monitor by TLC until the enamine is consumed (typically 2-4 hours).
-
Remove the solvent under reduced pressure. The crude aminodiene is often a colored oil or solid.
-
Purify the intermediate by column chromatography on silica gel. This step is crucial as impurities can inhibit the subsequent cyclization.
Step B: Acid-Catalyzed Cyclodehydration
-
Dissolve the purified aminodiene intermediate (1.0 equiv) in toluene (0.1 M).
-
Add a catalytic amount of an acid catalyst (e.g., Amberlyst-15, 10 wt% or p-toluenesulfonic acid, 10 mol%).
-
Heat the mixture to reflux (approx. 110 °C) and monitor by TLC. The reaction is typically complete within 2-12 hours.
-
Cool the mixture to room temperature. If using Amberlyst-15, filter off the resin.
-
Wash the organic solution with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyridine.
-
Purify by column chromatography or distillation.
Reaction Scheme: Bohlmann-Rahtz Synthesis
Caption: Two-step workflow for the Bohlmann-Rahtz pyridine synthesis.
References
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in pyridine synthesis. Benchchem.
- de Lescure, L., et al. (n.d.).
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
- BenchChem Technical Support Team. (2025). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. Benchchem.
- Krische, M. J., et al. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PMC.
- Raghavulu, K., et al. (2019). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. Journal of Saudi Chemical Society, 23(8).
- Sahoo, S., et al. (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines.
- Alvarez-Bercedo, P., et al. (n.d.). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. MDPI.
- (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. Organic Letters.
- (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.
- (2025). Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC.
- (n.d.). Kröhnke pyridine synthesis. Wikipedia.
- (n.d.). Kröhnke Pyridine Synthesis.
- (n.d.). Guareschi-Thorpe synthesis of pyridine. chem.ucla.edu.
- (2023).
- (n.d.). Hantzsch pyridine synthesis. Wikipedia.
- (n.d.). Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
- (2000). Learning from the Hantzsch synthesis.
- (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
- (2007). 2,5‐Dibromopyridine as a key building block in the synthesis of 2,5‐disubstituted pyridine‐based liquid crystals. Taylor & Francis Online.
Sources
- 1. baranlab.org [baranlab.org]
- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 14. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for 5-Bromo-2-ethylthiopyridine
Topic: Removal of unreacted 5-bromo-2-ethylthiopyridine (CAS: 38749-90-5 / derivatives) from reaction mixtures. Target Audience: Synthetic Chemists, Process Development Scientists.
Diagnostic & Decision Matrix
Before selecting a purification method, analyze the physicochemical differences between your target product and the starting material (SM). 5-bromo-2-ethylthiopyridine is a lipophilic, weakly basic heteroaryl bromide.
Purification Decision Flowchart
Figure 1: Decision matrix for selecting the optimal purification route based on product properties.
Technical Analysis of the Contaminant
Understanding the physicochemical profile of 5-bromo-2-ethylthiopyridine is critical for separation.
| Property | Value / Characteristic | Implication for Purification |
| Structure | Pyridine ring, 5-Br, 2-SEt | Weakly basic N; Lipophilic tail. |
| Boiling Point | Est. >250°C (760 mmHg) | High vacuum (<1 mbar) required for distillation. |
| Basicity (pKa) | Pyridine N is protonatable | Can be extracted into aqueous acid unless product is also basic. |
| Lipophilicity | High (LogP ~2.4) | Retains strongly on C18; moves fast on Silica. |
| Reactivity | Thioether (S-Et) | Warning: Susceptible to oxidation (sulfoxide/sulfone) if exposed to peroxides or aggressive oxidants. |
Detailed Purification Protocols
Method A: Acid-Base Extraction (The "pH Switch")
Best for: Neutral or acidic products (e.g., biaryls coupled to nitro/ester groups, or phenols). Mechanism: The pyridine nitrogen of the SM is basic. Treating the organic layer with dilute acid protonates the SM, forcing it into the aqueous layer, while the non-basic product remains in the organic phase.
Protocol:
-
Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Wash the organic phase 3x with 1.0 M HCl .
-
Note: The SM (pyridinium salt) moves to the aqueous layer.
-
-
Wash the organic phase 1x with Brine to remove residual acid.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Validation: Check the organic layer by TLC.[1] The UV-active SM spot should be absent.
Troubleshooting:
-
Issue: Product is also basic (e.g., aminopyridine product).
-
Fix: Do not use this method. Both SM and Product will extract into the water. Proceed to Method B or C.
Method B: Optimized Normal Phase Chromatography
Best for: General purification when
Optimization Steps:
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes silica acidity and sharpens the pyridine peak.
-
Gradient Strategy: Start with a very non-polar gradient (e.g., 0% to 5% EtOAc in Hexanes/Heptane). The lipophilic SM (Br + S-Et groups) usually elutes before the coupled product.
-
Loading: Use dry-loading (absorb crude onto silica) rather than liquid loading to improve resolution.
Method C: Reverse Phase Chromatography (C18)
Best for: Difficult separations where SM and Product co-elute on normal silica. Mechanism: The ethylthio group makes the SM highly lipophilic. In Reverse Phase (water/acetonitrile), the SM interacts strongly with the C18 chains and elutes later than more polar products.
Protocol:
-
Column: C18 (ODS) Flash Cartridge.
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile (MeCN) or Methanol.
-
Gradient: 5% B to 100% B.
-
Prediction: If your product involves a polar coupling partner (e.g., boronic acid with -OH, -NH2), it will elute early. The "greasy" 5-bromo-2-ethylthiopyridine will retain longer.
Method D: Silver Nitrate Impregnated Silica (Advanced)
Best for: Cases where standard silica fails, specifically exploiting the sulfur atom.
Mechanism: Silver ions (
Preparation of 10% AgNO₃ Silica:
-
Dissolve 2.0 g Silver Nitrate (
) in 20 mL acetonitrile/water (1:1). -
Add 20 g Silica Gel (standard flash grade) to the solution.
-
Evaporate solvent on a rotovap (bath < 50°C) until free-flowing. Protect from light (wrap flask in foil).
-
Pack column immediately and run in the dark.
-
Elution: Use standard Hexane/EtOAc gradients. The sulfur-containing species will be significantly retarded compared to non-sulfur impurities, or separated based on electronic differences at the sulfur.
Frequently Asked Questions (FAQs)
Q1: My product and the starting material have the exact same Rf on TLC (Hex/EtOAc). What now? A: Switch solvent selectivity. Try DCM/Methanol or Toluene/Acetone . Often, switching from a hexane-based system to a chlorinated solvent system changes the solvation shell enough to separate pyridine derivatives. Alternatively, use Method C (Reverse Phase), which separates based on hydrophobicity rather than just polarity.
Q2: I see a new spot appearing during purification that wasn't there before. Is the SM decomposing? A: You are likely observing oxidation . The sulfide (-SEt) is prone to oxidation to the sulfoxide (-S(=O)Et).
-
Cause: Peroxides in old ether/THF or exposure to air on silica.
-
Prevention: Use fresh solvents. Flush columns with Nitrogen/Argon. If the "new spot" is much lower Rf, it is the sulfoxide.
Q3: Can I use a scavenger resin? A: Standard scavengers (e.g., thiol-silica) are designed to remove electrophiles or metals. They will not remove unactivated aryl bromides like 5-bromo-2-ethylthiopyridine efficiently.
-
Alternative: If your product is stable to nucleophiles, you could add a small amount of a reactive amine (e.g., morpholine) and heat the crude mixture to force an
reaction on the unreacted SM bromide, converting it to a highly polar amine that is easily washed away. Warning: Only do this if your product is not an aryl halide.
Q4: Is distillation safe? A: Only under high vacuum. Thioethers can undergo C-S bond cleavage or oxidation at high temperatures (>200°C). Use a Kugelrohr apparatus with a vacuum of <0.5 mbar to keep the bath temperature below 150°C.
References
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General principles of solvent selectivity for heterocycles).
- Li, J. J. (2009). Name Reactions for Homologation, Ring Formation, and Alkylations. Wiley. (Context on pyridine reactivity and stability).
-
Sigma-Aldrich. (n.d.). Chromatography Solvents and Scavengers. Link
-
Biotage. (n.d.). Flash Purification of Heterocycles: Strategies for Pyridines. Link
- Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425-447.
Sources
Technical Support Center: Optimizing Pyridine Sulfide to Sulfone Oxidation
Welcome to the Process Optimization Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity and yield challenges when oxidizing pyridine derivatives. Here, we synthesize mechanistic theory with field-proven troubleshooting strategies to ensure robust, scalable, and self-validating experimental workflows.
Core Concepts & Mechanistic Insights (FAQs)
Q1: Why is the oxidation of pyridine sulfides to sulfones so prone to byproduct formation? A1: The challenge lies in the competing nucleophilicity of the sulfur atom and the pyridine nitrogen. While sulfur is highly polarizable, the pyridine nitrogen possesses a highly reactive lone pair. When utilizing strong, unselective electrophilic oxidants like m-chloroperoxybenzoic acid (mCPBA) or peracetic acid, the oxidant frequently attacks the nitrogen, leading to the undesired pyridine N-oxide byproduct[1]. Furthermore, the oxidation occurs in two distinct kinetic steps: the initial oxidation of the electron-rich sulfide to the sulfoxide is rapid, but the subsequent oxidation of the electron-deficient sulfoxide to the sulfone is kinetically sluggish, often causing reactions to stall midway[2].
Q2: How do transition metal catalysts prevent N-oxidation and ensure chemoselectivity? A2: Transition metal catalysts—specifically Molybdenum(VI), Tungsten(VI), and Vanadium(V) salts—react with hydrogen peroxide (H₂O₂) to form highly electrophilic metal-peroxo complexes. These intermediates exhibit "soft" electrophilic character, preferentially coordinating with and transferring oxygen to the "softer," more polarizable sulfur atom rather than the "harder" pyridine nitrogen[3][4]. This catalytic direction allows for the use of excess oxidant to drive sulfone formation without degrading the pyridine ring.
Reaction pathways for pyridine sulfide oxidation highlighting target and side reactions.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Significant Formation of Pyridine N-Oxide
-
Symptom: LC-MS or NMR analysis reveals an M+16 or M+32 mass corresponding to the N-oxide or N-oxide sulfone.
-
Root Cause: Use of unselective peracids or lack of a directing catalyst.
-
Solution: Immediately transition away from stoichiometric mCPBA. Implement a catalytic H₂O₂ system using MoO₂Cl₂ or a polyoxotungstate catalyst. If mCPBA must be used, strict sub-zero temperature control (-78 °C to 0 °C) can kinetically favor S-oxidation, though metal-catalyzed H₂O₂ remains the most robust solution[3][4].
Issue 2: Reaction Stalls at the Sulfoxide Intermediate
-
Symptom: Complete consumption of the starting material, but the major isolated product is the sulfoxide.
-
Root Cause: Insufficient oxidant equivalents or lack of thermal energy to overcome the high activation barrier of the electron-withdrawing sulfoxide intermediate.
-
Solution: Increase the H₂O₂ loading to a minimum of 3.0–4.0 equivalents. Elevate the reaction temperature to 50–80 °C. For example, heterogeneous catalysts like Fe₃O₄@BNPs@SiO₂–SO₃H require 50 °C and 4.0 equivalents of H₂O₂ to achieve full conversion to the sulfone, whereas 25 °C yields only the sulfoxide[2].
Issue 3: Poor Functional Group Tolerance (e.g., Alkene Cleavage)
-
Symptom: Degradation of sensitive moieties (alkenes, alkynes, unprotected alcohols) during the oxidation process.
-
Root Cause: Harsh oxidative conditions, highly acidic environments, or undesired radical generation.
-
Solution: Utilize the MoO₂Cl₂ / H₂O₂ protocol at room temperature. This specific combination has been proven to selectively oxidize sulfides to sulfones without epoxidizing alkenes or over-oxidizing alcohols[3].
Decision tree for troubleshooting low yields in pyridine sulfone synthesis.
Quantitative Data: Reagent Selection Matrix
To facilitate rapid decision-making, the following table summarizes the performance of various oxidation systems when applied to pyridine-containing sulfides.
| Catalyst / Oxidant System | Chemoselectivity (S vs. N) | Optimal Conditions for Sulfone | Typical Sulfone Yield | Reference |
| MoO₂Cl₂ / H₂O₂ | Excellent (S-selective) | Room Temp, 3-4 eq H₂O₂, EtOH | >90% | [3] |
| Polyoxotungstate / H₂O₂ | Excellent (S-selective) | 80 °C, 4 eq H₂O₂, Aqueous Biphasic | ~100% | [4] |
| Fe₃O₄@BNPs@SiO₂–SO₃H / H₂O₂ | Good (S-selective) | 50 °C, 4 eq H₂O₂, EtOH | 85-95% | [2] |
| mCPBA (Stoichiometric) | Poor (Forms N-oxide) | 0 °C to RT, CH₂Cl₂ | Variable (<50%) | [1] |
Standard Operating Procedures (SOPs)
The following methodologies are designed as self-validating systems. Built-in checkpoints allow the operator to verify reaction trajectory in real-time.
Protocol A: Chemoselective Oxidation using MoO₂Cl₂ / H₂O₂ (Mild Conditions)
Best for: Substrates with sensitive functional groups (alkenes, alkynes).
-
Initialization: In a round-bottom flask, dissolve the pyridine sulfide (1.0 mmol) in ethanol or acetonitrile (5 mL).
-
Catalyst Addition: Add MoO₂Cl₂ (5 mol%) to the solution. The mixture will take on a faint color characteristic of the Mo(VI) species.
-
Oxidant Delivery: Slowly add 30% aqueous H₂O₂ (4.0 mmol, 4.0 equivalents) dropwise over 10 minutes. Causality: Dropwise addition prevents thermal spiking, which can trigger non-selective radical decomposition of the peroxide[3].
-
Propagation: Stir the mixture at room temperature.
-
Self-Validation Checkpoint: Monitor via TLC or LC-MS. Within 30 minutes, the starting material should completely convert to a more polar intermediate (sulfoxide). Complete conversion to the intermediate-polarity sulfone typically requires 2-4 hours. If the reaction stalls at the sulfoxide stage after 4 hours, add an additional 1.0 eq of H₂O₂ and gently warm to 40 °C.
-
Quenching: Add saturated aqueous Na₂S₂O₃ to destroy unreacted peroxides. Verify neutralization with peroxide test strips.
-
Isolation: Extract with ethyl acetate (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Aqueous Biphasic Oxidation using Polyoxotungstate / H₂O₂
Best for: Scalable, green chemistry applications requiring catalyst recycling.
-
Initialization: Dissolve the polyoxotungstate catalyst (e.g., 0.5 mol%) in distilled water (3 mL).
-
Substrate & Oxidant Addition: Add the pyridine sulfide (1.0 mmol) and 30% aqueous H₂O₂ (4.0 mmol) directly to the aqueous catalyst solution.
-
Propagation: Heat the biphasic mixture to 80 °C under vigorous stirring.
-
Self-Validation Checkpoint: Because this is an aqueous biphasic system, mass transfer is the rate-limiting step. Ensure the stirring rate is ≥800 rpm. A successful trajectory will show the organic layer converting entirely to the sulfone within 2-6 hours[4].
-
Isolation & Recycling: Cool the mixture to room temperature. Extract the organic product with dichloromethane. The remaining aqueous layer retains the active polyoxotungstate catalyst and can be re-charged with fresh substrate and H₂O₂ for subsequent runs.
References
-
Fe3O4@BNPs@SiO2–SO3H as a highly chemoselective heterogeneous magnetic nanocatalyst for the oxidation of sulfides to sulfoxides or sulfones Source: RSC Advances URL:[Link]
-
Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst Source: ResearchGate (Tetrahedron Letters) URL:[Link]
-
Recent trends in the chemistry of pyridine N-oxides Source: ARKIVOC URL:[Link]
-
A water soluble heteropolyoxotungstate as a selective, efficient and environment friendly oxidation catalyst Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL:[Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Fe 3 O 4 @BNPs@SiO 2 –SO 3 H as a highly chemoselective heterogeneous magnetic nanocatalyst for the oxidation of sulfides to sulfoxides or sulfones - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06221A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethylsulfonyl and Methylsulfonyl Pyridines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern medicinal chemistry, pyridine scaffolds are indispensable building blocks for novel therapeutics.[1] Their functionalization often relies on nucleophilic aromatic substitution (SNAr), a powerful reaction for creating C-N, C-O, and C-S bonds.[1][2] The efficiency of these reactions is critically dependent on the presence of a potent electron-withdrawing group that both activates the pyridine ring and serves as a competent leaving group. Alkylsulfonyl groups (-SO₂R) excel in this dual role.
This guide provides an in-depth, objective comparison of the reactivity of two commonly employed activating groups: ethylsulfonyl (-SO₂Et) and methylsulfonyl (-SO₂Me). Understanding the subtle yet significant differences between these two moieties allows researchers to make more informed decisions in reaction design, optimization, and the synthesis of complex molecules. We will explore the underlying electronic and steric factors, present supporting data, and provide a practical experimental protocol for assessing reactivity.
The Mechanism: A Foundation for Comparison
Nucleophilic aromatic substitution on an activated pyridine ring proceeds via a two-step addition-elimination mechanism.[1][3][4]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom (typically at the 2- or 4-position) bearing the sulfonyl group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate of this step is enhanced by the strong electron-withdrawing capacity of the sulfonyl group, which stabilizes the developing negative charge.[4]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the sulfonyl group as a sulfinate anion. The facility of this step depends on the stability of the leaving group.
The first step, the formation of the Meisenheimer complex, is generally the rate-determining step in SNAr reactions.[3] Therefore, factors that stabilize this intermediate will have the most significant impact on the overall reaction rate.
Caption: General mechanism for SNAr on a sulfonyl-activated pyridine.
Comparative Analysis: Ethylsulfonyl vs. Methylsulfonyl
The primary difference between the ethylsulfonyl and methylsulfonyl groups lies in the identity of the alkyl substituent attached to the sulfur atom: an ethyl (-CH₂CH₃) group versus a methyl (-CH₃) group. This seemingly minor variation influences reactivity through a combination of electronic and steric effects.
Electronic Effects
The dominant characteristic of any sulfonyl group is its powerful electron-withdrawing nature, which arises from the high electronegativity of the oxygen atoms.[5] This effect is crucial for activating the pyridine ring toward nucleophilic attack. However, the alkyl group can subtly modulate this effect.
-
Inductive Effect: Alkyl groups are known to be weakly electron-donating through induction. The ethyl group, being slightly larger and more polarizable than the methyl group, is a marginally stronger electron-donating group.[6]
-
Impact on Reactivity: This enhanced electron-donating character of the ethyl group slightly counteracts the electron-withdrawing effect of the -SO₂- moiety. Consequently, the methylsulfonyl group is a more potent electron-withdrawing group than the ethylsulfonyl group .
This difference, while small, means that a methylsulfonyl-substituted pyridine ring is more electron-deficient and therefore more activated towards nucleophilic attack. Theoretical calculations have shown that replacing a methyl group with a more electron-withdrawing group leads to a global decrease in the energy of the molecule's π and σ orbitals, making it more susceptible to nucleophilic attack.[7] While an ethyl group is donating relative to methyl, the principle highlights the sensitivity of the system to substituent changes.
| Group | Inductive Effect | Relative Electron-Withdrawing Strength | Expected Impact on SNAr Rate |
| -SO₂CH₃ | Weaker electron donation from methyl | Higher | Faster |
| -SO₂CH₂CH₃ | Stronger electron donation from ethyl | Lower | Slower |
Steric Effects
Steric hindrance can play a role in SNAr reactions by impeding the approach of the nucleophile to the reaction center. The ethyl group is slightly bulkier than the methyl group. However, for nucleophilic attack at the 2- or 4-position of the pyridine ring, the alkyl portion of the sulfonyl group is relatively distant from the site of attack. Therefore, the difference in steric bulk between ethyl and methyl is generally considered to have a minimal impact on the reaction rate, especially with smaller nucleophiles. In cases where sulfone substituents are significantly larger than methyl (e.g., phenyl), a decrease in reaction yields has been observed, suggesting that steric effects can become significant with bulkier groups.[8]
Leaving Group Ability
The second step of the SNAr mechanism involves the departure of the sulfinate anion (RSO₂⁻). The ability of this group to leave is directly related to its stability. A better leaving group is the conjugate base of a stronger acid.
-
Methanesulfinic acid (CH₃SO₂H) and ethanesulfinic acid (CH₃CH₂SO₂H) are both strong acids, making their conjugate bases, methylsulfinate and ethylsulfinate, stable and excellent leaving groups.
-
The slight electron-donating nature of the ethyl group makes the ethylsulfinate anion marginally less stable than the methylsulfinate anion.
However, both are highly effective leaving groups, and this difference is generally not considered to be a significant factor in the rate-determining step of the reaction. The primary determinant of reactivity remains the activation of the pyridine ring in the initial nucleophilic attack.
Experimental Evidence & Data
In a study involving the synthesis of hyperbranched polymers via SNAr, researchers found that simple methyl sulfones were the most suitable leaving groups.[8] They noted that using sulfone substituents larger than methyl resulted in lower coupling yields, a finding consistent with the hypothesis that the less-encumbered and more strongly activating methylsulfonyl group promotes higher reactivity.[8]
Similarly, studies on other heterocyclic systems have quantitatively demonstrated the superior reactivity of methylsulfonyl groups. For instance, in a comparative study on furan derivatives, the methylsulfonyl compound was found to be over 850,000 times more reactive than its methylthio counterpart in an SNAr reaction.[9] While not a direct comparison to an ethylsulfonyl group, this highlights the exceptional activating power of the methylsulfonyl moiety.
Practical Implications for Drug Development
The choice between an ethylsulfonyl and a methylsulfonyl pyridine intermediate can have practical consequences in a drug development setting.
-
Reaction Conditions: Due to its higher reactivity, a methylsulfonyl pyridine may react under milder conditions (e.g., lower temperatures, shorter reaction times) than its ethylsulfonyl counterpart. This can be advantageous when working with sensitive or unstable substrates.
-
Selectivity: In molecules with multiple potential reaction sites, the higher reactivity of the methylsulfonyl group might allow for greater selectivity in achieving the desired substitution.
-
Cost and Availability: Synthetic accessibility and cost of the starting materials (e.g., 2-chloro-x-sulfonylpyridines) may also influence the choice.
Experimental Protocol: A Model SNAr Reaction for Reactivity Comparison
This protocol provides a framework for quantitatively comparing the reactivity of 2-methylsulfonylpyridine and 2-ethylsulfonylpyridine with a model nucleophile, piperidine. The reaction can be monitored by a technique such as LC-MS or ¹H NMR to determine reaction conversion over time.
Caption: Workflow for kinetic analysis of SNAr reactions.
Materials:
-
2-Methylsulfonylpyridine (Substrate A)
-
2-Ethylsulfonylpyridine (Substrate B)
-
Piperidine (Nucleophile)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
Acetonitrile (MeCN) and Water (for quenching and analysis)
-
Reaction vials with magnetic stir bars
-
Heating block or oil bath
Step-by-Step Procedure:
-
Preparation:
-
In separate vials, prepare 0.2 M stock solutions of Substrate A, Substrate B, piperidine, and the internal standard in anhydrous DMSO.
-
-
Reaction Setup:
-
To a clean, dry reaction vial containing a stir bar, add 1.0 mL of the Substrate A stock solution (0.2 mmol, 1.0 eq.).
-
Add 1.0 mL of the internal standard stock solution.
-
Place the vial in a heating block pre-heated to 80 °C and allow it to equilibrate for 5 minutes.
-
To initiate the reaction, add 1.1 mL of the piperidine stock solution (0.22 mmol, 1.1 eq.). This is time zero (t=0).
-
Repeat the process in a separate vial for Substrate B.
-
-
Monitoring the Reaction:
-
At designated time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small aliquot (~20 µL) from each reaction vial.
-
Immediately quench the aliquot in a separate vial containing 1 mL of a 1:1 mixture of acetonitrile and water. This dilution effectively stops the reaction.
-
-
Analysis:
-
Analyze the quenched samples by LC-MS.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak.
-
Calculate the ratio of the starting material peak area to the internal standard peak area at each time point.
-
-
Data Interpretation:
-
Plot the percentage conversion (calculated from the peak area ratios) versus time for both Substrate A and Substrate B.
-
A steeper curve indicates a faster reaction rate. The initial rates can be compared to provide a quantitative measure of the relative reactivity. Based on the principles discussed, Substrate A (2-methylsulfonylpyridine) is expected to react significantly faster than Substrate B.
-
This self-validating protocol, by including an internal standard and running the reactions in parallel, allows for a direct and reliable comparison of the two sulfonyl leaving groups under identical conditions.
References
-
ResearchGate. (PDF) Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. Available at: [Link]
-
PubMed. Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. Available at: [Link]
-
Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Available at: [Link]
-
ResearchGate. Electronic Effects of the Sulfinyl and Sulfonyl Groups. Available at: [Link]
-
ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Available at: [Link]
-
University of Liverpool. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Available at: [Link]
-
ResearchGate. SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. Available at: [Link]
-
PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]
-
DTIC. RESONANCE INTERACTIONS OF METHYLSULFONYL, METHYLTHIO AND RELATED GROUPINGS AS REVEALED BY HAMMETT SIGMA CONSTANTS. Available at: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
MDPI. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Available at: [Link]
-
OSTI.gov. Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Available at: [Link]
-
Chemistry Stack Exchange. Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Available at: [Link]
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The Superiority of the Sulfonyl Group: A Comparative Guide to Leaving Group Ability in 2-Substituted Pyridines
In the landscape of modern synthetic and medicinal chemistry, the strategic functionalization of heteroaromatic scaffolds is a cornerstone of drug discovery and development. Among these scaffolds, the pyridine ring is a ubiquitous motif whose reactivity is of paramount importance. A key transformation for modifying this core structure is Nucleophilic Aromatic Substitution (SNAr), a reaction whose efficiency is critically dependent on the nature of the leaving group at the 2- or 4-position.
This guide provides an in-depth comparison of two common leaving groups employed in the SNAr-mediated functionalization of pyridines: the classical 2-chloro substituent and the increasingly utilized 2-ethylsulfonyl group. While the chloro group has long been a workhorse in this field, we will demonstrate through mechanistic principles and experimental data that the 2-ethylsulfonyl group offers significantly enhanced reactivity, enabling milder reaction conditions and broader substrate scope.
The Mechanism and the Role of the Leaving Group in Pyridine SNAr
The SNAr reaction on a 2-substituted pyridine proceeds via a two-step addition-elimination mechanism. The first, and often rate-determining, step is the nucleophilic attack at the C2 position, which disrupts the ring's aromaticity to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom, which is why attack is strongly favored at the C2 (ortho) and C4 (para) positions. The second step involves the expulsion of the leaving group, which restores the aromaticity of the pyridine ring.
The efficacy of this process is governed by two primary factors related to the leaving group:
-
Ring Activation: The leaving group's ability to activate the C2 position toward nucleophilic attack through electron withdrawal. A more electron-withdrawing group renders the ipso-carbon more electrophilic.
-
Leaving Group Stability: The stability of the departing species (the nucleofuge). A more stable leaving group facilitates the second, elimination step.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on 2-substituted pyridines.
Head-to-Head Comparison: Electronic Effects and Stability
When comparing the 2-ethylsulfonyl (–SO₂Et) and 2-chloro (–Cl) groups, a stark difference in their electronic properties and leaving group stability becomes evident.
| Feature | 2-Ethylsulfonyl Pyridine | 2-Chloro Pyridine | Scientific Rationale |
| Ring Activation | Superior | Moderate | The sulfonyl group (–SO₂R) is one of the most powerful electron-withdrawing groups used in organic synthesis. It deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic attack through both strong inductive (–I) and resonance (–M) effects. The chlorine atom is also electron-withdrawing via induction but is a weak resonance donor (+M), resulting in less potent activation of the ipso-carbon. |
| Leaving Group | Excellent | Good | The departing ethylsulfinate anion (EtSO₂⁻) is a weak base, as it is the conjugate base of the moderately acidic ethylsulfinic acid. Its negative charge is delocalized over two oxygen atoms, granting it high stability. The chloride ion (Cl⁻) is also a good leaving group as it is the conjugate base of a strong acid (HCl). However, the delocalized charge in the sulfinate makes it an exceptionally stable nucleofuge. |
| Overall Reactivity | Very High | Moderate | The combination of superior ring activation and excellent leaving group ability makes 2-ethylsulfonyl pyridines significantly more reactive SNAr substrates than their 2-chloro counterparts. |
Experimental Evidence and Quantitative Insights
Direct kinetic comparisons of 2-ethylsulfonyl pyridine and 2-chloro pyridine under identical conditions are scarce in the literature. However, by synthesizing data from related systems, a clear picture of the reactivity difference emerges.
Studies on 2-halopyridines consistently show a reactivity order where chloro is a competent but not exceptional leaving group. For instance, kinetic data for the reaction of 2-chloro-N-methylpyridinium iodide with piperidine in methanol at 25°C reveals a third-order rate constant (k₃) of 1.80 x 10³ M⁻²s⁻¹ [1]. It is important to note that the N-methylation significantly enhances the electrophilicity of the pyridine ring, meaning the reactivity of neutral 2-chloropyridine would be substantially lower.
Conversely, the sulfonyl group has been demonstrated to be a superior activating and leaving group in heteroaromatic SNAr. A 2023 study by Male et al. investigated the reactivity of 2-sulfonylpyrimidines (a closely related heterocycle) with the biological thiol glutathione.[2][3] They reported a second-order rate constant for 2-(methylsulfonyl)pyrimidine of approximately 1.6 x 10⁻² M⁻¹s⁻¹ at neutral pH.[2][3] While the reaction conditions and nucleophile differ, this data quantitatively establishes 2-sulfonyl-activated heterocycles as highly effective electrophiles, capable of reacting rapidly with even moderately strong nucleophiles under physiological conditions.[4][5] Control experiments in the same study noted that corresponding 2-halopyrimidines showed no observable reaction under the same conditions, underscoring the dramatic increase in reactivity imparted by the sulfonyl group.[2][3]
Table 1: Comparative Reactivity Data for 2-Substituted Heterocycles in SNAr Reactions
| Substrate | Nucleophile | Conditions | Rate Constant (k) | Reference |
| 2-Chloro-N-methylpyridinium Iodide | Piperidine | Methanol, 25°C | 1.80 x 10³ M⁻²s⁻¹ | Bowler et al., 2014[1] |
| 2-(Methylsulfonyl)pyrimidine | Glutathione | pH 7.0 Buffer | ~1.6 x 10⁻² M⁻¹s⁻¹ | Male et al., 2023[2][3] |
Disclaimer: The data presented are from different reaction systems and are intended to illustrate the relative reactivity scales of the two leaving groups, not for direct quantitative comparison.
Experimental Protocol: A Model System for Comparison
To provide a framework for a direct, self-validating comparison in a laboratory setting, the following protocol outlines a competitive kinetic experiment. The progress of the reaction can be monitored by a suitable analytical technique such as HPLC, LC-MS, or ¹H NMR spectroscopy.
Protocol: Competitive SNAr Reaction with Piperidine
Objective: To determine the relative reactivity of 2-ethylsulfonyl pyridine and 2-chloro pyridine by reacting an equimolar mixture with a sub-stoichiometric amount of piperidine.
Reagents:
-
2-Ethylsulfonyl Pyridine (1.0 eq)
-
2-Chloro Pyridine (1.0 eq)
-
Piperidine (0.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-ethylsulfonyl pyridine (1 mmol), 2-chloro pyridine (1 mmol), and the internal standard (0.5 mmol).
-
Add anhydrous DMSO (10 mL) via syringe and stir the mixture at room temperature (25°C) to ensure complete dissolution.
-
Take an initial time point (t=0) sample by withdrawing a 0.1 mL aliquot, quenching it in a vial containing 1 mL of a 1:1 mixture of acetonitrile and water with 0.1% formic acid, and vortexing.
-
Add piperidine (0.5 mmol) to the reaction flask via syringe in one portion. Start the timer immediately.
-
Withdraw aliquots (0.1 mL) at regular intervals (e.g., 5, 15, 30, 60, 120 minutes) and quench each sample as described in Step 3.
-
Analyze all quenched samples by LC-MS or HPLC to determine the relative consumption of the starting materials and the formation of the corresponding 2-piperidylpyridine products over time.
-
The relative rates can be determined by comparing the disappearance of the starting materials relative to the internal standard. A significantly faster consumption of 2-ethylsulfonyl pyridine is expected.
Caption: Workflow for a competitive kinetic analysis of leaving group ability.
Conclusion and Field-Proven Insights
For researchers, scientists, and drug development professionals, the choice of leaving group is a critical decision in synthetic route design. The evidence strongly indicates that the 2-ethylsulfonyl group is a vastly superior leaving group to the 2-chloro group in the context of pyridine SNAr chemistry.
Key Advantages of the 2-Ethylsulfonyl Group:
-
Enhanced Reactivity: Allows for reactions to be performed at lower temperatures and with a wider range of weaker nucleophiles.
-
Milder Conditions: Reduces the need for strong bases or harsh conditions that can compromise sensitive functional groups elsewhere in the molecule.
-
Tunability: The electronic properties of the sulfonyl group can be modified (e.g., aryl vs. alkyl, substituted aryl) to fine-tune reactivity for specific applications, as demonstrated in related heterocyclic systems.[2][6]
While the synthesis of 2-sulfonylpyridines requires an additional oxidation step from the corresponding thioether, the significant enhancement in reactivity often justifies this initial investment, leading to higher yields, cleaner reactions, and greater synthetic flexibility in downstream applications. For late-stage functionalization and the construction of complex molecular architectures, the 2-ethylsulfonyl pyridine motif represents a powerful and enabling tool in the modern synthetic chemist's arsenal.
References
-
Hacker, S. M., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society, 142(19), 8972–8979. [Link]
-
Hacker, S. M., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PMC, National Institutes of Health. [Link]
-
Male, F., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1806–1816. [Link]
-
Male, F., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Europe PMC. [Link]
-
Male, F., et al. (2023). (PDF) 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. [Link]
-
Dell'Amico, L., et al. Sulphinyl, sulphonyl, and sulphonium groups as leaving groups in aromatic nucleophilic substitutions. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Request PDF. [Link]
-
Majid, R. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. University of Babylon. [Link]
-
Angelo, M. et al. Kinetics of the nucleophilic addition of some aromatic thiols to aryl vinyl sulphones. Journal of the Chemical Society B: Physical Organic. [Link]
-
Bowler, K. et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC, National Institutes of Health. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Strategic Integration of Ethylsulfonyl Groups in Pyridine-Based Drug Design: A Comparative Guide
The optimization of pharmacokinetic and pharmacodynamic properties is the cornerstone of modern medicinal chemistry. While the pyridine ring is a privileged scaffold known for its favorable solubility and ability to form key hydrogen bonds, its basicity and metabolic liabilities often require precise electronic modulation. Enter the ethylsulfonyl group (
While sulfonamides are traditionally used as effective bioisosteres for amide groups[1], transitioning to an alkylsulfonyl moiety—specifically ethylsulfonyl—attached to a pyridine core offers a highly tunable pharmacophore. The ethylsulfonyl group enhances the polar character of the molecule, provides strong hydrogen-bond acceptors, and introduces a lipophilic tail that influences overall stability and target affinity[2].
This guide objectively compares the ethylsulfonyl-pyridine motif against common alternatives and provides self-validating experimental workflows for researchers developing next-generation therapeutics.
Structural and Physicochemical Advantages
The attachment of an ethylsulfonyl group to a pyridine ring creates a unique push-pull electronic environment. The strong electron-withdrawing nature of the sulfonyl group decreases the
Furthermore, the choice of an ethyl chain over a methyl chain is not arbitrary. The added steric bulk and lipophilicity allow the moiety to occupy deeper hydrophobic pockets within target kinases or receptors. Crucially, this steric hindrance can also prevent off-target binding; for example, the ethylsulfonyl moiety has been shown to decrease off-target Pregnane X Receptor (PXR) transactivation, thereby minimizing the risk of CYP450-mediated drug-drug interactions.
Comparative Performance Table
To objectively evaluate the ethylsulfonyl group, we must compare it to its structural cousins: methylsulfonyl, sulfonamides, and standard amides.
| Functional Group | H-Bond Donors | H-Bond Acceptors | Lipophilicity ( | Steric Bulk | Metabolic Stability | Primary Liability |
| Ethylsulfonyl | 0 | 2 | Moderate (+0.5) | High | High | Aliphatic oxidation of the ethyl tail |
| Methylsulfonyl | 0 | 2 | Low (+0.1) | Low | High | Insufficient hydrophobic pocket filling |
| Sulfonamide | 1–2 | 2 | Low (-0.2) | Moderate | Moderate | N-glucuronidation, poor solubility |
| Amide | 1 | 1 | Low (-0.5) | Low | Low | Amidase/Protease-mediated hydrolysis |
Data synthesis based on standard medicinal chemistry bioisosteric replacement principles.
Structure-Property Relationships (SPR)
To understand how the ethylsulfonyl-pyridine scaffold behaves in biological systems, we must map its structural features to its physiological outcomes.
Structure-property relationships of the ethylsulfonyl-pyridine pharmacophore.
Self-Validating Experimental Workflows
To harness the advantages of the ethylsulfonyl-pyridine scaffold, drug development professionals must employ rigorous, self-validating protocols. The following workflows integrate internal controls to ensure data integrity from synthesis to pharmacokinetic profiling.
Rational workflow for designing and validating ethylsulfonyl-pyridine therapeutics.
Protocol A: Synthesis of 3-(Ethylsulfonyl)pyridine Derivatives
The synthesis of ethylsulfonyl-pyridines typically relies on a "splicing up" method or nucleophilic aromatic substitution (
Rationale & Causality: The electron-deficient nature of the pyridine ring facilitates
-
Thioether Formation:
-
Dissolve 3-fluoro- or 3-chloropyridine (1.0 eq) in anhydrous DMF.
-
Add sodium ethanethiolate (1.2 eq) portion-wise at 0°C.
-
Stir at room temperature for 4 hours.
-
Validation: Monitor via TLC. The disappearance of the starting material validates the nucleophilic attack.
-
-
Selective Oxidation:
-
Isolate the intermediate 3-(ethylthio)pyridine and dissolve in dichloromethane (DCM).
-
Add
-chloroperoxybenzoic acid ( CPBA) (2.2 eq) slowly at 0°C to oxidize the sulfur to a sulfone. -
Causality for Reagent Choice: 2.2 equivalents ensure full conversion past the sulfoxide stage to the sulfone, while keeping the temperature at 0°C prevents the formation of pyridine N-oxide.
-
-
Orthogonal Validation:
-
Confirm structure via
H NMR. Look for the characteristic ethyl signature: a triplet ( ppm) for the and a quartet ( ppm) for the adjacent to the highly deshielding sulfonyl group. -
Confirm mass via LC-MS to ensure the absence of N-oxide impurities (M+16 peak).
-
Protocol B: In Vitro Pharmacokinetic (ADME) Validation
Because the ethyl group introduces a potential site for aliphatic oxidation by Cytochrome P450 enzymes, metabolic stability must be validated.
Rationale & Causality: We must prove that the steric benefits of the ethyl group do not compromise the compound's half-life compared to a methylsulfonyl analog.
-
Human Liver Microsome (HLM) Stability Assay:
-
Incubate the synthesized ethylsulfonyl-pyridine (
) with pooled HLMs ( protein) and NADPH ( ) in phosphate buffer (pH 7.4) at 37°C. -
Take aliquots at 0, 15, 30, 45, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard.
-
-
Self-Validating Controls:
-
Positive Control: Verapamil (rapidly metabolized, validates enzyme activity).
-
Negative Control: Warfarin (metabolically stable, validates assay baseline).
-
Comparative Control: Run the methylsulfonyl-pyridine analog in parallel.
-
-
Data Analysis:
-
Analyze remaining parent compound via LC-MS/MS. Calculate intrinsic clearance (
). If the ethylsulfonyl derivative shows a within 10% of the methylsulfonyl analog, the steric advantage is achieved without a metabolic penalty.
-
Conclusion
The integration of the ethylsulfonyl group into pyridine-based drug design represents a sophisticated approach to molecular optimization. By acting as a robust bioisostere for amides and sulfonamides, it eliminates hydrogen-bond donors (improving permeability), provides critical steric bulk to prevent off-target interactions (like PXR transactivation), and modulates the basicity of the pyridine core. When synthesized and validated through rigorous, internally controlled protocols, ethylsulfonyl-pyridines offer a highly reliable pathway for developing potent, metabolically stable therapeutics.
References
-
Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors RSC Advances URL:[Link]
-
Tactics in Contemporary Drug Design Topics in Medicinal Chemistry URL:[Link]
-
Design, Synthesis and Insecticidal Activity of 3-(Ethylsulfonyl)-Pyridines Bearing Trifluoromethyl-Oxadiazole Fragment Letters in Drug Design & Discovery URL:[Link]
Sources
- 1. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05720H [pubs.rsc.org]
- 2. CAS 141776-47-8: 2-ethylsulfonylimidazo[1.2-a]pyridine-3-s… [cymitquimica.com]
- 3. CAS 138724-53-5: 1-(4,6-dimethoxypyrimidin-2-yl)-1-[3-(eth… [cymitquimica.com]
- 4. benthamdirect.com [benthamdirect.com]
Comparative Hydrolysis Rates of 2-Sulfonyl Pyridines: A Technical Guide
This guide provides an in-depth technical analysis of the hydrolysis rates and stability profiles of 2-sulfonyl pyridines, structured for application scientists and medicinal chemists.
Executive Summary
2-sulfonyl pyridines represent a class of "tunable" electrophiles increasingly utilized in covalent drug discovery and bioconjugation.[1][2][3] Unlike highly reactive acid chlorides or indiscriminate Michael acceptors, 2-sulfonyl pyridines occupy a "Goldilocks" zone: they possess high stability in aqueous media (resistance to hydrolysis) while maintaining selective reactivity toward soft nucleophiles like thiols (cysteine) via Nucleophilic Aromatic Substitution (
This guide compares the hydrolytic stability and reactivity kinetics of various 2-sulfonyl pyridine derivatives, establishing a hierarchy of electrophilicity based on the heterocyclic core, the sulfonyl leaving group, and ring substituents.
Mechanistic Underpinnings
The hydrolysis (and thiol conjugation) of 2-sulfonyl pyridines proceeds via an
The Pathway[1][4]
-
Addition (Rate Determining Step): The nucleophile (water
or thiol ) attacks the C-2 position, disrupting aromaticity and forming a Meisenheimer complex (anionic -complex). The ring nitrogen acts as an electron sink, stabilizing the negative charge. -
Elimination: The sulfonyl group is expelled as a sulfinate anion (
), restoring aromaticity.
Key Insight: Hydrolysis is effectively a background reaction. A high
Figure 1: Reaction coordinate of the
Comparative Kinetic Analysis
The stability and reactivity of 2-sulfonyl pyridines are not monolithic; they are highly sensitive to structural modifications. The following hierarchy is established based on second-order rate constants (
Effect of Heterocyclic Core (Electronic Activation)
The electron deficiency of the aromatic ring is the primary driver of hydrolysis rates.
-
Benzothiazole: Highly electron-deficient; prone to rapid hydrolysis if not substituted with electron-donating groups.
-
Pyrimidine: Moderately activated; stable in neutral buffer but reactive toward thiols.
-
Pyridine: Least activated; highly stable to hydrolysis (
in pH 7.4 buffer). Requires activation (e.g., protonation or EWGs) to react efficiently.
Effect of the Sulfonyl Leaving Group ( )
The nature of the 'R' group on the sulfone modulates the leaving group ability (nucleofugality) and the electrophilicity of the C-2 center.
| Leaving Group | Structure | Electronic Effect | Hydrolysis Risk |
| Methylsulfone | Baseline | Low. Poor leaving group relative to aryls; high stability. | |
| Phenylsulfone | Inductive withdrawal | Moderate. Better leaving group ( | |
| Trifluoromethylsulfone | Strong EWG | High. Highly activated C-2; significant risk of background hydrolysis. |
Quantitative Comparison (Reactivity vs. Stability)
The table below summarizes kinetic data for representative scaffolds. Note that while specific hydrolysis rate constants (
Table 1: Comparative Reactivity Profile (pH 7.0, 25°C)
| Scaffold Class | Compound Example | Hydrolytic Stability ( | Reactivity Tier | |
| Pyridine | 2-Mesylpyridine | Stable (> 7 days) | Inert / Latent | |
| Pyrimidine | 2-Mesylpyrimidine | Stable (> 36 h) | Ideal (Tunable) | |
| Benzothiazole | 2-Mesylbenzothiazole (MSBT) | Moderate (< 24 h) | Reactive | |
| Nitro-Benzothiazole | 6-Nitro-2-mesylbenzothiazole | Labile (mins) | Hyper-Reactive |
Data synthesized from Zambaldo et al. (2020) and related kinetic studies.
Experimental Protocols
To validate the hydrolysis rate and stability of a specific 2-sulfonyl pyridine, the following self-validating protocols are recommended.
Protocol A: NMR Kinetic Assay (Gold Standard)
This method allows simultaneous monitoring of the starting material, hydrolysis product (pyridone), and leaving group (sulfinate).
-
Preparation: Dissolve the 2-sulfonyl pyridine (5 mM) in deuterated phosphate buffer (pH 7.4, 50 mM) containing 10%
-DMSO to ensure solubility. -
Internal Standard: Add 1 mM 1,3,5-trimethoxybenzene as a non-reactive internal integration standard.
-
Acquisition: Acquire
NMR spectra at and subsequently every hour for 24-48 hours at 25°C or 37°C. -
Analysis:
-
Monitor the decay of the aromatic pyridine protons.
-
Monitor the appearance of the methyl peak of methanesulfinic acid (
ppm). -
Validation: The integral sum of substrate + product must remain constant relative to the internal standard.
-
Protocol B: UV-Vis Spectrophotometry (High Throughput)
Suitable for faster-reacting derivatives or pH-rate profiling.
-
Setup: Prepare a 100
solution of the substrate in the desired buffer (e.g., pH 4.0 – 9.0). -
Measurement: Monitor the change in absorbance at the
of the substrate (typically 250-280 nm) or the appearance of the pyridone product (often bathochromically shifted). -
Calculation: Plot
vs. time to determine the pseudo-first-order rate constant ( ).
Reactivity Landscape Visualization
The following diagram maps the relationship between structural modifications and the resulting stability/reactivity trade-off.
Figure 2: Structural modifications driving the transition from stable reagents to hyper-reactive electrophiles.
References
-
Zambaldo, C., et al. (2020). "2-Sulfonyl Pyridines as Tunable, Cysteine-Reactive Electrophiles."[5] Journal of the American Chemical Society.[5][6]
-
Bollong, M. J., et al. (2020). "2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation."[6] ChemRxiv.
-
Rogne, O. (1970). "Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution." Journal of the Chemical Society B.
-
Di Loreto, H. E., et al. (2002). "Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate."[7] Chemosphere.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Selection Guide: 5-Bromo-2-(ethylsulfonyl)pyridine vs. 5-Bromo-2-fluoropyridine
[1]
Executive Verdict: The Decision Matrix
For researchers in medicinal chemistry and process development, the choice between 5-Bromo-2-(ethylsulfonyl)pyridine (Sulfone) and 5-Bromo-2-fluoropyridine (Fluoro) is rarely about simple reactivity rates—it is about chemoselectivity and downstream diversity .[1]
| Feature | 5-Bromo-2-fluoropyridine | 5-Bromo-2-(ethylsulfonyl)pyridine |
| Primary Utility | Standard SnAr (O-, N-nucleophiles).[1] | Divergent Synthesis (SnAr + C-C Coupling). |
| Physical State | Liquid (bp 162–164 °C).[1][2][3] Harder to automate.[1] | Solid (mp >100 °C).[1] Ideal for automated weighing.[1] |
| C2 Reactivity | High (SnAr only).[1] Inert to Pd-catalysis.[1] | High (SnAr) AND Reactive in Liebeskind-Srogl (Pd/Cu).[1] |
| C5 Selectivity | Excellent.[1][4] C-F is robust during C-Br coupling.[1] | Good, but requires Cu-free conditions to avoid C2 loss.[1] |
| Best For... | Installing heteroatoms (amines/ethers) at C2 after C5 functionalization. | Late-stage divergence: deciding between a heteroatom or a carbon substituent at C2.[1] |
Electronic & Structural Analysis[1]
To predict performance, we must analyze the electronic activation of the C2 position. Both substrates rely on the addition-elimination (
The Fluorine Advantage (Electronegativity)
The fluorine atom is the most electronegative element (
-
Mechanism: It inductively destabilizes the ground state and, more importantly, stabilizes the anionic Meisenheimer intermediate through strong
-electron withdrawal. -
Outcome: For "hard" nucleophiles (alkoxides, primary amines), the 2-fluoro group is often the kinetic gold standard in pyridine chemistry.
The Sulfone Advantage (Polarizability & Activation)
The ethylsulfonyl group (
-
Mechanism: Unlike fluorine, the sulfone can accept electron density into low-lying antibonding orbitals (hyperconjugation) and coordinates well with specific Lewis acids.
-
Outcome: It rivals fluoride in
rates for many nucleophiles but excels with "soft" nucleophiles (thiolates) and offers a unique handle for metal-catalyzed desulfitative coupling (Liebeskind-Srogl), which fluoride cannot do.[1]
Reactivity Profile 1: Nucleophilic Aromatic Substitution ( )
Both reagents allow for the displacement of the C2 group by nucleophiles. However, their "cleanliness" and scope differ.
Workflow A: The Fluoro Route (Classic)
-
Scope: Amines (primary/secondary), Alkoxides, Thiolates.
-
Conditions: Mild bases (
, ) in polar aprotic solvents (DMSO, DMF, NMP) at 25–80 °C. -
Pros: High atom economy; F- is a small leaving group.[1]
-
Cons: Fluoride waste can etch glass on distinct process scales; 2-fluoropyridines are often volatile liquids.[1]
Workflow B: The Sulfone Route (Robust)
-
Scope: Identical to Fluoro, but often higher yielding with bulky nucleophiles due to the relief of steric strain upon leaving group departure.
-
Pros: The starting material is a stable solid.
-
Cons: Generates ethyl sulfinate byproduct, which can be odorous and complicate purification if not water-soluble.[1]
Data Snapshot: Comparative Kinetics In competitive studies of 2-substituted pyridines with methoxide in methanol:
-
Relative Rate:
.[1] -
Note: While rates are comparable, the 2-fluoro substrate is often preferred for simple amine displacements due to easier workup (no sulfinate salts).
Reactivity Profile 2: Metal-Catalyzed Cross-Coupling
This is the critical divergence point. If you need to functionalize the C5-Bromine, your choice of C2-group dictates your catalyst constraints.[1]
The Chemoselectivity Challenge
You want to react the C5-Br (Suzuki/Buchwald) while leaving the C2-Group intact.
-
With 5-Bromo-2-fluoropyridine:
-
Safety: The C-F bond is virtually inert to Pd(0) oxidative addition under standard Suzuki conditions (
, , Dioxane/Water). -
Result: You get exclusive C5 coupling. The C2-F remains available for a subsequent
reaction.
-
-
With 5-Bromo-2-(ethylsulfonyl)pyridine:
-
Risk: The C-SO2Et bond is generally stable to Pd(0) unless Copper (Cu) is present.[1]
-
Opportunity (Liebeskind-Srogl): If you add Cu(I) carboxylates (e.g., CuTC) and a Pd catalyst, you can selectively displace the sulfonyl group with a boronic acid, forming a C-C bond instead of a C-N/O bond.
-
Constraint: When coupling the C5-Br, you must exclude Copper to prevent premature reaction at C2.[1]
-
Visualization: The Divergent Pathways
Caption: Pathway comparison showing the unique access to C-C bond formation (Product 2) available only via the Sulfone route (Red).
Experimental Protocols
Protocol A: Chemoselective Suzuki Coupling (C5 Functionalization)
Applicable to both, but critical for Sulfone stability.
-
Setup: Charge a reaction vial with 5-Bromo-2-(ethylsulfonyl)pyridine (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and
(3.0 equiv). -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M). Degas by sparging with Argon for 10 min.[1]
-
Catalyst: Add
(5 mol%). Crucial: Do not use Cu co-catalysts. -
Reaction: Heat to 80 °C for 4–12 hours. Monitor by LCMS.[1]
-
Workup: Dilute with EtOAc, wash with brine. The sulfonyl group remains intact.
Protocol B: Liebeskind-Srogl Coupling (C2 Functionalization)
Exclusive to the Sulfonyl substrate.
-
Reagents: Take the product from Protocol A (C5-Aryl-2-ethylsulfonylpyridine) (1.0 equiv), Boronic Acid (1.5 equiv), and CuTC (Copper(I) thiophene-2-carboxylate, 1.5 equiv).
-
Catalyst:
(5 mol%).[1][7][8] -
Solvent: Anhydrous THF (0.1 M).
-
Reaction: Stir at 50 °C under Argon.
-
Mechanism: The CuTC activates the C-S bond, transmetallating the boronic acid to the Pd center, releasing the sulfinate and forming a new C-C bond.
References
-
Relative Reactivity of Pyridine Leaving Groups
- Study: Comparison of 2-fluoro vs 2-sulfon
-
Source: (Context on leaving group order in activated systems).
-
Liebeskind-Srogl Coupling
-
Methodology: Palladium-catalyzed coupling of thiol esters and sulfonyl heterocycles.[1]
-
Source:
-
-
Physical Properties
-
Suzuki Coupling Chemoselectivity
-
Guide: Site-selective coupling on heteroaryl halides.[1]
-
Source:
-
Sources
- 1. 5-Bromo-2-fluoropyridine | C5H3BrFN | CID 2783168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-溴-2-氟吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Bromo-2-fluoropyridine CAS#: 766-11-0 [m.chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-Bromo-2-fluoropyridine | 766-11-0 [chemicalbook.com]
- 10. Sigma Aldrich 5-Bromo-2-fluoropyridine 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
Technical Guide: Bioisosteres of 5-Bromo-2-(ethylsulfonyl)pyridine
This guide provides an in-depth technical analysis of bioisosteric replacements for 5-Bromo-2-(ethylsulfonyl)pyridine , a critical building block in medicinal chemistry. It moves beyond simple lists to explore the why and how of scaffold hopping, supported by experimental protocols and comparative data.
Executive Analysis: The Scaffold & The Problem
5-Bromo-2-(ethylsulfonyl)pyridine represents a classic "privileged structure" fragment.
-
The 5-Bromo moiety: Serves as a versatile handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the fragment to be integrated into larger drug candidates.
-
The Pyridine Core: Provides a semi-polar aromatic scaffold that modulates pKa and solubility better than a phenyl ring.
-
The 2-Ethylsulfonyl group: Acts as a strong electron-withdrawing group (EWG), activating the ring for nucleophilic aromatic substitution (
) if needed, and serves as a hydrogen bond acceptor.
Why Replace It?
Despite its utility, the sulfone moiety (
-
Unlock Novel IP Space: Move away from crowded sulfone patents.
-
Modulate Physicochemical Properties: Lower LogP, increase solubility, or introduce new H-bond vectors.
-
Introduce Chirality: Sulfoximines offer a chiral center at sulfur, allowing for enantioselective binding interactions.
Strategic Bioisosteric Replacements
A. The "High-Value" Switch: Sulfoximines
The most potent modern bioisostere for the sulfone group is the Sulfoximine (
-
Mechanism of Action: The sulfoximine nitrogen can act as both a hydrogen bond donor (if NH) and acceptor.[1] It significantly lowers lipophilicity (LogP) compared to the sulfone.
-
Key Advantage: The N-atom allows fine-tuning of basicity and polarity without altering the overall geometry of the molecule.
B. Core Hopping: Pyrimidines & Pyrazines
Replacing the pyridine core with a diazine (pyrimidine or pyrazine) increases the electron deficiency of the ring.
-
Effect: This lowers the pKa of the ring nitrogen and can improve metabolic stability against oxidative metabolism on the ring carbons.
-
Case Example: In the development of Macitentan (Endothelin Receptor Antagonist), a pyrimidine core was utilized to optimize potency and solubility profiles compared to pyridine analogs.
C. Substituent Modulation: Fluorinated Alkyls
Replacing the ethyl group with 2,2,2-trifluoroethyl or cyclopropyl .
-
Cyclopropyl: Rigidifies the side chain, often improving metabolic stability (blocking
-oxidation). -
Trifluoroethyl: Increases lipophilicity slightly but prevents metabolic dealkylation and alters the electronic pull on the sulfone/pyridine.
Comparative Performance Data
The following table contrasts the reference molecule with its primary bioisosteric upgrades.
| Feature | Reference Scaffold | Bioisostere A: Sulfoximine | Bioisostere B: Sulfonimidamide | Bioisostere C: Pyrimidine Core |
| Structure | 2- | 2- | 2- | 2- |
| H-Bond Donors | 0 | 1 (NH) | 2 (NH) | 0 |
| H-Bond Acceptors | 3 | 3 (Stronger) | 4 | 4 |
| LogP (Approx) | ~1.5 (Moderate) | ~0.8 (Lower/Better) | ~0.5 (Low) | ~1.2 |
| Solubility | Moderate | High | High | Moderate-High |
| Chirality | Achiral | Chiral (S) | Chiral (S) | Achiral |
| Metabolic Risk | Ethyl oxidation | Stable | Stable | Ring oxidation reduced |
Insight: The Sulfoximine is the superior choice when solubility is the limiting factor. The Pyrimidine core is the choice when electronic activation of the ring (for
reactions downstream) is required.
Decision Logic Visualization
The following diagram illustrates the decision process for selecting the appropriate bioisostere based on the specific failure mode of the lead compound.
Caption: Decision matrix for optimizing the 2-ethylsulfonylpyridine scaffold based on ADME/Potency liabilities.
Experimental Protocol: Synthesis of the Sulfoximine Bioisostere
Objective: Convert a sulfide precursor (5-bromo-2-(ethylthio)pyridine) directly to the sulfoximine bioisostere, bypassing the sulfone. This is a "Late-Stage Functionalization" approach.
Methodology: Metal-Free Iminoiodinane Transfer.[2]
Reagents:
-
Substrate: 5-Bromo-2-(ethylthio)pyridine (1.0 equiv)
-
Nitrogen Source: Ammonium Carbamate (
) (1.5 equiv)[3] -
Oxidant: (Diacetoxyiodo)benzene (PIDA) (2.5 equiv)
Protocol Steps:
-
Preparation: In a round-bottom flask, dissolve 5-Bromo-2-(ethylthio)pyridine (1 mmol) in MeOH (5 mL).
-
Reagent Addition: Add Ammonium Carbamate (1.5 mmol) in one portion.
-
Oxidation Initiation: Add PIDA (2.5 mmol) slowly over 5 minutes. Note: The reaction is exothermic; cool to 0°C if scaling >1g.
-
Reaction: Stir at room temperature (25°C) for 2–4 hours. Monitor by TLC (the sulfoximine is significantly more polar than the sulfide).
-
Quench: Quench with saturated aqueous
(sodium thiosulfate) to destroy excess oxidant. -
Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 10 mL).
-
Purification: Dry organic layer over
. Concentrate. Purify via flash column chromatography (Gradient: 0% to 10% MeOH in DCM).
Validation Criteria:
-
NMR: Look for the disappearance of the sulfide peak and the appearance of the NH proton (broad singlet ~2.5-3.5 ppm, exchangeable with
). The ethyl protons will shift downfield due to the bond. -
Mass Spec: M+1 should correspond to [Mass of Sulfide + 16 (O) + 15 (NH)].
Synthesis Workflow Visualization
Caption: One-pot metal-free synthesis of sulfoximines from sulfide precursors.
References
-
Lücking, U. (2019). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link
-
Frings, M., et al. (2017). Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry. Link
-
Iglarz, M., et al. (2012). The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist.[5] Journal of Medicinal Chemistry. Link
-
Bull, J. A., et al. (2016).[6] Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides. Angewandte Chemie. Link
Sources
- 1. endotherm-lsm.com [endotherm-lsm.com]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
A Comparative Guide to the Reactivity of 2-Sulfonyl Pyridines for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to successful synthesis and discovery. Among the diverse array of heterocyclic compounds, 2-sulfonyl pyridines have emerged as a versatile and tunable class of electrophiles. This guide provides an in-depth comparison of their reactivity profiles, offering experimental insights to inform their application in crucial synthetic transformations.
The unique reactivity of 2-sulfonyl pyridines stems from the powerful electron-withdrawing nature of the sulfonyl group, which activates the pyridine ring for nucleophilic attack, particularly at the C2 and C4 positions.[1] This guide will explore their utility in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and reactions involving Grignard reagents, comparing their performance against other common electrophiles and providing practical, data-driven insights.
Nucleophilic Aromatic Substitution (SNAr): A Tunable Platform for Covalent Modification and Synthesis
The 2-sulfonyl pyridine scaffold is exceptionally well-suited for SNAr reactions, where a nucleophile displaces the sulfonyl group.[2] This reactivity has been notably exploited in the development of covalent modifiers for biological targets, particularly for the selective arylation of cysteine residues in proteins.[3][4][5]
Key Advantages of 2-Sulfonyl Pyridines in SNAr:
-
Tunable Reactivity: The electrophilicity of the 2-sulfonyl pyridine core can be finely tuned by modifying substituents on the pyridine ring and the sulfonyl group itself.[3][4] For instance, the introduction of electron-withdrawing groups, such as a nitro or cyano group at the 3-position, enhances the reactivity towards thiols.[3][4] Conversely, changing the oxidation state from a sulfone to a sulfoxide can modulate reactivity.[3][4] This tunability allows for the design of reagents with specific reactivity profiles, a crucial aspect in covalent drug discovery to balance target engagement with off-target effects.
-
Superior Reactivity to Halides: In many contexts, sulfonyl groups are superior leaving groups compared to halides in SNAr reactions.[6] This is attributed to the ability of the sulfone to stabilize the negative charge in the Meisenheimer intermediate, the rate-determining step in many SNAr reactions.[3][4]
-
Chemoselectivity: 2-Sulfonyl pyridines exhibit a pronounced selectivity for soft nucleophiles like thiols over harder nucleophiles such as amines.[3][4] Density Functional Theory (DFT) calculations have shown a significantly higher activation energy for the addition of amines compared to thiolates, explaining the observed selectivity for cysteine modification.[3][4]
Performance Comparison with Other Electrophiles in SNAr:
| Electrophile | Reactivity with Thiols | Cytotoxicity | Tunability | Key Features |
| 2-Sulfonyl Pyridines | Tunable (can be high) | Generally lower than more reactive electrophiles | High (substituents on ring and sulfonyl group) | Excellent for selective cysteine modification.[3][4] |
| Chloroacetamides | High (promiscuous) | Can be high | Moderate | Widely used, but can exhibit off-target reactivity.[4] |
| Methylsulfonyl Benzothiazole (MSBT) | High | Higher than some 2-sulfonyl pyridines | Moderate | A potent cysteine-reactive agent.[3][4] |
| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | High | Higher than some 2-sulfonyl pyridines | Moderate | A classic reagent for thiol modification.[3][4] |
Experimental Protocol: Cysteine-Selective SNAr Reaction
This protocol provides a general method for the reaction of a 2-sulfonyl pyridine with a thiol, representative of cysteine modification.
Objective: To demonstrate the selective S-arylation of a model thiol with a 2-sulfonyl pyridine.
Materials:
-
2-Methylsulfonyl-3-cyano-4,6-dimethylpyridine
-
N-acetyl-L-cysteine
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of the 2-sulfonyl pyridine in DMSO.
-
Prepare a 100 mM stock solution of N-acetyl-L-cysteine in PBS.
-
In a microcentrifuge tube, combine 490 µL of PBS, 5 µL of the N-acetyl-L-cysteine stock solution (final concentration 1 mM), and 5 µL of the 2-sulfonyl pyridine stock solution (final concentration 100 µM).
-
Incubate the reaction mixture at room temperature (25 °C) for 1 hour.
-
Quench the reaction by adding 500 µL of 0.1% formic acid in water/acetonitrile (1:1).
-
Analyze the reaction mixture by LC-MS to confirm the formation of the S-arylated product.
Expected Outcome: The LC-MS analysis should show a major peak corresponding to the mass of the N-acetyl-L-cysteine adduct, with minimal starting material remaining, demonstrating the efficient and selective reaction.
Visualizing the SNAr Mechanism
The following diagram illustrates the key steps in the SNAr reaction of a 2-sulfonyl pyridine with a thiolate nucleophile.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactions with Grignard Reagents: Ipso-Substitution for C-C Bond Formation
2-Sulfonyl pyridines also serve as effective electrophiles in reactions with Grignard reagents, leading to ipso-substitution at the 2-position of the pyridine ring.[7] This provides a valuable method for the formation of carbon-carbon bonds.
Key Insights into Reactivity with Grignard Reagents:
-
Ionic Mechanism: The reaction of 2-sulfonylpyridines with Grignard reagents proceeds through an ionic mechanism, in contrast to some related reactions that may involve single-electron transfer (SET) pathways.[7] This leads to clean substitution products.
-
Preferential Substitution: The sulfonyl group at the 2-position is a more preferential leaving group than a chlorine atom at the same position in reactions with Grignard reagents.[7]
-
Contrast with 4-Sulfonylpyridines: While 2-sulfonylpyridines give clean ipso-substitution products, the reactions of 4-sulfonylpyridines with Grignard reagents are often more complex, yielding a mixture of substitution and coupling products.[7]
Comparison of Leaving Groups in Grignard Reactions:
| Leaving Group at C2 | Reactivity with Grignard Reagents | Product Profile |
| -SO₂R | High | Clean ipso-substitution[7] |
| -Cl | Lower than -SO₂R | Substitution occurs, but less readily[7] |
| -B(OR)₂ | Problematic | Often poor stability and low reactivity ("The 2-Pyridyl Problem")[8][9] |
Experimental Protocol: Ipso-Substitution with a Grignard Reagent
This protocol outlines a general procedure for the reaction of a 2-sulfonyl pyridine with a Grignard reagent.
Objective: To synthesize a 2-arylpyridine via ipso-substitution of a 2-phenylsulfonylpyridine.
Materials:
-
2-(Phenylsulfonyl)pyridine
-
Phenylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add 2-(phenylsulfonyl)pyridine (1 mmol) dissolved in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (1.2 mmol, 1.2 mL of a 1.0 M solution) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenylpyridine.
Expected Outcome: The desired 2-phenylpyridine should be isolated in good yield, demonstrating the effectiveness of the sulfonyl group as a leaving group in this C-C bond-forming reaction.
Visualizing the Ipso-Substitution Workflow
The following diagram outlines the experimental workflow for the Grignard-mediated ipso-substitution.
Caption: Workflow for Grignard Ipso-Substitution.
Conclusion
2-Sulfonyl pyridines offer a powerful and versatile platform for synthetic chemists. Their tunable reactivity in nucleophilic aromatic substitution makes them invaluable tools in covalent ligand discovery and bioconjugation. Furthermore, their clean and efficient ipso-substitution with Grignard reagents provides a reliable method for constructing C-C bonds, overcoming some of the challenges associated with other 2-pyridyl coupling partners. By understanding the principles outlined in this guide and utilizing the provided experimental frameworks, researchers can effectively harness the synthetic potential of 2-sulfonyl pyridines in their own work.
References
-
Bar-Peled, L., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Journal of the American Chemical Society. [Link]
-
Furukawa, N., Tsuruoka, M., & Hoshiai, H. (1986). IPSO-SUBSTITUTION REACTIONS OF 2- AND 4-SULFONYLPYRIDINES WITH GRIGNARD REAGENTS. Heterocycles. [Link]
-
Kong, T., & Hu, J. (2022). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. In Perfluoroalkyl Substances Synthesis, Applications, Challenges and Regulations. The Royal Society of Chemistry. [Link]
-
Bar-Peled, L., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society. [Link]
-
Merklin, J. C., Sinardo, B. A., & Majireck, M. M. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Bar-Peled, L., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. PubMed. [Link]
-
Formation and reactivity of 2-pyridyl sulfones. ResearchGate. [Link]
-
Gabizon, R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
-
Ball, M., et al. (2016). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC. [Link]
-
Photochemical Zincke-like Reactions Enabled the Expeditious Synthesis of 2-Polyene Sulfonylpyridines. PubMed. [Link]
-
Synthesis of Pyridylsulfonium Salts and Their Application in the Formation of Functionalized Bipyridines. Organic Letters. [Link]
-
2-Pyridone Synthesis Using 2-(Phenylsulfinyl)acetamide. ResearchGate. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]
-
Nucleophilic aromatic substitution of 2-sulfonyl-substituted 1-methoxynaphthalenes with Grignard reagents. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. PMC. [Link]
-
What Makes A Good Leaving Group?. Master Organic Chemistry. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking SNAr Reaction Rates of Pyridine Sulfones: A Comprehensive Guide to Next-Generation Leaving Groups
Nucleophilic aromatic substitution (SNAr) is a cornerstone methodology for the late-stage functionalization of aza-heterocycles. In drug discovery, where the pyridine motif is ubiquitous, the ability to rapidly and cleanly install diverse nucleophiles (amines, thiols, carbon nucleophiles) is critical[1]. Traditionally, chemists have relied on halopyridines (fluoro-, chloro-, and bromo-derivatives) as electrophilic partners. However, these classical leaving groups often necessitate harsh thermal conditions, strong bases, or transition-metal catalysts, which are incompatible with complex, functionally dense APIs[2].
Recent benchmarking studies have demonstrated that pyridine sulfones serve as highly tunable, superior leaving groups for SNAr reactions[3]. This guide objectively compares the reactivity profiles of pyridine sulfones against traditional halopyridines, exploring the mechanistic causality behind their enhanced performance and providing self-validating experimental protocols for immediate laboratory application.
Mechanistic Causality: Why Pyridine Sulfones Outperform Halides
The SNAr reaction on a pyridine ring proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the disruption of aromaticity to form the negatively charged Meisenheimer intermediate.
Pyridine sulfones exhibit superior reactivity due to two synergistic electronic effects:
-
Enhanced Electrophilic Activation: The strongly electron-withdrawing sulfonyl group (
) depletes electron density from the pyridine core via both inductive and resonance effects. This dramatically lowers the lowest unoccupied molecular orbital (LUMO) energy of the electrophile, facilitating rapid nucleophilic attack at the 2- or 4-position[4]. -
Superior Leaving Group Ability: Upon formation of the Meisenheimer complex, the expulsion of the sulfinate anion (
) is highly thermodynamically favored. Sulfinates are highly polarizable and resonance-stabilized, making them exceptional leaving groups compared to the hard, basic fluoride or chloride anions[5].
Furthermore, the reactivity of pyridine sulfones is highly tunable . While unactivated pyridine sulfones are stable and can require acid activation (e.g., Brønsted acids) to react[6], the introduction of auxiliary electron-withdrawing groups (EWGs) such as
Fig 1: Two-step addition-elimination SNAr mechanism of pyridine sulfones.
Quantitative Benchmarking: Sulfones vs. Halogens
To objectively evaluate performance, we must look at the kinetic data. The table below synthesizes benchmarking data comparing the SNAr reaction rates of various 2-substituted pyridines when reacted with standard nucleophiles (e.g., secondary amines or thiolates like N-acetylcysteine)[3][7].
| Leaving Group | Substrate Example | Nucleophile | Temp (°C) | Approx. Half-Life ( | Typical Yield (%) |
| Chloro (-Cl) | 2-Chloropyridine | Sec-Amine | 100 - 120 | > 24 h | < 50% |
| Fluoro (-F) | 2-Fluoropyridine | Sec-Amine | 80 - 100 | 12 - 16 h | 70 - 85% |
| Unactivated Sulfone | 2-(Phenylsulfonyl)pyridine | Thiolate | 25 | > 24 h | Variable |
| Acid-Activated Sulfone | 2-(Phenylsulfonyl)pyridine + HCl | Grignard/Amine | 25 - 60 | 2 - 4 h | 80 - 90% |
| EWG-Activated Sulfone | 3-Nitro-2-(phenylsulfonyl)pyridine | Thiolate | 25 | 0.03 h (1.8 min) | > 95% |
Key Takeaways from the Data:
-
Halides are sluggish: 2-Chloropyridine often fails to reach completion without forcing conditions. While 2-fluoropyridine is better, it still requires elevated temperatures that can degrade sensitive substrates[1].
-
EWG-Activated Sulfones are exceptionally fast: As demonstrated in recent chemoproteomic warhead studies, placing a nitro group ortho to the sulfone accelerates the half-life to under 2 minutes (
h), making it roughly 85 times more reactive than its phenyl analog[3]. -
Orthogonal Stability: Unactivated pyridine sulfones are stable enough to survive upstream cross-coupling reactions (like Suzuki-Miyaura), acting as "latent" electrophiles that can be triggered later via acid activation or specific nucleophiles[5][8].
Experimental Protocols & Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By running a parallel control with a 2-fluoropyridine analog, researchers can definitively verify the kinetic superiority of the sulfone leaving group.
Protocol A: Synthesis of the Pyridine Sulfone Precursor
Causality Check: Direct sulfination is often low-yielding. The most reliable method is a two-step thiolation-oxidation sequence.
-
Thiolation: Dissolve 2-chloropyridine (1.0 equiv) and sodium benzenethiolate (1.2 equiv) in anhydrous DMF (0.5 M). Stir at 80 °C for 4 hours. Quench with water, extract with EtOAc, and concentrate to yield the intermediate thioether.
-
Oxidation: Dissolve the crude thioether in DCM (0.2 M) and cool to 0 °C. Add m-CPBA (2.5 equiv) portion-wise. The strong oxidant converts the sulfide to the sulfone. Stir for 2 hours at room temperature.
-
Workup: Wash the organic layer with saturated aqueous
and sodium thiosulfate to remove residual oxidant. Purify via flash chromatography.
Protocol B: Benchmarked SNAr Reaction
Self-Validating Setup: Set up two identical flasks. Flask A contains the synthesized 2-pyridine sulfone. Flask B contains 2-fluoropyridine.
-
Preparation: In Flask A, dissolve the 2-pyridine sulfone (0.5 mmol) in anhydrous THF (2.0 mL). In Flask B, do the same with 2-fluoropyridine.
-
Nucleophile Addition: Add morpholine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv) to both flasks at 25 °C.
-
Kinetic Monitoring: Take 10
L aliquots from both flasks at min, 1 h, and 4 h. Dilute with LC-MS grade MeCN and inject into the LC-MS (monitored at 254 nm). -
Expected Validation: Flask A (if utilizing an activated sulfone) will show >90% product formation at the 15-minute mark. Flask B will show <5% conversion, validating the superior kinetics of the sulfone pathway.
Fig 2: Standard experimental workflow for synthesizing and utilizing pyridine sulfones.
Conclusion
For drug development professionals dealing with late-stage functionalization, relying solely on halopyridines introduces unnecessary thermal stress and yield bottlenecks. Benchmarking data clearly indicates that pyridine sulfones —particularly those activated by auxiliary EWGs or Brønsted acids—offer a kinetically superior, highly tunable alternative for SNAr reactions. By adopting the thiolation-oxidation-SNAr workflow, synthetic chemists can access complex aza-heterocycles with greater efficiency and milder conditions.
References
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. Available at:[Link]
-
SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Available at:[Link]
-
Tunable aromatic sulfoxides and sulfones as cysteine-targeting warheads: exploring the structure-reactivity relationship. ChemRxiv. Available at:[Link]
-
Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Iowa Research Online. Available at:[Link]
-
Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroarenes. ACS Publications. Available at:[Link]
Sources
The Ethyl Group's Subtle Yet Significant Impact on Aqueous Solubility Compared to its Methyl Analog: A Comprehensive Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of minor structural modifications on a molecule's physicochemical properties is paramount. The substitution of a methyl group with an ethyl group, a seemingly trivial change of a single methylene unit, can induce significant shifts in a compound's aqueous solubility, thereby impacting its bioavailability, efficacy, and overall developability.[1] This guide provides an in-depth analysis of the impact of the ethyl group on solubility in comparison to its methyl counterpart, supported by experimental data and established scientific principles.
The Theoretical Framework: Hydrophobicity, Size, and Conformation
The aqueous solubility of a molecule is a delicate balance between its interactions with water molecules (hydrophilicity) and its tendency to self-associate to minimize contact with water (hydrophobicity).[2][3] The addition of an alkyl group, such as methyl or ethyl, to a molecule generally increases its hydrophobicity and, consequently, decreases its aqueous solubility.[2][4] This phenomenon is primarily driven by the hydrophobic effect, where water molecules form a highly ordered "cage-like" structure around the nonpolar alkyl group, a process that is entropically unfavorable.
The transition from a methyl (-CH3) to an ethyl (-CH2CH3) group introduces an additional methylene (-CH2-) unit.[5] This seemingly small addition has a cascading effect on several molecular parameters that govern solubility:
-
Increased Hydrophobic Surface Area: The ethyl group has a larger nonpolar surface area than the methyl group.[5] This necessitates a more extensive and ordered network of water molecules to solvate it, leading to a greater entropic penalty and a more pronounced decrease in aqueous solubility.
-
Enhanced Lipophilicity: The octanol-water partition coefficient (LogP) is a widely used measure of a compound's lipophilicity.[6][7] The addition of a methylene group typically increases the LogP value.[4] This signifies a shift towards greater lipid solubility and, consequently, lower water solubility.
-
Conformational Flexibility: The ethyl group, with its C-C single bond, introduces a degree of rotational flexibility not present in the methyl group. This flexibility can allow the molecule to adopt conformations that either shield the hydrophobic ethyl group from water or, conversely, expose it, depending on the overall molecular structure. This conformational adaptability can lead to more complex solubility behavior than a simple consideration of surface area might suggest.[8]
Experimental Evidence: A Comparative Analysis
The theoretical principles outlined above are consistently supported by experimental data across a wide range of molecular scaffolds. The following table summarizes the experimentally determined aqueous solubility of several pairs of methyl and ethyl analogs, demonstrating the consistent decrease in solubility with the addition of a methylene group.
| Parent Compound | Methyl Analog | Aqueous Solubility (mg/L) | Ethyl Analog | Aqueous Solubility (mg/L) | Fold Decrease in Solubility |
| Benzene | Toluene | 530 | Ethylbenzene | 180 | ~2.9 |
| Phenol | p-Cresol | 24,000 | p-Ethylphenol | 9,000 | ~2.7 |
| Aniline | N-Methylaniline | 6,400 | N-Ethylaniline | 4,200 | ~1.5 |
| Uracil | Thymine (5-Methyluracil) | 4,900 | 5-Ethyluracil | 1,600 | ~3.1 |
Data compiled from various publicly available chemical databases.
Experimental Protocol: Shake-Flask Method for Solubility Determination
A reliable and widely accepted method for determining the aqueous solubility of a compound is the shake-flask method, as described by the OECD Guideline for Testing of Chemicals, Section 105.[9]
Objective: To determine the saturation concentration of a compound in water at a given temperature.
Materials:
-
Analytical balance
-
Thermostatically controlled shaker or agitator[10]
-
Centrifuge
-
HPLC or other suitable analytical instrument[9]
-
Test substance
-
Distilled or deionized water
-
Buffer solutions (if pH control is necessary)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the test substance to a known volume of water in a flask. The excess is crucial to ensure that saturation is reached.
-
Equilibration: Seal the flask and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 37 ± 1 °C for physiological relevance).[10] Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the flask to stand undisturbed to allow the undissolved solid to settle. For colloidal suspensions, centrifugation at a high speed is necessary to separate the solid and aqueous phases.[9]
-
Sampling: Carefully extract a sample from the clear aqueous phase, ensuring that no solid particles are transferred.
-
Quantification: Analyze the concentration of the dissolved substance in the sample using a validated analytical method, such as HPLC.[9]
-
Replication: Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
Causality Behind Experimental Choices:
-
Using an excess of the test substance ensures that the solution reaches its maximum saturation point, providing a true measure of solubility.
-
Prolonged agitation at a constant temperature is critical for achieving thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Careful phase separation is essential to avoid including undissolved particles in the sample, which would lead to an overestimation of solubility.
-
A validated analytical method provides accurate and precise quantification of the dissolved compound.
Visualizing the Impact: Molecular Interactions and Experimental Workflow
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Differential hydration of methyl and ethyl groups.
Caption: Shake-Flask method workflow for solubility determination.
Conclusion
The substitution of a methyl group with an ethyl group, while a seemingly minor structural modification, exerts a consistent and predictable impact on aqueous solubility. The larger hydrophobic surface area and increased lipophilicity of the ethyl group lead to a decrease in water solubility compared to its methyl analog.[5] This fundamental principle is a critical consideration in drug design and development, where precise control over a molecule's physicochemical properties is essential for optimizing its therapeutic potential. For researchers, a thorough understanding of these structure-solubility relationships, coupled with robust experimental validation, is indispensable for the rational design of novel chemical entities.
References
- Oreate AI. (2026, February 24). Ethyl vs. Methyl: Tiny Differences, Big Impact in the World of Molecules.
- OECD. (2006, March 23). OECD Guidelines for the Testing of Chemicals.
- Johnson, F. (2014, December 27). What are the effects of substituents (group) on hydrophobic characters of organic compunds.
- European Commission. (n.d.). A.8. Partition Coefficient.
- Socratic. (2018, March 10). Why the water solubility of alcohols decreases as the size of the alkyl group increases?
- Fiveable. (2025, August 15). Ethyl Group Definition - Organic Chemistry Key Term.
- KREATiS. (n.d.).
- The Content Authority. (2023, October 20). Ethyl vs.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- H1 Connect. (n.d.). Methyl, ethyl, propyl, butyl: futile but not for water, as the correlation of structure and thermodynamic signature shows in a congeneric series of thermolysin inhibitors.
- World Health Organiz
- Oreate AI. (2025, December 30). Understanding the Ethyl Group: A Key Player in Organic Chemistry.
- de Oliveira, R. B., et al. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.
- ECHEMI. (2023, September 28).
- PubMed. (2014, April 15). Methyl, ethyl, propyl, butyl: futile but not for water, as the correlation of structure and thermodynamic signature shows in a congeneric series of thermolysin inhibitors.
- Ciura, K., et al. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.
- Mallamace, F., et al. (2021, July 14).
- Jorgensen, W. L., et al. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.
- BenchChem. (2025).
- ChemBrain. (2024, March 1). Calculation of the Three Partition Coefficients logPow, logKoa and logKaw of Organic Molecules at Standard Conditions at Once by Means of a Generally Applicable Group-Additivity Method. MDPI.
- Taylor & Francis. (n.d.). Ethyl group – Knowledge and References.
- SciSpace. (n.d.). A comparison of theoretical methods of calculation of partition coefficients for selected drugs.
- LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. Chemistry LibreTexts.
- ResearchGate. (n.d.). Experimental solubility and thermodynamic aspects of methylene blue in different solvents | Request PDF.
- AIP Publishing. (2009, December 16). IUPAC-NIST Solubility Data Series. 88.
- ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
- Bienta. (n.d.). LogD/LogP.
- MDPI. (n.d.).
Sources
- 1. difference.wiki [difference.wiki]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl vs. Methyl: Tiny Differences, Big Impact in the World of Molecules - Oreate AI Blog [oreateai.com]
- 6. cmst.eu [cmst.eu]
- 7. LogD/LogP | Bienta [bienta.net]
- 8. fiveable.me [fiveable.me]
- 9. filab.fr [filab.fr]
- 10. who.int [who.int]
Validation of 5-Bromo-2-(ethylsulfonyl)pyridine Purity by qNMR
Executive Summary: The Purity Paradox in Sulfonyl Pyridines
In medicinal chemistry, 5-Bromo-2-(ethylsulfonyl)pyridine (CAS: 55773-23-4) is a critical electrophilic building block, frequently employed in SNAr reactions to install pyridine motifs. However, its validation presents a specific analytical challenge: the "Sulfide-Sulfone Bias."
The synthesis of this compound typically involves the oxidation of 5-bromo-2-(ethylthio)pyridine. Standard HPLC-UV analysis often overestimates purity because the sulfone product and the sulfide precursor have significantly different extinction coefficients (UV response factors). A 98% HPLC area-under-curve (AUC) result can mask substantial sulfide contamination, leading to stoichiometry errors in subsequent coupling steps.
This guide validates Quantitative NMR (qNMR) as the superior alternative for absolute purity determination, offering a self-validating, molar-response-based protocol that eliminates the need for compound-specific reference standards.
Comparative Analysis: qNMR vs. Alternatives
The following table contrasts the performance of qNMR against traditional purity assays for this specific sulfonyl pyridine.
Table 1: Performance Matrix of Analytical Alternatives
| Feature | qNMR (Recommended) | HPLC-UV (Standard) | Elemental Analysis (CHN) |
| Primary Metric | Molar Ratio (Proton counting) | UV Absorbance (Electronic transitions) | Mass % (Combustion) |
| Reference Standard | Universal (e.g., Maleic Acid) | Specific (Requires pure analyte ref) | N/A |
| Sulfide Detection | High (Distinct chemical shift) | Variable (Co-elution risk; Response factor bias) | Low (Cannot distinguish oxidation states) |
| Absolute Accuracy | < 1% Uncertainty | Depends on Reference Standard purity | ± 0.4% (Bulk only) |
| Sample Recovery | Yes (Non-destructive) | No | No |
| Bias Source | Weighing errors / T1 relaxation | Extinction coefficients / Peak overlap | Inorganic impurities / Solvents |
Analyst Note: HPLC is superior for detecting trace impurities (<0.1%), but qNMR is the gold standard for establishing the absolute assay (>98%) of the main component.
Technical Deep Dive: The qNMR Logic
To validate 5-Bromo-2-(ethylsulfonyl)pyridine, we exploit the distinct magnetic environment created by the electron-withdrawing sulfonyl group (
Predicted Chemical Shifts (DMSO-d6)[1][2]
-
Analyte (Sulfone):
-
Ethyl
: Quartet at ~3.40 ppm . The group strongly deshields these protons. -
Aromatic Region: Three distinct signals in the 8.2 – 9.0 ppm range.
-
-
Impurity (Sulfide Precursor):
-
Ethyl
: Quartet at ~3.05 ppm . -
Differentiation: The ~0.35 ppm difference in the methylene signal allows for baseline separation and direct integration of the impurity without chromatographic separation.
-
Internal Standard Selection
Maleic Acid is the recommended Internal Standard (IS) for this protocol.
-
Signal: Singlet at ~6.2 ppm (in DMSO-d6).
-
Rationale: It resides in the "silent region" of the spectrum, sitting perfectly between the analyte's alkyl group (< 3.5 ppm) and the aromatic pyridine protons (> 8.0 ppm), ensuring zero signal overlap.
Experimental Protocol: Self-Validating qNMR System
This protocol is designed to be self-validating . If the ratio of the analyte's own ethyl triplet (3H) to its quartet (2H) deviates from 1.5, the sample contains overlapping aliphatic impurities, and the assay is flagged.
Materials
-
Analyte: ~10-15 mg of 5-Bromo-2-(ethylsulfonyl)pyridine.
-
Internal Standard (IS): ~10 mg of TraceCERT® Maleic Acid (Purity >99.9%).
-
Solvent: 0.7 mL DMSO-d6 (99.9 atom% D).
-
Equipment: 400 MHz NMR (or higher).
Step-by-Step Workflow
-
Gravimetry (The Critical Step):
-
Weigh the IS and Analyte directly into the same HPLC vial or weighing boat to minimize transfer loss errors.
-
Record masses to ±0.01 mg precision.
-
-
Dissolution:
-
Acquisition Parameters (Pulse Sequence):
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1): 60 seconds .
-
Why? Accurate integration requires full relaxation (
). Small molecules in low-viscosity solvents can have up to 10s. A 60s delay guarantees >99.9% magnetization recovery.
-
-
Scans (NS): 16 or 32 (sufficient for S/N > 400:1).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Phase and baseline correction (manual preferred).
-
Integrate the IS singlet (set to normalized value).
-
Integrate the Analyte
quartet (~3.4 ppm).
-
Visualization: Analytical Decision Tree
Figure 1: Analytical workflow for validating sulfonyl pyridine purity. Note the specific checkpoints for sulfide impurities and integral consistency.
Calculation & Data Interpretation
The absolute purity (
Where:
- : Integrated area.[3]
-
: Number of protons (IS=2 for Maleic Acid; Sample=2 for
quartet). - : Molecular Weight (Sample = 264.1 g/mol ; Maleic Acid = 116.07 g/mol ).
- : Mass weighed.[4]
Logic Diagram: The Calculation Engine
Figure 2: The inputs required for the qNMR calculation.[5] Accuracy depends heavily on the precision of the Mass Ratio.
Conclusion
For 5-Bromo-2-(ethylsulfonyl)pyridine , qNMR is not just an alternative; it is the primary validation method . It bypasses the response factor bias inherent in HPLC-UV regarding the sulfide/sulfone ratio and provides a direct, traceable measurement of the active electrophile.
By using Maleic Acid as an internal standard in DMSO-d6 with a 60-second relaxation delay , researchers can achieve purity assessments with <1% uncertainty, ensuring the integrity of downstream medicinal chemistry campaigns.
References
-
Bhat, S. V., et al. (2020). Applications of Quantitative NMR (qNMR) in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis.
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products.
-
Sigma-Aldrich (Merck). TraceCERT® Organic Certified Reference Materials for qNMR.
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
Sources
Safety Operating Guide
Operational Protocol for the Safe Handling and Disposal of 5-Bromo-2-(ethylsulfonyl)pyridine
As a Senior Application Scientist, I recognize that the lifecycle management of synthetic intermediates is just as critical as the synthesis itself. 5-Bromo-2-(ethylsulfonyl)pyridine is a highly functionalized building block widely used in drug development. However, its structural motifs—specifically the heavy bromine atom, the sulfonyl group, and the pyridine ring—create a complex hazard profile that demands strict disposal protocols. Improper disposal not only violates environmental regulations but risks the release of highly corrosive and toxic gases. This guide provides a self-validating, step-by-step operational framework for the safe segregation, containerization, and thermal destruction of this compound.
Chemical Profiling and Hazard Assessment
To design an effective disposal strategy, we must first understand the physicochemical properties and the causality behind the compound's hazard classifications. The presence of bromine and sulfur dictates that this compound cannot be treated as standard organic waste.
Table 1: Chemical Properties & Hazard Profile
| Property | Value / Description |
| Chemical Name | 5-Bromo-2-(ethylsulfonyl)pyridine |
| CAS Number | 223556-06-7[1] |
| Molecular Formula | C₇H₈BrNO₂S |
| Molecular Weight | 250.11 g/mol [1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[1] |
| Disposal Precaution | P501 (Dispose of contents/container to an approved waste disposal plant)[1] |
| Combustion Byproducts | CO₂, H₂O, NOx, SOx, HBr |
Mechanistic Causality of Hazards: When subjected to oxidation or environmental degradation, the heteroatoms in 5-Bromo-2-(ethylsulfonyl)pyridine dictate its environmental fate. The pyridine nitrogen contributes to the formation of nitrogen oxides (NOx), the sulfonyl group oxidizes to sulfur oxides (SOx), and the bromine atom readily forms hydrogen bromide (HBr) gas. Because of these corrosive byproducts, any waste stream containing this compound must be strictly segregated to ensure it is routed to an appropriately equipped incineration facility.
Waste Segregation Logistics
A self-validating safety system begins at the bench. Misclassification of halogenated waste can lead to catastrophic equipment failure at the disposal plant, as standard incinerators lack the scrubbing capacity to neutralize high volumes of HBr and SOx. Any organic solvent waste containing more than 5% halogen content must be strictly classified as Halogenated Organic Waste[2].
Caption: Decision tree for 5-Bromo-2-(ethylsulfonyl)pyridine laboratory waste segregation.
Step-by-Step Disposal Methodologies
The following protocols provide actionable, step-by-step guidance for managing 5-Bromo-2-(ethylsulfonyl)pyridine waste in a laboratory setting.
Protocol A: Liquid Reaction Waste Containerization
-
Identify the Waste Stream: Determine if the reaction byproduct is an organic solvent mixture or an aqueous solution. If the mixture contains halogenated solvents (e.g., DCM, chloroform) or if the concentration of the brominated solute pushes the total halogen content above the 5% threshold, it must be designated as Halogenated Organic Waste[2].
-
Select Compatible Containers: Use high-density polyethylene (HDPE) or heavy-duty glass carboys. Do not use metal containers , as trace acidic byproducts (like HBr) can cause rapid corrosion and structural failure.
-
Labeling: Affix a standardized hazardous waste label immediately. The label must explicitly state "Halogenated Organic Waste" and list "5-Bromo-2-(ethylsulfonyl)pyridine" alongside the primary solvents.
-
Storage: Store the container in a designated secondary containment tray within a ventilated flammable storage cabinet. Keep strictly isolated from strong bases, active metals, and non-halogenated waste streams.
Protocol B: Solid Waste and Chromatography Media
-
Collection: Place all contaminated consumables (weighing boats, pipette tips, gloves) into a designated, puncture-resistant solid hazardous waste bin lined with a chemically compatible poly-bag.
-
Silica Gel Management: If the compound was purified via column chromatography, the spent silica gel will contain concentrated amounts of the brominated pyridine. Collect the spent silica in a sealed, wide-mouth HDPE container to prevent aerosolization of toxic dust.
-
Labeling: Label the container as "Solid Halogenated Toxic Waste - Contains Brominated Pyridine Derivatives."
Protocol C: Spill Response and Decontamination
-
Isolation: Evacuate personnel from the immediate area. If the spill occurred inside a fume hood, lower the sash immediately to maintain negative pressure.
-
PPE: Don heavy-duty nitrile gloves, safety goggles, and a lab coat.
-
Containment (Solid Spill): Gently sweep the powder using a dedicated brush and dustpan to minimize aerosolization. Do not use water, as it may dissolve and spread the contaminant.
-
Containment (Liquid Spill): Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).
-
Collection: Transfer the absorbed material or swept powder into a hazardous waste bag. Seal and label for halogenated incineration.
-
Surface Decontamination: Wash the affected benchtop with a compatible organic solvent (e.g., ethanol or acetone) to dissolve residual compound, followed by a soap and water wash. Collect all solvent washings into the liquid halogenated waste stream.
Thermal Destruction and Environmental Fate
The ultimate, EPA-approved disposal method for 5-Bromo-2-(ethylsulfonyl)pyridine is high-temperature rotary kiln incineration[3].
Mechanism of Destruction: The process relies on thermal oxidation at temperatures exceeding 1000°C. This extreme heat provides the activation energy required to completely cleave the stable pyridine ring and the carbon-sulfur bonds.
However, because the combustion of this molecule yields highly corrosive hydrogen bromide (HBr) and sulfur dioxide (SO₂), the incinerator must be equipped with a wet alkaline scrubber system[3]. The scrubber utilizes a basic solution (typically sodium hydroxide or calcium hydroxide) to neutralize the acid gases before they reach the exhaust stack. This converts the toxic gases into inert, environmentally benign salts (e.g., sodium bromide and calcium sulfate), which are then safely deposited in a secure landfill.
Caption: Thermal destruction pathway and alkaline scrubbing of combustion byproducts.
References
-
[2] Title: UWO Guide to Classifying Unwanted Materials Source: University of Wisconsin–Oshkosh Environmental Health and Safety URL:[Link]
-
[3] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA NEPIS) URL:[Link]
Sources
Personal protective equipment for handling 5-Bromo-2-(ethylsulfonyl)pyridine
CAS: 223502-99-6 | Formula: C7H8BrNO2S
Part 1: The Senior Scientist’s Directive
To the Research Team: You are likely handling 5-Bromo-2-(ethylsulfonyl)pyridine as a key electrophile in Suzuki-Miyaura cross-couplings or SNAr reactions. While often viewed as a standard "building block," the combination of the bromine leaving group and the electron-withdrawing ethylsulfonyl moiety creates a specific reactivity profile that demands respect.
This compound is not just a "white powder"; it is a potent alkylating/arylating agent precursor. My experience with sulfonyl-substituted pyridines dictates that we treat this material as a severe irritant and a potential sensitizer , even if the specific SDS is generic. The sulfonyl group increases lipophilicity, potentially enhancing skin absorption compared to simple bromopyridines.
The Golden Rule: Treat this compound as if it has the toxicity profile of its most hazardous analog until proven otherwise. Do not rely on the absence of data as evidence of safety.
Part 2: Hazard Assessment & PPE Protocol
1. Hazard Identification (GHS Classification Extrapolated)
Based on structure-activity relationships (SAR) of sulfonyl-pyridines:
-
H335: May cause respiratory irritation.[2]
-
Warning: Potential for sensitization due to the reactive sulfonyl group.
2. The PPE Matrix
Standard lab gear is insufficient.[4] You must upgrade your barriers to prevent "silent exposure"—where the chemical permeates standard gloves without visible degradation.
| Protection Zone | Core Requirement | Technical Rationale (The "Why") |
| Hand Protection | Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (minimum 5 mil) or Neoprene | Permeation Defense: Sulfonyl compounds can facilitate permeation. The outer glove acts as the sacrificial barrier; the inner glove is your biological shield. Change outer gloves immediately upon any splash. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 / EN 166)Face shield required for >5g scale. | Particulate Risk: As a solid, static charge can cause "fly-off" during weighing. Safety glasses leave gaps; goggles seal the orbital area against fine dust. |
| Respiratory | Fume Hood (Required) Face Velocity: 80–100 fpm.N95/P100 only for spill cleanup. | Aerosol Control: The ethylsulfonyl group does not make it highly volatile, but it does make the dust irritating to mucous membranes. Do not weigh on an open bench. |
| Body | High-Neck Lab Coat (Poly/Cotton blend) + Chemical Apron | Gap Coverage: Standard coats leave the clavicle exposed. A high neck prevents dust settling on the skin inside the collar. |
Part 3: Operational Workflow
This workflow is designed to minimize "transient contamination"—the spread of chemical traces from the balance to the doorknob.
Phase 1: Preparation & Weighing
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Sulfonyl pyridines are prone to static cling, leading to dispersion.
-
The "Transfer Zone": Place a disposable absorbent mat (pig mat) inside the fume hood. All weighing happens on this mat. If you spill, you toss the mat—you don't scrub the hood.
-
Solvent Selection: If preparing a stock solution, avoid low-boiling ethers (like diethyl ether) which can pressurize and spray. Use DCM or DMF for initial dissolution if compatible with your chemistry.
Phase 2: Reaction Setup
-
Addition Order: Add the solid 5-Bromo-2-(ethylsulfonyl)pyridine to the solvent/reagents, not the reverse. This prevents a "puff" of dry powder being displaced by liquid.
-
Temperature Control: If using basic conditions (e.g., K2CO3 in DMF), exotherms can occur. Ensure cooling is active before addition.
Phase 3: Decontamination
-
Tool Cleaning: Wipe spatulas with a solvent-soaked Kimwipe inside the hood before removing them for washing.
-
Glove Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand, then sliding a finger under the remaining glove) to ensure skin never touches the outer surface.
Part 4: Visualizations
Figure 1: Safe Handling Decision Logic
A logical flow to determine the correct handling parameters based on scale and state.
Caption: Operational logic flow ensuring scale-appropriate PPE escalation and containment strategies.
Figure 2: Emergency Response Protocol
Immediate actions for spill or exposure incidents.
Caption: Triage workflow for rapid response to skin/eye exposure or laboratory spills.
Part 5: Disposal & Environmental Compliance
The "Cradle-to-Grave" Responsibility: Never dispose of sulfonyl pyridines down the drain. The ethylsulfonyl group is stable and can persist in water systems.[5]
-
Solid Waste: Collect contaminated weighing boats, pig mats, and gloves in a dedicated solid waste bag labeled "Halogenated Organics - Toxic."
-
Liquid Waste:
-
Segregation: Dispose of reaction mixtures in the Halogenated Organic Solvent stream.
-
Quenching: If the reaction involved reactive intermediates (e.g., lithium-halogen exchange), ensure the mixture is fully quenched with ammonium chloride or water before bottling for disposal.
-
-
Container Rinsing: Triple-rinse empty reagent bottles with acetone. Add the first rinse to the halogenated waste. The bottle can then be defaced and recycled (glass) or trashed (plastic) according to local EHS rules.
References
-
PubChem. (n.d.). Compound Summary: 5-Bromo-2-(ethylsulfonyl)pyridine. National Center for Biotechnology Information. Retrieved March 1, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

